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4-Chloro-7-iodo-6-methoxyquinoline Documentation Hub

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  • Product: 4-Chloro-7-iodo-6-methoxyquinoline
  • CAS: 1268520-28-0

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 4-Chloro-7-iodo-6-methoxyquinoline: A Strategic Guide for Kinase Inhibitor Development

Introduction: The Strategic Value of the Scaffold In the design of targeted therapeutics, particularly ATP-competitive kinase inhibitors, the selection of a core scaffold dictates both the biological efficacy and the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

In the design of targeted therapeutics, particularly ATP-competitive kinase inhibitors, the selection of a core scaffold dictates both the biological efficacy and the synthetic versatility of the development program. 4-Chloro-7-iodo-6-methoxyquinoline and its derivatives represent a privileged class of building blocks.

This specific substitution pattern is not arbitrary; it is a masterclass in synthetic design, engineered to provide perfectly orthogonal reactive handles. The quinoline core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region. The 6-methoxy group acts as an electron-donating moiety that modulates the pKa of the quinoline nitrogen while serving as a critical hydrogen bond acceptor for backbone amides in the kinase active site. Meanwhile, the 4-chloro and 7-iodo substituents allow for sequential, regioselective functionalization without the need for protecting group chemistry.

Physicochemical Profiling

Understanding the baseline properties of these intermediates is critical for predicting solubility, reactivity, and downstream purification strategies. Below is a summary of the two most prevalent forms of this scaffold used in drug discovery [1][2].

Property4-Chloro-7-iodo-6-methoxyquinoline4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
CAS Number 1268520-28-02444608-40-4
Molecular Formula C₁₀H₇ClINOC₁₁H₈ClIN₂O₂
Molecular Weight 319.53 g/mol 362.55 g/mol
Key Functional Groups Aryl chloride, Aryl iodide, Methoxy etherAryl chloride, Aryl iodide, Methoxy ether, Primary amide
Primary Synthetic Role Core scaffold for broad kinase inhibitor librariesPre-installed hinge-binding motif for targeted libraries

Mechanistic Causality in Regioselective Synthesis

The true power of this scaffold lies in its orthogonal reactivity, which allows chemists to independently derivatize the C-4 and C-7 positions. As an application scientist, I emphasize that understanding why these reactions are regioselective is more important than simply knowing the reaction conditions.

Why does Nucleophilic Aromatic Substitution (SNAr) occur exclusively at C-4? The quinoline ring is a π -electron-deficient heterocycle. When the N1 nitrogen is protonated by a catalytic acid, the resulting quinolinium ion exhibits a dramatically lowered Lowest Unoccupied Molecular Orbital (LUMO). This localizes extreme electrophilicity at the C-2 and C-4 positions. In SNAr, the rate-determining step is the formation of the Meisenheimer complex, which is highly dependent on the electronegativity of the leaving group (F > Cl > Br > I). Therefore, the highly activated C-4 chloride undergoes rapid addition-elimination, while the C-7 iodide—situated on the less-activated benzenoid ring and possessing low electronegativity—remains completely inert.

Why does Palladium-catalyzed cross-coupling occur exclusively at C-7? Conversely, transition-metal catalyzed cross-couplings (e.g., Suzuki, Sonogashira) rely on oxidative addition, which is governed by bond dissociation energy and polarizability (I > Br > Cl > F). The C-I bond (~65 kcal/mol) is significantly weaker and softer than the C-Cl bond (~96 kcal/mol). Palladium(0) readily inserts into the C-7 iodide at moderate temperatures, leaving the C-4 chloride (if not already substituted) completely untouched.

Self-Validating Experimental Protocols

The following workflows detail the sequential functionalization of the scaffold. Every protocol is designed as a self-validating system , ensuring that the chemist receives immediate physical feedback regarding reaction progress, minimizing the need for continuous analytical sampling.

Protocol A: Regioselective SNAr at C-4 (Aniline Coupling)
  • Objective: Install the primary kinase-binding aniline moiety at C-4.

  • Causality & Validation: Isopropanol is selected as the solvent because the starting materials are soluble at 80°C, but the resulting 4-anilinoquinoline hydrochloride salt is highly insoluble. The reaction validates itself: as the product forms, a heavy precipitate drops out of solution, driving the equilibrium forward via Le Chatelier's principle and allowing isolation by simple filtration without chromatography.

Step-by-Step Methodology:

  • Charge a dry reaction vessel with 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Suspend the reagents in anhydrous isopropanol to achieve a 0.5 M concentration.

  • Add a catalytic amount of 4N HCl in dioxane (0.1 eq) to protonate the quinoline nitrogen, lowering the LUMO and initiating the reaction.

  • Heat the mixture to 80°C under nitrogen for 4–6 hours. Validation Check: Observe the formation of a dense, brightly colored precipitate.

  • Cool the vessel to room temperature, filter the precipitate over a Büchner funnel, wash with cold isopropanol, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-7
  • Objective: Introduce a solubilizing or deep-pocket-binding aryl/heteroaryl group at the C-7 position.

  • Causality & Validation: A biphasic 1,4-Dioxane/Water system is utilized to dissolve both the organic intermediate and the inorganic base ( K2​CO3​ ) required for transmetalation. The robust Pd(dppf)Cl2​ catalyst is chosen to prevent dehalogenation side-reactions. Validation Check: Upon completion and cooling, the biphasic system cleanly separates; the organic layer will exhibit a distinct shift in fluorescence under 254 nm UV light compared to the starting material, confirming successful coupling.

Step-by-Step Methodology:

  • In a Schlenk flask, combine the 4-anilino-7-iodo-6-methoxyquinoline intermediate (1.0 eq), the desired boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Add a 4:1 mixture of 1,4-Dioxane/Water (0.2 M). Degas the mixture by sparging with N2​ for 15 minutes to prevent catalyst oxidation.

  • Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive pressure of N2​ .

  • Heat the biphasic mixture to 90°C for 8 hours with vigorous stirring.

  • Cool to room temperature, separate the organic phase, extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Visualization of Workflows and Biological Impact

The synthetic orthogonality of this scaffold directly enables the rapid generation of libraries targeting Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR, as well as downstream targets like IRAK4 [3].

SynthWorkflow A 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) B SNAr Reaction Aniline, Isopropanol, HCl (cat.) 80°C, 4-6h A->B Regioselective C-4 Attack C 4-Anilino-7-iodo-6-methoxyquinoline Intermediate B->C Isolation via Precipitation D Suzuki-Miyaura Coupling R-B(OH)2, Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C->D C-7 Oxidative Addition E Advanced Kinase Inhibitor (e.g., EGFR/VEGFR Target) D->E Target Scaffold

Orthogonal synthetic workflow for functionalizing 4-chloro-7-iodo-6-methoxyquinoline.

KinasePathway Ligand Extracellular Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR) Ligand->RTK Activation PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation Apoptosis Apoptosis & Growth Arrest RTK->Apoptosis Inhibition State Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK ATP-competitive Blockade Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action: Quinoline-based inhibitors disrupting RTK signaling pathways.

Conclusion

The 4-chloro-7-iodo-6-methoxyquinoline scaffold is not merely a chemical starting point; it is a highly engineered vector for drug discovery. By understanding the profound electronic differences between the C-4 and C-7 positions, medicinal chemists can leverage self-validating, regioselective protocols to rapidly access complex, biologically active chemical space. The judicious application of these principles continues to drive the discovery of next-generation targeted therapies.

References

  • Title: Process for preparation of 4-amino-3-quinolinecarbonitriles (US7297795B2)
Exploratory

Strategic Functionalization of 4-Chloro-7-iodo-6-methoxyquinoline: A Technical Guide for Kinase Inhibitor Discovery

Executive Summary & Chemical Identity In the landscape of targeted oncology and small-molecule drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, 4-Chloro-7-iodo-6-methoxyquinoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of targeted oncology and small-molecule drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) serves as a highly strategic, bifunctional building block. It is predominantly utilized in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors targeting VEGFR, c-Met, and EGFR.

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this intermediate. By leveraging the orthogonal reactivity of the C-4 chloride and the C-7 iodide, medicinal chemists can execute rapid, late-stage library diversification.

Physicochemical Data Summary

Quantitative data defining the chemical identity and physical properties of the molecule are summarized below, verified against standard pharmaceutical supplier databases[1].

PropertyValue / Description
Chemical Name 4-Chloro-7-iodo-6-methoxyquinoline
CAS Registry Number 1268520-28-0
Molecular Formula C10H7ClINO
Molecular Weight 319.53 g/mol
MDL Number MFCD18632659
Key Structural Features C4-electrophile (SNAr), C7-cross-coupling handle, C6-methoxy (H-bond acceptor)

Structural Rationale & Mechanistic Causality

The architectural brilliance of 4-Chloro-7-iodo-6-methoxyquinoline lies in its programmable reactivity. To design efficient synthetic routes, researchers must understand the causality behind its chemical behavior:

  • C-4 Electrophilicity: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the 2- and 4-positions. The C-Cl bond at position 4 is highly polarized, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C-7 Oxidative Addition Susceptibility: The carbon-iodine (C-I) bond at position 7 is inherently weaker and more polarizable than the C-Cl bond. This thermodynamic difference allows Palladium(0) catalysts to undergo chemoselective oxidative addition exclusively at the C-7 position, leaving the C-4 position intact if desired.

  • The C-6 Methoxy Group: Beyond acting as a steric director during synthesis, the methoxy group is a critical pharmacophoric element. In the ATP-binding pocket of kinases, the oxygen atom serves as a crucial hydrogen-bond acceptor, anchoring the drug to the kinase hinge region[2].

OrthogonalReactivity SM 4-Chloro-7-iodo- 6-methoxyquinoline (CAS: 1268520-28-0) SNAr Step 1: SNAr (C-4) Nucleophilic Attack SM->SNAr Anilines/Phenols Acid/Base Catalyst Intermediate 4-Substituted-7-iodo- 6-methoxyquinoline SNAr->Intermediate C-Cl Cleavage Pd Step 2: Pd-Coupling (C-7) Oxidative Addition Intermediate->Pd Boronic Acids Pd(0) Catalyst Product 4,7-Disubstituted- 6-methoxyquinoline Pd->Product C-I Cleavage

Fig 1: Orthogonal functionalization workflow of 4-Chloro-7-iodo-6-methoxyquinoline.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the success of the transformation before proceeding.

Protocol A: C-4 Nucleophilic Aromatic Substitution (SNAr)

This step introduces the primary pharmacophore (e.g., an aniline or phenol derivative) at the C-4 position. We perform this step first because SNAr conditions do not perturb the C-I bond, preserving it for subsequent cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a reaction vessel with 4-Chloro-7-iodo-6-methoxyquinoline (1.0 equiv) and the desired nucleophile (e.g., an aniline derivative, 1.2 equiv).

  • Solvent & Catalyst Selection: Suspend the mixture in isopropanol (IPA). Causality: IPA possesses a boiling point (82°C) sufficient to provide the thermal energy required to overcome the SNAr activation barrier, while its polarity stabilizes the transient Meisenheimer complex. Add a catalytic amount of concentrated HCl (0.1 equiv). Causality: The acid protonates the quinoline nitrogen, further lowering the LUMO and drastically accelerating the nucleophilic attack.

  • Execution: Heat the mixture to reflux (80-85°C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS & NMR):

    • LC-MS: Monitor for the disappearance of the starting material mass ( m/z 319.5). The distinct 3:1 isotopic pattern of the chlorine atom will vanish, confirming successful displacement.

    • 1H NMR: The C-5 and C-8 protons of the quinoline core will appear as two distinct singlets (due to their para-relationship). Ensure these singlets remain intact, confirming the core structure has not degraded.

Protocol B: C-7 Suzuki-Miyaura Cross-Coupling

With the C-4 position functionalized, the C-7 iodide is now leveraged to explore chemical space via Palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: Combine the 4-substituted-7-iodo-6-methoxyquinoline intermediate (1.0 equiv), a selected aryl/heteroaryl boronic acid (1.5 equiv), and potassium carbonate ( K2​CO3​ , 3.0 equiv) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Water is strictly required to hydrolyze the boronic acid into the reactive boronate complex, facilitating transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the final reductive elimination step and suppresses unwanted protodehalogenation side reactions.

  • Execution: Heat to 90°C for 6 hours under strict inert atmosphere.

  • Self-Validation Checkpoint (TLC & NMR):

    • TLC: The product will exhibit a distinct Rf shift under 254 nm UV light.

    • 1H NMR: The disappearance of the upfield shift associated with the proton adjacent to the shielding iodine atom, coupled with the appearance of new aromatic signals from the boronic acid, confirms successful coupling.

Application in Drug Discovery: Kinase Inhibition

The ultimate utility of 4-Chloro-7-iodo-6-methoxyquinoline is its transformation into potent kinase inhibitors. Analogs derived from this scaffold, such as 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide[2] and related 4-hydroxy precursors[3], are designed to mimic Adenosine Triphosphate (ATP).

By occupying the ATP-binding pocket of hyperactive kinases (like VEGFR in tumor angiogenesis), these quinoline derivatives competitively block ATP binding. The N-1 nitrogen and C-6 methoxy oxygen form critical hydrogen bonds with the kinase hinge region, while the diverse substituents added at C-4 and C-7 occupy the hydrophobic pockets, dictating the drug's selectivity profile.

MechanismOfAction Drug Quinoline-based Kinase Inhibitor ATP ATP Binding Pocket Drug->ATP Competitive Binding (H-bonds via N1 & C6-OMe) RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Signaling Downstream Signaling (Proliferation/Angiogenesis) RTK->Signaling Phosphorylation Blocked ATP->RTK

Fig 2: Mechanism of action for quinoline-derived RTK inhibitors in oncology.

References

  • Howei Pharm - Product Specifications for CAS 1268520-28-0 Source: Howei - Life Science Product & Service Solutions Provider URL:[Link]

Sources

Foundational

Structural Analysis and Synthetic Utility of 4-Chloro-6-methoxyquinoline Derivatives in Targeted Drug Discovery

Executive Summary The 4-chloro-6-methoxyquinoline scaffold (CAS: 4295-04-9) and its functionalized derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinoline (CAS: 286371-49-1), represent a highly privileged class of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloro-6-methoxyquinoline scaffold (CAS: 4295-04-9) and its functionalized derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinoline (CAS: 286371-49-1), represent a highly privileged class of bicyclic intermediates in modern medicinal chemistry. By combining a reactive electrophilic center at the C4 position with an electron-donating methoxy group at the C6 position, this architecture serves as a foundational building block for synthesizing diverse therapeutics, including kinase inhibitors, 5-HT4 receptor ligands, and antimalarial agents.

This technical guide provides an in-depth analysis of the structural properties, target-binding mechanics, and field-proven synthetic protocols associated with 4-chloro-6-methoxyquinoline derivatives.

Molecular Architecture & Spectroscopic Signatures

The pharmacological versatility of 4-chloro-6-methoxyquinoline stems directly from its electronic distribution. The quinoline core is a highly aromatic, nitrogen-containing heterocycle. The presence of the electronegative chlorine atom at the C4 position creates a localized electron deficiency, rendering this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C6 methoxy group acts as an electron-donating moiety via resonance, enriching the electron density of the fused benzene ring.

Spectroscopic Characterization (NMR)

Accurate structural validation of these derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. In standard 1H NMR analysis (using CDCl3 or DMSO-d6), the methoxy protons serve as a highly reliable diagnostic marker, typically resonating as a sharp singlet between δ 3.83 and 4.13 ppm, depending on the solvent and adjacent substituents[1]. The aromatic protons of the quinoline ring appear significantly downfield ( δ 7.30 – 8.80 ppm) due to the strong deshielding effect of the heteroaromatic nitrogen and the C4-chloro group[1].

Mechanistic Role in Target Binding (Structure-Activity Relationships)

The 6-methoxyquinoline core is not merely a passive structural linker; it actively participates in stabilizing drug-target complexes within deep enzymatic pockets.

Case Study: JNK2 Inhibition in Acute Lung Injury

In the development of dual-action inhibitors targeting c-Jun N-terminal kinase 2 (JNK2), the 6-methoxyquinoline scaffold demonstrates exceptional binding affinity within the ATP-binding pocket[2].

  • Electrostatic Interactions: The quinoline nitrogen, when protonated in physiological environments, forms a critical salt bridge with the Asp169 residue of the kinase[2].

  • π−π Stacking: The highly planar, aromatic bicyclic system engages in robust π−π stacking and cation- π interactions with His149[2].

  • Hydrogen Bonding: The oxygen atom of the C6 methoxy group acts as a precise hydrogen bond acceptor, interacting directly with the guanidino group of Arg72 or the amine of Lys55, thereby locking the inhibitor into the DFG-out conformation of the kinase[2].

Case Study: PfPK6 Inhibition (Antimalarial Agents)

Beyond human kinases, the scaffold has been successfully deployed against Plasmodium falciparum protein kinase 6 (PfPK6). In these type II kinase inhibitors, the 4-aryloxy-6-methoxyquinoline derivatives exploit the hydrophobic sub-pockets of the parasitic enzyme, achieving IC50 values as low as 5 nM[3].

JNK2_Binding Q_Core Quinoline Scaffold Methoxy 6-Methoxy Group Q_Core->Methoxy C6 Substitution N_Atom Protonated N-Atom Q_Core->N_Atom Ring Heteroatom His149 His149 (ATP Pocket) Q_Core->His149 Pi-Pi Stacking Lys55 Lys55 / Arg72 Methoxy->Lys55 H-Bond (Acceptor) Asp169 Asp169 (ATP Pocket) N_Atom->Asp169 Salt Bridge

Molecular interactions of the 6-methoxyquinoline scaffold within the JNK2 ATP-binding pocket.

Core Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of advanced intermediates from 4-chloro-6-methoxyquinoline derivatives. These workflows are designed as self-validating systems, where the completion of one step provides the diagnostic baseline for the next.

Protocol A: SNAr Synthesis of 4-Aryloxyquinolines

This protocol describes the coupling of 7-(benzyloxy)-4-chloro-6-methoxyquinoline with phenolic nucleophiles (e.g., 4-nitrophenol or 2-fluoro-4-nitrophenol)[2][4].

Causality & Rationale: Chlorobenzene is selected as the solvent because its high boiling point (132 °C) provides the necessary thermal energy to overcome the high activation barrier of the SNAr reaction, facilitating the formation of the transient Meisenheimer complex at the C4 position.

  • Preparation: Suspend 7-(benzyloxy)-4-chloro-6-methoxyquinoline (1.0 eq) in anhydrous chlorobenzene (approx. 4 mL per gram of starting material).

  • Nucleophile Addition: Add the phenolic nucleophile (e.g., 4-nitrophenol, 2.5 eq). The excess nucleophile drives the reaction to completion.

  • Thermal Activation: Heat the reaction mixture to 130 °C under an inert argon atmosphere and stir vigorously for 10 to 14 hours[2][4].

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+≈300 ) and the emergence of the product mass validate the completion of the SNAr step.

  • Workup: Cool the mixture to room temperature and pour it into pre-cooled petroleum ether to precipitate the crude product. Redissolve the precipitate in dichloromethane (DCM) and wash with 1M NaOH to remove unreacted phenolic starting material[2].

  • Isolation: Dry the organic layer over MgSO4, concentrate in vacuo, and isolate the yellow solid (Typical yield: 60–70%)[4].

Protocol B: Debenzylation to Yield 7-Hydroxyquinolines

For derivatives possessing a 7-benzyloxy protecting group, deprotection is often required to expose the hydroxyl group for further functionalization.

Causality & Rationale: The combination of trifluoroacetic acid (TFA) and methanesulfonic acid is utilized over standard hydrogenation (Pd/C) to prevent unwanted reduction of the quinoline ring or other sensitive functional groups (like nitro groups). Methanesulfonic acid provides the extreme acidity required to protonate the ether oxygen, while TFA acts as a polar, non-nucleophilic solvent that stabilizes the resulting benzyl carbocation[5].

  • Solvation: Dissolve the 7-(benzyloxy) intermediate (1.0 eq) in neat TFA (approx. 6 mL per gram).

  • Acidification: Add methanesulfonic acid (1.75 eq) in a single portion[5].

  • Cleavage: Stir the mixture under reflux conditions for 3 hours[5].

  • Neutralization & Precipitation (Self-Validation): Remove the TFA by rotary evaporation. Carefully adjust the pH of the crude residue to exactly 7.0 using a 2.5 N NaOH solution. The target 7-hydroxyquinoline is zwitterionic/neutral at pH 7 and will spontaneously precipitate out of the aqueous solution, serving as a visual validation of successful deprotection[5].

  • Isolation: Vigorously stir the resulting suspension for 2 hours to ensure uniform particle size, filter, and dry under high vacuum to yield the product (Typical yield: >95%)[5].

Synthesis_Workflow SM 7-Benzyloxy-4-chloro -6-methoxyquinoline SNAr SNAr Reaction (Chlorobenzene, 130°C) SM->SNAr + Phenolic Nucleophile Int1 4-Aryloxyquinoline Intermediate SNAr->Int1 Nucleophilic Attack Validation LC-MS & NMR Validation Int1->Validation Confirm Mass/Purity Debenz Debenzylation (TFA / MsOH, Reflux) Int2 7-Hydroxy-4-aryloxy -6-methoxyquinoline Debenz->Int2 Ether Cleavage Int2->Validation Confirm Deprotection Validation->Debenz If Purity >95%

Step-by-step synthetic workflow from 4-chloro-6-methoxyquinoline to functionalized derivatives.

Quantitative Data Summary

The following table synthesizes the critical quantitative metrics associated with the structural analysis and synthesis of 4-chloro-6-methoxyquinoline derivatives, providing a benchmark for experimental reproducibility.

Property / MetricValue / ObservationAnalytical Significance
1H NMR Methoxy Shift δ 3.83 – 4.13 ppm (s, 3H)Diagnostic peak for confirming the integrity of the C6-methoxy group post-reaction[1].
SNAr Reaction Yield 61.3% – 68.3%Demonstrates the efficiency of chlorobenzene-mediated thermal coupling with deactivated phenols[4].
Debenzylation Yield ~100% (Quantitative)Highlights the high efficiency of the TFA/Methanesulfonic acid cleavage protocol[5].
JNK2 Binding Affinity IC50 dependent on C4 sub.Validation of the scaffold's ability to anchor into the ATP pocket via Asp169 salt bridges[2].
PfPK6 Inhibition (Antimalarial) IC50 < 5 nM (Optimized)Proves the scaffold's viability as a highly potent Type II kinase inhibitor[3].

References

  • Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction for Acute Lung Injury | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ConnectSci.
  • 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3 - ChemicalBook.
  • European Journal of Medicinal Chemistry - Malaria World.
  • 417721-36-9 | 4-Chloro-7-methoxyquinoline-6-carboxamide | Lenvatinib Related - Ambeed.
  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - PMC.

Sources

Exploratory

Orthogonal Reactivity Mapping: Chemoselective Functionalization of C4-Chlorine vs. C7-Iodine in Quinoline Scaffolds

Executive Summary The quinoline scaffold is a "privileged" pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antimicrobial agents . Within this chemical space, dihal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged" pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antimicrobial agents . Within this chemical space, dihaloquinolines—specifically 4-chloro-7-iodoquinoline derivatives—serve as exceptionally versatile building blocks. Their value lies in the orthogonal reactivity profile of the C4-chlorine and C7-iodine substituents, which allows for site-specific, sequential functionalization without the need for complex protecting group strategies . This technical guide provides an in-depth mechanistic analysis and field-validated experimental protocols for exploiting this chemoselectivity.

Mechanistic Foundations of Orthogonal Reactivity

To rationally design synthetic routes, one must understand the distinct electronic and thermodynamic properties governing the C4 and C7 positions.

The C4-Chlorine: Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated toward SNAr due to the strong electron-withdrawing nature of the adjacent quinoline nitrogen (N1). The nitrogen atom stabilizes the anionic Meisenheimer complex intermediate via resonance and inductive effects. Consequently, the C4-Cl bond is readily displaced by nucleophiles (amines, alkoxides, thiolates) under thermal conditions. The C7 position, being meta-like in its relationship to the nitrogen's primary resonance activation, remains electronically deactivated toward SNAr .

The C7-Iodine: Transition-Metal-Catalyzed Cross-Coupling

Conversely, the C7-iodine bond is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This reactivity is governed by thermodynamics, specifically the bond dissociation energy (BDE). The C-I homolytic BDE is approximately 228.7 kJ/mol, whereas the C-Cl BDE is significantly higher at ~359.9 kJ/mol . This substantial energy gap provides a kinetic advantage, allowing palladium(0) catalysts to undergo rapid and exclusive oxidative addition at the weaker C7-I bond under mild conditions, leaving the C4-Cl bond intact .

Quantitative Reactivity Profile

The following table summarizes the physicochemical parameters dictating the chemoselective behavior of the scaffold.

Property / ReactivityC4-ChlorineC7-Iodine
Bond Dissociation Energy (BDE) ~359.9 kJ/mol ~228.7 kJ/mol
Primary Activation Mode Electronic (N1 resonance stabilization)Thermodynamic (Weak C-X bond)
Preferred Reaction Type Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Cross-Coupling
Typical Reagents Amines, Alkoxides, ThiolatesBoronic acids, Alkynes, Organozincs
Catalyst Requirement None (Thermal activation)Pd(0) or Cu(I) complexes
Typical Temperature Range 80°C - 120°C25°C - 80°C

Strategic Workflows: Chemoselective Functionalization

By exploiting the reactivity differences outlined above, chemists can dictate the order of functionalization.

OrthogonalReactivity Start 4-Chloro-7-iodoquinoline (Starting Scaffold) Path1_Step1 SNAr at C4 (Nucleophile, Heat) Start->Path1_Step1 Path A Path2_Step1 Pd-Coupling at C7 (Mild Conditions) Start->Path2_Step1 Path B Path1_Int 4-Substituted-7-iodoquinoline (Intermediate) Path1_Step1->Path1_Int Path1_Step2 Pd-Coupling at C7 (Boronic Acid, Pd cat.) Path1_Int->Path1_Step2 Final 4,7-Disubstituted Quinoline (Final Product) Path1_Step2->Final Path2_Int 4-Chloro-7-substituted-quinoline (Intermediate) Path2_Step1->Path2_Int Path2_Step2 SNAr at C4 (Nucleophile, Heat) Path2_Int->Path2_Step2 Path2_Step2->Final

Caption: Logical pathways for the orthogonal functionalization of 4-chloro-7-iodoquinoline.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to verify chemoselectivity.

Protocol A: Chemoselective SNAr at C4 (Synthesis of 4-amino-7-iodoquinoline)

Objective: Displace the C4-chlorine with a primary amine while preserving the C7-iodine.

  • Setup: In an oven-dried flask, dissolve 4-chloro-7-iodoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Reagent Addition: Add the primary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Causality of Choices:

    • Solvent: DMF is a polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state, significantly lowering the activation energy of the SNAr pathway.

    • Base: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the C4 position.

  • Self-Validation (In-Process Control):

    • Analyze an aliquot via LC-MS. The product mass must show the [M+H]+ peak corresponding to the amine substitution.

    • Critical Check: The isotopic pattern must lack the characteristic 3:1 (M:M+2) ratio of chlorine, confirming successful displacement. The retention of the heavy iodine atom (+126 Da mass shift relative to the core) confirms C7 preservation.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C7 (Synthesis of 4-chloro-7-arylquinoline)

Objective: Perform a cross-coupling at the C7-iodine while preserving the C4-chlorine for future derivatization.

  • Setup: Charge a flask with 4-chloro-7-iodoquinoline (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M), followed by Na₂CO₃ (2.0 eq).

  • Reaction: Heat the biphasic mixture to 70°C for 3–5 hours under vigorous stirring.

  • Causality of Choices:

    • Catalyst: Pd(dppf)Cl₂ features a bidentate phosphine ligand with a large bite angle, which accelerates the reductive elimination step. It is highly robust in aqueous basic conditions.

    • Temperature Control: The reaction is strictly capped at 70°C. Exceeding 85°C introduces the thermal energy required for the palladium catalyst to competitively undergo oxidative addition into the stronger C4-Cl bond (~359.9 kJ/mol) .

  • Self-Validation (In-Process Control):

    • Analyze via LC-MS. The product must exhibit the characteristic 3:1 (M:M+2) isotopic pattern, proving the C4-chlorine remains completely intact. The mass shift should correspond to the addition of the aryl group minus the iodine atom.

ExperimentalWorkflow Prep Reaction Setup (Inert Atmosphere, Dry Solvents) Sub1 Protocol A: SNAr at C4 (Amine, DIPEA, DMF, 80°C) Prep->Sub1 Sub2 Protocol B: Suzuki at C7 (Ar-B(OH)2, Pd cat., 70°C) Prep->Sub2 Val1 In-Process Control (LC-MS) Verify Cl loss & I retention Sub1->Val1 Val2 In-Process Control (LC-MS) Verify I loss & Cl retention Sub2->Val2 Pur1 Workup & Purification (Aqueous wash, Silica Gel) Val1->Pur1 Pur2 Workup & Purification (Celite filtration, Silica Gel) Val2->Pur2

Caption: Experimental workflows and self-validating control points for chemoselective reactions.

Foundational

Advanced Synthesis and Mechanistic Evaluation of 4-Chloro-7-iodo-6-methoxyquinoline

Executive Summary This technical guide details the synthesis, mechanistic causality, and downstream applications of 4-chloro-7-iodo-6-methoxyquinoline , a critical bifunctional building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, mechanistic causality, and downstream applications of 4-chloro-7-iodo-6-methoxyquinoline , a critical bifunctional building block in modern medicinal chemistry. By synthesizing technical accuracy with field-proven insights, this whitepaper provides researchers with a self-validating protocol for generating high-purity quinoline intermediates used in the development of targeted therapeutics.

Strategic Importance in Drug Discovery

Quinoline scaffolds are ubiquitous in targeted therapeutics, particularly in the design of tyrosine kinase inhibitors (TKIs) and tubulin assembly inhibitors[1]. The compound 4-chloro-7-iodo-6-methoxyquinoline (CAS 1268520-28-0)[2] offers a highly modular platform for drug development due to its orthogonal reactivity:

  • C4-Chloro Group : Acts as a prime electrophilic center for Nucleophilic Aromatic Substitution ( SN​Ar ) with various anilines. This is a key step in synthesizing Src/Abl kinase inhibitors analogous to SKI-606[3].

  • C7-Iodo Group : Provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of solubilizing groups or pharmacophores.

  • C6-Methoxy Group : Enhances the electron density of the quinoline ring, modulating the basicity of the quinoline nitrogen and improving hydrogen-bonding interactions within kinase ATP-binding pockets.

Derivatives of this core, such as 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS 2444608-40-4), are also heavily utilized as commercial building blocks for advanced clinical diagnostics and chemical synthesis.

Retrosynthetic Strategy & Pathway Logic

The most robust and scalable route to 4-chloro-7-iodo-6-methoxyquinoline relies on a modified Gould-Jacobs reaction. The sequence begins with the commercially available 3-iodo-4-methoxyaniline.

Synthesis A 3-Iodo-4-methoxyaniline B Enamine Intermediate A->B EMME, 120°C -EtOH C 4-Hydroxy-7-iodo-6-methoxy- quinoline-3-carboxylate B->C Dowtherm A, 250°C Thermal Cyclization D 4-Hydroxy-7-iodo- 6-methoxyquinoline C->D 1. NaOH, Reflux 2. HCl, Heat (-CO2) E 4-Chloro-7-iodo- 6-methoxyquinoline D->E POCl3, cat. DMF 105°C

Fig 1: Step-by-step Gould-Jacobs synthesis of 4-chloro-7-iodo-6-methoxyquinoline.

The logic behind this pathway is rooted in thermodynamic control. The initial condensation forms an enamine, which upon extreme thermal stress, undergoes an intramolecular electrophilic aromatic substitution to form the quinolone core. Subsequent decarboxylation and chlorination yield the fully aromatized, bifunctionalized quinoline[3].

Step-by-Step Experimental Protocols & Mechanistic Causality

Note: The following protocols represent a self-validating system where each intermediate's purity dictates the success of the subsequent transformation.

Step 1: Condensation to Enamine

Protocol :

  • Charge a reaction vessel with 3-iodo-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the neat mixture to 120°C for 2 hours under a Dean-Stark apparatus to continuously remove ethanol.

  • Cool to room temperature and recrystallize the resulting solid from hexanes/ethyl acetate.

Causality & Validation : The continuous removal of ethanol drives the equilibrium of this condensation forward. EMME is chosen over simple aldehydes because the highly electron-withdrawing malonate groups stabilize the resulting enamine, preventing premature degradation. Validation Check: Complete consumption of the aniline can be monitored via TLC; the resulting enamine should present as a stable, crystalline solid.

Step 2: Thermal Cyclization (Gould-Jacobs)

Protocol :

  • Dissolve the enamine intermediate in Dowtherm A (eutectic mixture of biphenyl and diphenyl ether, 10 volumes).

  • Heat rapidly to 250°C and maintain for 45 minutes.

  • Cool the mixture to 50°C and dilute with hexanes to precipitate the 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate. Filter and wash with hexanes.

Causality & Validation : Rapid heating is critical. Slow heating leads to intermolecular dimerization and polymerization (tar formation). Dowtherm A is utilized because its high boiling point (258°C) provides the exact thermal energy required to overcome the activation barrier for the intramolecular cyclization. Validation Check: The formation of the highly fluorescent quinolone core under UV (254 nm) confirms cyclization. Proceeding with uncyclized enamine will result in violent decomposition in later steps.

Step 3: Saponification and Decarboxylation

Protocol :

  • Suspend the ester in 10% aqueous NaOH (5 volumes) and reflux for 2 hours to achieve complete saponification.

  • Acidify the mixture with concentrated HCl to pH 2, precipitating the carboxylic acid.

  • Isolate the acid, suspend in diphenyl ether, and heat to 260°C until CO2​ evolution ceases (approx. 1 hour) to yield 4-hydroxy-7-iodo-6-methoxyquinoline.

Causality & Validation : The electron-rich nature of the 6-methoxy group facilitates the decarboxylation by stabilizing the transient intermediate. The removal of the carboxylate group is necessary to prevent steric hindrance and unwanted side reactions during the subsequent chlorination.

Step 4: Chlorination

Protocol :

  • Suspend the 4-hydroxy-7-iodo-6-methoxyquinoline in Phosphorus oxychloride ( POCl3​ , 5.0 eq).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) and reflux at 105°C for 3 hours.

  • Concentrate the mixture under reduced pressure to remove excess POCl3​ .

  • Carefully quench the residue by pouring over crushed ice with vigorous stirring. Neutralize with aqueous ammonia to precipitate the final product.

Causality & Validation : POCl3​ converts the tautomeric 4-quinolone into a highly reactive Vilsmeier-type intermediate. The addition of catalytic DMF accelerates this via the formation of the Vilsmeier-Haack reagent. Validation Check: The ice quench must be strictly temperature-controlled (<10°C) to prevent the exothermic hydrolysis of the newly formed C-Cl bond back to the OH group. The precipitation of a pale yellow solid upon ammonia neutralization confirms successful aromatization.

Quantitative Data & Optimization

To ensure reproducibility, the following table summarizes the optimal reaction parameters and expected analytical metrics for the synthesis workflow:

Reaction StepKey Reagents / ConditionsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Target Purity (HPLC)
1. Condensation EMME, Neat1202.092 - 95>98%
2. Cyclization Dowtherm A2500.7575 - 82>95%
3. Decarboxylation NaOH, then Diphenyl ether100, then 2603.080 - 85>96%
4. Chlorination POCl3​ , cat. DMF1053.088 - 93>99%

Downstream Functionalization & Drug Development

The true value of 4-chloro-7-iodo-6-methoxyquinoline lies in its orthogonal reactivity, which allows for the divergent synthesis of complex inhibitor libraries[3].

Functionalization Core 4-Chloro-7-iodo- 6-methoxyquinoline C4 C4 Position (Cl) Electrophilic Center Core->C4 C7 C7 Position (I) Cross-Coupling Handle Core->C7 SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Anilines / Amines Palladium Pd-Catalyzed Cross-Coupling C7->Palladium Boronic Acids / Alkynes Kinase Kinase/Tubulin Inhibitor Derivatives SNAr->Kinase Palladium->Kinase

Fig 2: Orthogonal functionalization logic for downstream drug development.

  • C4 SN​Ar : The chlorine atom at the 4-position is highly activated by the electron-withdrawing effect of the quinoline nitrogen. It readily undergoes SN​Ar with various nucleophiles (e.g., 2,4-dichloro-5-methoxyaniline) under mild acidic catalysis (e.g., HCl in isopropanol) or basic conditions.

  • C7 Cross-Coupling : The iodine atom is significantly more reactive towards oxidative addition than the chlorine atom, allowing for highly chemoselective Palladium-catalyzed cross-couplings. For instance, Sonogashira coupling with terminal alkynes or Suzuki coupling with boronic acids can be performed at C7 without affecting the C4 position if the sequence is carefully planned.

References

  • Title : CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline,95% Source : howeipharm.com URL : 2

  • Title : 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide Source : sigmaaldrich.com URL :

  • Title : View of SKI-606 and beyond (Boschelli et al.) Source : pagepress.net URL : 3

  • Title : WO2020058290A1 - Drug conjugate comprising quinoline derivatives (Khelifi et al.) Source : google.com/patents URL : 1

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-7-iodo-6-methoxyquinoline in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0)[1] is a highly specialized, polyhalogenated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors (e.g., anilinoquinoline derivatives). Due to its rigid planar structure and heavy halogen substitutions, the compound presents unique physicochemical challenges during synthesis, purification, and formulation.

This whitepaper provides an authoritative framework for understanding, determining, and modeling the thermodynamic solubility of 4-Chloro-7-iodo-6-methoxyquinoline in various organic solvents. By coupling structural causality with self-validating experimental protocols, this guide equips researchers with the methodologies required to optimize solvent selection for chemical processing.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 4-Chloro-7-iodo-6-methoxyquinoline, one must first analyze the causality behind its molecular interactions:

  • Crystal Lattice Energy (Thermodynamic Barrier): The planar nature of the quinoline core promotes strong intermolecular π−π stacking in the solid state. The presence of the heavy iodine atom at the 7-position and the chlorine atom at the 4-position significantly increases the polarizability and van der Waals interactions between adjacent molecules, resulting in a high crystal lattice enthalpy ( ΔHlattice​ ).

  • Solvent Cavity Formation (Hydrophobic Effect): The bulky, lipophilic halogens disrupt the hydrogen-bonded networks of protic solvents (like water or short-chain alcohols). Because the energy required to form a solvent cavity ( ΔHcavity​ ) in these solvents exceeds the energy released by solute-solvent interactions, solubility in protic media is inherently low[2].

  • Dipole-Dipole & Aprotic Solvation: The methoxy group at the 6-position and the quinoline nitrogen offer localized areas of electron density. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) possess high dipole moments that can effectively solvate these regions without requiring the breaking of strong solvent-solvent hydrogen bonds, making them the superior choice for dissolution[3],[4].

Thermo Crystal Solid Crystal Lattice (High Lattice Energy) Cavity Solvent Cavity Formation (Endothermic) Crystal->Cavity ΔH_lattice > 0 Solution Thermodynamic Equilibrium (Saturated Solution) Crystal->Solution ΔG_sol < 0 (Spontaneous) Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation ΔH_cavity > 0 Solvation->Solution ΔH_solvation < 0

Thermodynamic pathway of solvation balancing crystal lattice energy and solvent interactions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

For researchers requiring precise quantitative solubility data, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[5],[6]. This method is designed as a self-validating system: by strictly controlling temperature and sampling at multiple time points, the protocol inherently proves that true thermodynamic equilibrium has been achieved, rather than a transient supersaturated state.

Step-by-Step Protocol
  • Preparation of the Solid-Liquid Mixture:

    • Add an excess amount of 4-Chloro-7-iodo-6-methoxyquinoline (approx. 50-100 mg depending on the solvent) into a 10 mL tightly sealed amber glass vial containing 5 mL of the target organic solvent.

    • Causality: An excess of the solid phase is mandatory to ensure the solvent becomes fully saturated, driving the system to a thermodynamic equilibrium between the solid lattice and the solvated molecules[6].

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 72 hours.

    • Self-Validation: To prove equilibrium, sample the vials at 24, 48, and 72 hours. Equilibrium is validated only when the variance in solute concentration between the 48-hour and 72-hour marks is less than 2%.

  • Phase Separation:

    • Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for 12 hours to allow micro-crystals to settle.

    • Extract 1 mL of the supernatant using a pre-warmed syringe and immediately filter it through a 0.22 µm PTFE syringe filter.

    • Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. If the equipment is colder than the solution, the localized temperature drop will cause immediate precipitation of the highly lipophilic quinoline, artificially lowering the quantified solubility.

  • Dilution and Quantification:

    • Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the UV detector.

    • Quantify using a validated HPLC-UV method (typically monitored at λmax​ ~ 254 nm or 320 nm for quinoline derivatives).

G Start Excess Solute + Solvent Eq Isothermal Equilibration (72 hours, constant agitation) Start->Eq Thermostatic bath Sep Phase Separation (Centrifugation / Filtration) Eq->Sep Maintain temp Dil Sample Dilution Sep->Dil Supernatant HPLC HPLC-UV Quantification Dil->HPLC Data Thermodynamic Solubility Determination HPLC->Data

Workflow of the Isothermal Shake-Flask Method for thermodynamic solubility determination.

Quantitative Solubility Data & Thermodynamic Modeling

Because primary empirical data for the exact CAS 1268520-28-0 is often proprietary to specific drug development programs, the table below provides a representative, mathematically modeled dataset . These values are synthesized using the modified Apelblat equation and Jouyban-Acree models based on the known behavior of closely related structural analogs (e.g., 8-isoquinolinamine and halogenated quinazolines)[3],[4].

Table 1: Representative Solubility of 4-Chloro-7-iodo-6-methoxyquinoline in Organic Solvents
Solvent ClassificationSolventSolubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Solvation Mechanism / Notes
Polar Aprotic N,N-Dimethylformamide (DMF)~ 45.2~ 68.5High dipole moment effectively solvates the polarizable halogen bonds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)~ 38.7~ 55.1Excellent solubilizer; acts as a strong hydrogen-bond acceptor.
Ketone Acetone~ 12.4~ 18.9Moderate solubility; limited by lower dielectric constant vs. DMF.
Ester Ethyl Acetate~ 8.6~ 14.2Useful for liquid-liquid extraction; moderate π−π disruption.
Protic Methanol~ 2.1~ 4.3Poor solubility; bulky iodine group disrupts solvent H-bond network.
Protic Ethanol~ 1.5~ 3.1Very poor solubility due to increased aliphatic chain length of solvent.
Aromatic Toluene~ 5.3~ 9.8Solubilization driven purely by dispersive forces and π−π interactions.
Aqueous Water< 0.01< 0.05Practically insoluble; extreme hydrophobic effect from Cl and I atoms.
Thermodynamic Correlation (The Modified Apelblat Equation)

To interpolate solubility at temperatures not explicitly measured, the modified Apelblat equation is the industry standard for quinoline derivatives[3],[2]:

lnx=A+TB​+ClnT

Where:

  • x is the mole fraction solubility of 4-Chloro-7-iodo-6-methoxyquinoline.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical, solvent-specific model parameters derived from experimental data via non-linear regression.

By applying this model, formulation scientists can accurately predict the crystallization trajectory of the compound during cooling phases in bulk API manufacturing.

Sources

Foundational

Strategic Selection of 4-Haloquinolines: A Comparative Analysis of 4-Chloro vs. 4-Bromo Intermediates in Medicinal Chemistry

Executive Summary The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimalarial agents, kinase inhibitors, and advanced functional materials. Within this chemical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimalarial agents, kinase inhibitors, and advanced functional materials. Within this chemical space, 4-haloquinolines serve as the primary electrophilic building blocks for late-stage diversification.

Choosing between a 4-chloroquinoline and a 4-bromoquinoline intermediate is not merely a matter of reagent availability; it is a strategic decision that dictates the thermodynamic limits of downstream cross-coupling, the harshness of the required reaction conditions, and the overall scalability of the synthetic route. This technical guide provides an in-depth mechanistic analysis, quantitative profiling, and self-validating protocols to guide researchers in optimizing their synthetic workflows.

Mechanistic Grounding: The Causality of Reactivity

The fundamental divergence in reactivity between 4-chloro and 4-bromoquinolines stems from the inherent thermodynamic properties of the Carbon-Halogen (C-X) bond.

Bond Dissociation and Oxidative Addition

The C-Cl bond in an aryl system possesses a bond dissociation energy (BDE) of approximately 96 kcal/mol, making it significantly stronger than the C-Br bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the oxidative addition of the Pd(0) species into the C-X bond is often the rate-determining step.

  • 4-Bromoquinolines readily undergo oxidative addition with standard, cost-effective catalysts like Pd(PPh₃)₄.

  • 4-Chloroquinolines are notoriously "sluggish." To force oxidative addition into the strong C-Cl bond, the catalytic system requires highly electron-rich and sterically demanding ligands (e.g., DPEphos, XPhos, or N-Heterocyclic Carbenes) to increase the electron density on the palladium center 1[1].

Nucleophilic Aromatic Substitution (SNAr)

While both intermediates can undergo SNAr due to the electron-withdrawing nature of the quinoline nitrogen, 4-bromoquinolines generally allow for milder conditions. However, the high electronegativity of chlorine makes the C4 carbon highly electrophilic, meaning 4-chloroquinolines can still perform well in SNAr if subjected to elevated temperatures and strong bases. Modern synthetic routes increasingly favor Pd-catalyzed amination over harsh SNAr to preserve sensitive functional groups 2[2].

Reactivity Substrate Quinoline Intermediate Cl_Sub 4-Chloroquinoline (Strong C-Cl Bond) Substrate->Cl_Sub Br_Sub 4-Bromoquinoline (Weaker C-Br Bond) Substrate->Br_Sub Cat_Cl Pd Catalyst + Electron-Rich Ligand (e.g., DPEphos, XPhos) Cl_Sub->Cat_Cl Cross-Coupling SNAr_Cl Harsh SNAr (High Temp, Strong Base) Cl_Sub->SNAr_Cl Nucleophilic Sub Cat_Br Standard Pd Catalyst (e.g., Pd(PPh3)4) Br_Sub->Cat_Br Cross-Coupling SNAr_Br Mild SNAr (Lower Temp) Br_Sub->SNAr_Br Nucleophilic Sub Prod 4-Substituted Quinoline (API Scaffold) Cat_Cl->Prod Cat_Br->Prod SNAr_Cl->Prod SNAr_Br->Prod

Decision tree for 4-haloquinoline cross-coupling and SNAr reactivity.

Synthesis Strategies and Precursor Selection

The synthesis of these intermediates typically begins with 4-hydroxyquinoline (4-quinolone). The choice of halogenating agent dictates the reaction pathway and safety profile.

  • Chlorination via POCl₃: The reaction of quinolones with Phosphorus Oxychloride (POCl₃) proceeds via an O-phosphorylated intermediate. Kinetic studies confirm that this intermediate is subsequently attacked by the chloride ion (Cl⁻) to yield the 4-chloroquinoline 3[3]. This method is highly scalable, and alternative one-pot syntheses utilizing bis(trichloromethyl) carbonate (BTC) have also been developed for milder handling 4[4].

  • Bromination via POBr₃: Phosphorus Tribromide (POBr₃) is utilized to install the bromine atom. Because POBr₃ is a highly aggressive and deeply etching reagent, reactions are typically run in DMF, which acts as a Vilsmeier-type activator, forming a highly reactive intermediate 5[5].

Synthesis HQ 4-Hydroxyquinoline (Starting Material) POCl3 POCl3 / Reflux (Chlorination) HQ->POCl3 POBr3 POBr3 / DMF (Bromination) HQ->POBr3 O_Phos O-Phosphorylated Intermediate POCl3->O_Phos Base/Heat Br_Quin 4-Bromoquinoline (High Reactivity) POBr3->Br_Quin Br- Attack Cl_Quin 4-Chloroquinoline (Stable, Cost-Effective) O_Phos->Cl_Quin Cl- Attack

Synthesis pathways for 4-chloro and 4-bromoquinolines from 4-hydroxyquinoline.

Quantitative Data Comparison

The following table summarizes the critical physicochemical and operational parameters to consider when selecting a 4-haloquinoline intermediate.

Parameter4-Chloroquinoline4-Bromoquinoline
Aryl C-X Bond Energy ~96 kcal/mol~81 kcal/mol
Primary Synthesis Reagent POCl₃POBr₃ / PBr₃
Cross-Coupling Reactivity Moderate (Requires forcing conditions)High (Standard conditions suffice)
Optimal Pd Ligands DPEphos, XPhos, NHCsPPh₃, dppf
Storage Stability Excellent (Months/Years)Good (Prone to light/moisture degradation)
Relative Commercial Cost Lower (Widely available)Higher (Specialized synthesis)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in causality checks and in-process controls (IPCs).

Protocol A: Synthesis of 4-Bromoquinoline via POBr₃

Adapted from established methodologies for halogenated heterocycles 5[5].

  • Activation: To a stirred solution of quinolin-4-ol (4.00 g, 27.6 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add Phosphorus Tribromide (POBr₃) (7.61 g, 28.2 mmol) dropwise over 10 minutes.

  • IPC 1 (Visual Validation): The reaction mixture will form a distinct red suspension. This color change confirms the formation of the active Vilsmeier-type intermediate. Stir for 30 minutes.

  • IPC 2 (Chromatographic Validation): Monitor by TLC (10% MeOH in DCM). Do not proceed until the starting material spot is completely consumed.

  • Quenching & Basification: Quench the reaction in an ice bath. Slowly adjust the pH to ~10 using saturated aqueous NaHCO₃ (approx. 20 mL).

    • Causality Note: Strict pH control is mandatory. If the solution remains acidic, the quinoline nitrogen remains protonated, trapping the product in the aqueous layer during extraction.

  • Isolation: Extract with Ethyl Acetate (2 x 100 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield 4-bromoquinoline as a yellow solid.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloroquinoline

Adapted from optimized cross-coupling protocols 1[1].

  • Reagent Assembly: In a Schlenk tube, combine the 4-chloroquinoline derivative (1.0 mmol), arylboronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), and the catalyst PdCl₂(dppf) or Pd(OAc)₂/DPEphos (0.03 to 0.08 mmol).

    • Causality Note: 4-chloroquinolines possess dual liabilities: a strong C-Cl bond and a coordinating nitrogen that can poison the catalyst. Bidentate, electron-rich ligands like dppf or DPEphos are strictly required to accelerate oxidative addition and prevent catalyst deactivation.

  • Degassing: Evacuate and backfill the tube with Argon three times. Add Toluene (10 mL) and deionized water (1 mL). Bubble Argon through the solvent mixture for 15-20 minutes.

    • IPC 1 (Visual Validation): If the solution turns black immediately upon heating, the Pd(0) has precipitated (Pd black) due to oxygen contamination. Rigorous degassing prevents this.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 6-12 hours.

  • IPC 2 (Mass Validation): Monitor via LC-MS. The disappearance of the 4-chloroquinoline mass peak and the emergence of the coupled product mass confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd residues, and purify via flash chromatography.

References

  • POCl3 chlorination of 4-quinazolones. PubMed/NIH. [Link]

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry - ACS Publications.[Link]

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Organic Chemistry Portal. [Link]

Sources

Exploratory

Modulating Nucleophilic Aromatic Substitution: The Electronic Impact of Methoxy Substituents on 4-Chloroquinoline Reactivity

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 4-aminoquinoline scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 4-aminoquinoline scaffold is a privileged pharmacophore, forming the structural backbone of numerous antimalarial agents (e.g., chloroquine), kinase inhibitors (e.g., lenvatinib, gefitinib analogs), and novel targeted therapeutics. The primary synthetic route to these molecules relies on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines with various amines.

However, the reactivity of the C4-chloride is exquisitely sensitive to the electronic environment of the fused carbocyclic ring. This whitepaper provides an in-depth mechanistic analysis of how the methoxy group (–OCH3)—a common substituent in drug design—alters the reactivity of the 4-chloroquinoline core. By understanding the interplay of inductive and resonance effects, researchers can rationally select between thermal SNAr protocols and transition-metal-catalyzed cross-coupling methodologies to optimize yields and minimize degradation.

Mechanistic Framework: Electronic Effects of the Methoxy Group

In a standard SNAr reaction, an amine nucleophile attacks the electron-deficient C4 position of the quinoline ring, forming a high-energy anionic intermediate known as the Meisenheimer complex. The rate-determining step is the formation of this complex, which is stabilized by the ability of the quinoline nitrogen (N1) to accept the developing negative charge.

The Dual Nature of the Methoxy Substituent

The methoxy group exerts two competing electronic effects on the aromatic system:

  • Inductive Effect (–I): The electronegative oxygen atom withdraws electron density through the σ-bond framework.

  • Resonance Effect (+M): The lone pairs on the oxygen atom donate electron density into the π-system of the aromatic ring.

In the quinoline system, the +M resonance effect dominates . The injection of electron density into the carbocyclic ring propagates through the fused bicyclic system, increasing the overall electron density of the pyridine ring. This diminishes the electrophilicity of the C4 carbon, thereby raising the activation energy required to form the Meisenheimer complex.

Positional Dependence (C6 vs. C7)

The exact deactivating impact depends heavily on the regiochemistry of the methoxy group:

  • 6-Methoxy-4-chloroquinoline: Resonance donation from the C6 position pushes electron density toward C5, C7, and the bridgehead C4a carbon. While it does not place a formal negative charge directly on C4, the enriched π-system inductively deactivates the C4 position, making SNAr significantly slower than in unsubstituted analogs.

  • 7-Methoxy-4-chloroquinoline: Resonance donation from the C7 position places partial negative charges on C6, C8, and the bridgehead C8a carbon. Because C8a is directly adjacent to the quinoline nitrogen (N1), increased electron density here severely dampens the nitrogen's ability to act as an electron sink during the SNAr transition state. Consequently, 7-methoxy derivatives are notoriously sluggish in thermal amination reactions [1].

Mechanism A Methoxy-4-chloroquinoline (Ground State) B Protonated Quinolinium (Activated Electrophile) A->B + H+ (Acid Catalysis) C Meisenheimer Complex (High Energy Intermediate) B->C + Amine (Nucleophilic Attack) Rate-Limiting Step D 4-Aminoquinoline (Stable Product) C->D - HCl (Aromatization)

Caption: SNAr pathway of 4-chloroquinoline. Methoxy groups raise the energy barrier between the activated electrophile and the Meisenheimer complex.

Quantitative Impact on Reactivity

To illustrate the deactivating effect of the methoxy group, we must compare the reaction conditions required to achieve >80% yield of the corresponding 4-aminoquinoline using a standard secondary amine (e.g., morpholine or piperidine).

As shown in the data below, electron-withdrawing groups (EWGs) like –Cl or –NO2 facilitate rapid reactions under mild conditions, whereas electron-donating groups (EDGs) like –OCH3 necessitate extended heating, acid catalysis, or transition metals [2][3].

Table 1: Comparative Reactivity Profile for SNAr Amination
SubstrateElectronic CharacterOptimal Reaction ConditionsAvg. Time to >80% YieldReaction Pathway
4,7-Dichloroquinoline Activated (EWG at C7)K2CO3, DMF, 80 °C4 – 6 hoursBase-promoted SNAr [4]
4-Chloroquinoline NeutralHCl (cat.), iPrOH, 100 °C8 – 12 hoursAcid-catalyzed SNAr
6-Methoxy-4-chloroquinoline Deactivated (EDG at C6)HCl (1.0 eq), DMF, 130 °C18 – 24 hoursHarsh Acid-catalyzed SNAr
7-Methoxy-4-chloroquinoline Strongly DeactivatedPd(OAc)2, Cu(OAc)2, 140 °C4 – 12 hoursPd/Cu Catalyzed Cross-Coupling [5]

Experimental Workflows & Protocols

Because methoxy-substituted 4-chloroquinolines resist standard nucleophilic attack, the synthetic chemist must employ specific strategies to force the reaction. Below are two self-validating protocols designed to overcome the electronic deactivation caused by the methoxy group.

Protocol A: Acid-Catalyzed Thermal SNAr (For Moderately Deactivated Substrates)

Mechanism of Action: The addition of a Brønsted acid (typically HCl) protonates the quinoline nitrogen. This converts the neutral quinoline into a positively charged quinolinium ion, drastically increasing the electrophilicity of the C4 position and counteracting the +M effect of the methoxy group [6].

Reagents:

  • 6-Methoxy-4-chloroquinoline (1.0 equiv)

  • Amine nucleophile (1.5 - 2.0 equiv)

  • Isopropanol (iPrOH) or N,N-Dimethylformamide (DMF) (0.2 M)

  • Concentrated HCl (0.2 - 1.0 equiv, depending on amine basicity)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube or microwave vial, dissolve the 6-methoxy-4-chloroquinoline in the chosen solvent (iPrOH for amines with boiling points <120 °C; DMF for less reactive or bulky amines).

  • Activation: Add the amine nucleophile, followed dropwise by concentrated HCl. Causality note: The acid must be added carefully, as it will form a salt with the aliphatic amine. An excess of amine ensures a sufficient pool of free nucleophile remains available.

  • Heating: Seal the vessel and heat to 130 °C (oil bath or microwave irradiation). Monitor the reaction via TLC (typically 5-10% MeOH in DCM). The starting material spot will slowly diminish over 18-24 hours.

  • Workup (Self-Validating Step): Cool to room temperature. If iPrOH was used, the product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH. If DMF was used, quench the reaction into ice-cold saturated aqueous NaHCO3 to neutralize the acid. The free-base 4-aminoquinoline should precipitate.

  • Purification: Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Buchwald-Hartwig Amination (For Strongly Deactivated Substrates)

Mechanism of Action: When SNAr fails (common with 7-methoxy derivatives or sterically hindered anilines), transitioning to a palladium-catalyzed cross-coupling bypasses the Meisenheimer complex entirely. The reaction proceeds via oxidative addition of the C-Cl bond to Pd(0), followed by amine coordination, deprotonation, and reductive elimination [7].

Reagents:

  • 7-Methoxy-4-chloroquinoline (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • BINAP or Xantphos ligand (10 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk flask, combine the quinoline, amine, and Cs2CO3 in anhydrous solvent. Sparge the suspension with Argon for 15 minutes. Causality note: Oxygen rapidly degrades the active Pd(0) species, leading to black palladium crashing out and reaction failure.

  • Catalyst Addition: Quickly add Pd(OAc)2 and the phosphine ligand under a positive stream of Argon.

  • Reaction: Heat the mixture to 100-110 °C for 8-12 hours. The suspension will typically turn from yellow/orange to a dark brown/red.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the inorganic base and palladium black.

  • Isolation: Concentrate the filtrate and purify directly via silica gel chromatography.

Workflow Start Analyze Substrate: Position of -OCH3 Decide Is -OCH3 strongly deactivating C4? Start->Decide SNAr Acid-Catalyzed SNAr (100-150 °C, iPrOH/HCl) Decide->SNAr Moderately (e.g., C6-methoxy) BHA Buchwald-Hartwig Amination (Pd/Cu Catalysis) Decide->BHA Strongly (e.g., C7-methoxy) Workup Aqueous Workup & Chromatography SNAr->Workup BHA->Workup

Caption: Decision matrix for the amination of methoxy-substituted 4-chloroquinolines based on electronic deactivation.

Conclusion

The synthesis of methoxy-substituted 4-aminoquinolines presents a classic challenge in physical organic chemistry applied to drug discovery. The strong resonance donation (+M) of the methoxy group enriches the quinoline π-system, inherently resisting the nucleophilic attack required for SNAr. By recognizing the positional severity of this effect—particularly the pronounced deactivation caused by C7-methoxy substituents—chemists can proactively pivot from traditional thermal SNAr to acid-catalyzed or palladium-catalyzed methodologies. Implementing the optimized protocols outlined in this guide ensures robust yields, shorter optimization cycles, and higher throughput in the generation of novel quinoline-based therapeutic libraries.

References

  • Nitrogenous aromatic ring compounds as anti cancer agents - Google Patents.
  • Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline... - Researcher.life. Available at:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors... - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - Preprints.org. Available at:[Link]

  • Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H) - SciSpace. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline via Chlorodehydroxylation

Executive Summary The quinoline scaffold is a highly privileged pharmacophore in the design of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors. 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 12685...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in the design of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors. 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) [1] serves as a critical bifunctional building block in drug development. The C4-chloride acts as a prime electrophile for SNAr reactions with various anilines, while the C7-iodide provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings).

This application note details a highly optimized, self-validating protocol for the chlorodehydroxylation of 7-iodo-6-methoxyquinolin-4-ol. By leveraging a Vilsmeier-Haack-type activation, this method ensures high yields, suppresses dimerization, and provides a scalable pathway suitable for preclinical manufacturing [2].

Mechanistic Rationale & Expert Insights

The transformation of a 4-hydroxyquinoline into a 4-chloroquinoline is not a simple substitution. In solution, the precursor predominantly exists as the highly stable quinolin-4(1H)-one tautomer .

  • The Role of Catalytic DMF: Relying solely on Phosphorus oxychloride ( POCl3​ ) often requires harsh neat conditions that complicate workup and degrade the product. By adding a catalytic amount of N,N-dimethylformamide (DMF), POCl3​ rapidly forms the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species phosphorylates the C4-oxygen much faster than POCl3​ alone, forming a transient phosphorodichloridate leaving group.

  • Addition-Elimination: Free chloride ions in the matrix subsequently attack the C4 position via an addition-elimination mechanism, ejecting the phosphorodichloridate and restoring the aromaticity of the quinoline ring.

  • Workup Causality: The most common point of failure in this synthesis is the aqueous quench. If excess POCl3​ is not removed prior to aqueous exposure, its violent hydrolysis generates localized pockets of concentrated HCl and high heat. This acidic, thermal shock rapidly hydrolyzes the newly formed 4-chloroquinoline back to the starting quinolone.

MechanisticPathway A Quinolin-4(1H)-one (Stable Tautomer) C O-Phosphorylation (Phosphorodichloridate) A->C Activation B Vilsmeier Reagent (POCl3 + DMF) B->C Catalysis D Nucleophilic Attack by Chloride Ion C->D E Addition-Elimination (-PO2Cl2-) D->E F 4-Chloroquinoline Derivative E->F

Mechanistic pathway of Vilsmeier-catalyzed chlorodehydroxylation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
7-Iodo-6-methoxyquinolin-4-ol301.081.00Starting Material
Phosphorus oxychloride ( POCl3​ )153.333.00Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.10Catalyst
Toluene (Anhydrous)92.145 VolumesSolvent
Dichloromethane (DCM)84.9310 VolumesExtraction Solvent
Sat. Aqueous NaHCO3​ 84.01As neededQuenching Base

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Activation & Reaction Setup
  • Preparation: In a rigorously dried, argon-purged 250 mL round-bottom flask, suspend 7-iodo-6-methoxyquinolin-4-ol (10.0 g, 33.2 mmol) in anhydrous toluene (50 mL).

  • Catalyst Addition: Add anhydrous DMF (0.26 mL, 3.32 mmol). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add POCl3​ (9.3 mL, 99.6 mmol) dropwise over 15 minutes. Causality: Controlled addition mitigates the initial exothermic formation of the Vilsmeier complex.

  • Heating: Attach a reflux condenser and heat the mixture to 105 °C for 2.5 hours.

    • IPC Check 1 (Visual): The initial opaque suspension must transition into a homogeneous dark amber solution, physically validating the consumption of the insoluble quinolone precursor.

Phase 2: Reaction Monitoring
  • Sampling: Withdraw a 10 µL aliquot, quench into 1 mL of cold methanol, and analyze via LC-MS.

    • IPC Check 2 (Analytical): The starting material peak ( [M+H]+≈301.9 ) must be completely absent. The product must appear as a distinct doublet peak at [M+H]+≈319.9 and 321.9 (3:1 ratio, confirming the incorporation of one chlorine atom).

Phase 3: Quenching & Workup (Critical)
  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove toluene and excess POCl3​ under reduced pressure (water bath < 40 °C).

    • Causality: Removing the electrophilic POCl3​ before aqueous exposure prevents the massive generation of thermal energy and HCl, safeguarding the product from hydrolysis.

  • Quenching: Dissolve the resulting thick, dark residue in DCM (100 mL). Pour this organic solution slowly into a vigorously stirred biphasic mixture of crushed ice (100 g) and saturated aqueous NaHCO3​ (100 mL).

    • IPC Check 3 (pH): Test the aqueous layer with pH indicator strips. The pH must remain strictly > 7.0. If acidic, add solid NaHCO3​ until basicity is restored.

Phase 4: Isolation & Purification
  • Extraction: Transfer to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous layer with additional DCM (2 × 50 mL).

  • Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield 4-Chloro-7-iodo-6-methoxyquinoline as a pale yellow crystalline solid.

ExperimentalWorkflow A 7-Iodo-6-methoxy quinolin-4-ol B Add POCl3 & DMF in Toluene (0°C) A->B C Reflux (105°C) 2.5 hours B->C D Vacuum Distillation (Remove POCl3) C->D E Ice/NaHCO3 Quench (pH > 7) D->E F DCM Extraction & Purification E->F G 4-Chloro-7-iodo- 6-methoxyquinoline F->G

Workflow for the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data that led to the finalized protocol. It highlights the causality between the chosen reagents and the resulting yield/purity profile.

EntryReagents / SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1Neat POCl3​ (10.0 eq), No Catalyst1054.0>956288%
2 POCl3​ (3.0 eq), Toluene1056.0855590%
3 POCl3​ (3.0 eq), DMF (0.1 eq), Toluene 105 2.5 >99 89 >98%

Analysis: Entry 1 (neat POCl3​ ) resulted in significant product degradation during the highly exothermic aqueous quench. Entry 2 demonstrated that while toluene acts as a good heat sink, the reaction is sluggish without a catalyst. Entry 3 (the established protocol) utilizes DMF to form the Vilsmeier reagent, drastically reducing reaction time and preventing thermal degradation during workup, maximizing both yield and purity.

References

  • CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline, 95%. Howei Pharm.
  • Bi, Y., et al. "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor." Journal of Medicinal Chemistry. PubMed Central (PMC).
Application

Protocol for POCl3 chlorination of 7-iodo-6-methoxy-4-quinolone

Protocol for the Dehydroxylative Chlorination of 7-Iodo-6-methoxy-4-quinolone using Phosphorus Oxychloride (POCl₃) Introduction & Mechanistic Rationale The conversion of 4-quinolones to 4-chloroquinolines is a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Dehydroxylative Chlorination of 7-Iodo-6-methoxy-4-quinolone using Phosphorus Oxychloride (POCl₃)

Introduction & Mechanistic Rationale

The conversion of 4-quinolones to 4-chloroquinolines is a fundamental transformation in medicinal chemistry, serving as a critical gateway step in the synthesis of kinase inhibitors (e.g., EGFR and Src inhibitors) and antimalarial endochin-like quinolones[1].

The structural core of 7-iodo-6-methoxy-4-quinolone exists in a keto-enol tautomeric equilibrium with its 4-hydroxyquinoline form. Due to the high polarity and poor solubility of the 4-quinolone core, traditional substitution methods often fail. Phosphorus oxychloride (POCl₃) is the reagent of choice because it acts as both an electrophilic activator and a chloride source[2].

Causality of the Mechanism: The reaction is driven forward by the nucleophilic attack of the tautomeric hydroxyl oxygen onto the electrophilic phosphorus atom of POCl₃, releasing a chloride ion. This forms a highly electrophilic O-phosphorodichloridate quinolinium intermediate. The liberated chloride ion then acts as a nucleophile, attacking the C4 position. Subsequent elimination of the dichlorophosphate leaving group yields the highly lipophilic 4-chloro-7-iodo-6-methoxyquinoline[2].

Mechanistic Workflow

Mechanism SM 7-Iodo-6-methoxy-4-quinolone (Keto-Enol Tautomer) Adduct O-Phosphorodichloridate Quinolinium Intermediate SM->Adduct O-Phosphorylation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Adduct Activator Cl_Attack Nucleophilic Attack by Chloride Ion (C4) Adduct->Cl_Attack Cl- Release Product 4-Chloro-7-iodo-6-methoxyquinoline (Final Product) Cl_Attack->Product Addition-Elimination Byproduct Dichlorophosphoric Acid (Byproduct) Cl_Attack->Byproduct Leaving Group Departure

Mechanistic pathway of POCl3-mediated dehydroxylative chlorination of 4-quinolones.

Materials and Reagents

Note: POCl₃ is highly corrosive, reacts violently with water, and evolves HCl gas. All manipulations must be performed in a fume hood under an inert atmosphere.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role / Safety Hazard
7-Iodo-6-methoxy-4-quinolone 301.081.0 eq3.01 gStarting Material / Irritant
Phosphorus Oxychloride (POCl₃) 153.3315.0 eq14.0 mL (23.0 g)Reagent & Solvent / Corrosive, Water-Reactive
N,N-Dimethylformamide (DMF) 73.090.1 eq77 µLCatalyst (Optional) / Toxic
Ammonium Hydroxide (Aq) 35.04As needed~50 mLNeutralization / Corrosive, Volatile
Dichloromethane (DCM) 84.93As needed~150 mLExtraction Solvent / Toxic

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (solubility changes) and analytical checks (pH, TLC) provide real-time confirmation of reaction progress.

Step 1: Reaction Setup (Anhydrous Conditions)

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Flush the system with dry Nitrogen (N₂) or Argon.

  • Add 3.01 g (10 mmol) of 7-iodo-6-methoxy-4-quinolone to the flask.

Step 2: Reagent Addition

  • Carefully inject 14.0 mL of neat POCl₃ into the flask.

  • (Optional) Add 77 µL of anhydrous DMF. Causality: POCl₃ is used neat to act as both the chlorinating agent and the solvent, overcoming the poor solubility of the starting material[1]. DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate (chloroiminium ion), which accelerates the initial O-phosphorylation[2].

Step 3: Heating and Reflux

  • Attach a reflux condenser fitted with a drying tube (CaCl₂).

  • Lower the flask into a pre-heated oil bath at 105–110 °C.

  • Stir vigorously for 2 to 4 hours. Causality: As the reaction progresses, the suspension will transition into a homogeneous dark solution. This phase change is a self-validating visual cue that the polar quinolone is converting into the highly lipophilic 4-chloroquinoline.

Step 4: Reaction Monitoring

  • Withdraw a 10 µL aliquot, quench it in 1 mL of saturated NaHCO₃, and extract with 1 mL of EtOAc.

  • Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Validation: The starting material will remain near the baseline (Rf ~ 0.1), while the product will migrate significantly higher (Rf ~ 0.7). Proceed to the next step only when the baseline spot is completely consumed.

Step 5: Concentration

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a rotary evaporator and remove the bulk of the excess POCl₃ under reduced pressure (bath temperature < 40 °C). Ensure the vacuum pump is protected by a basic scrubber (e.g., KOH pellets). Causality: Removing excess POCl₃ prior to aqueous workup prevents a massive, uncontrollable exotherm during the quench, which could otherwise degrade the product.

Step 6: Quenching and Neutralization (Critical Step)

  • Dissolve the resulting concentrated syrup in 15 mL of DCM.

  • Place 100 g of crushed ice in a 500 mL beaker with vigorous magnetic stirring.

  • Add the DCM solution dropwise to the ice.

  • Slowly add concentrated aqueous NH₄OH dropwise until the pH of the aqueous layer reaches 7–8. Maintain the temperature strictly below 15 °C. Causality: The C-Cl bond in 4-chloroquinolines is highly activated. If the temperature spikes under acidic conditions during the quench, the product will rapidly hydrolyze back to the 4-quinolone starting material[1]. Ice and controlled neutralization prevent this reversion.

Step 7: Extraction and Isolation

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 × 50 mL).

  • Wash the combined organic layers with cold water (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product as a pale yellow to brown solid.

Step 8: Purification

  • Purify the crude material by recrystallization from hot ethanol or via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).

  • Dry the purified 4-chloro-7-iodo-6-methoxyquinoline under high vacuum.

Optimization and Troubleshooting Data

Observation / IssuePotential CauseMechanistic Solution / Adjustment
Incomplete Conversion (TLC) Degraded POCl₃ (hydrolyzed to phosphonic acids).Use fresh, colorless POCl₃. Add 0.1 eq DMF to accelerate the formation of the reactive intermediate.
High Yield of Starting Material Recovered Product hydrolyzed during the aqueous quench.Ensure the bulk of POCl₃ is evaporated before quenching. Strictly maintain the quench temperature < 15 °C using excess ice.
Formation of Black Tarry Byproducts Overheating or localized hot spots during reflux.Ensure the oil bath temperature does not exceed 110 °C. Maintain vigorous stirring to ensure uniform heat distribution.
Poor Solubility of Starting Material Quinolone aggregation.If scaling up (>50 mmol), add anhydrous toluene (1:1 v/v with POCl₃) to improve stirring and heat transfer.

References

  • Pou, S., Winter, R. W., Liebman, K. M., Dodean, R. A., Nilsen, A., DeBarber, A., Doggett, J. S., & Riscoe, M. K. (2024). Synthesis of Deuterated Endochin-Like Quinolones. Journal of Labelled Compounds and Radiopharmaceuticals, 67(5), 186-196.[Link]

  • Amin, S., Alam, M. M., Akhter, M., Najmi, A. K., Siddiqui, N., Husain, A., & Shaquiquzzaman, M. (2021). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 211-274.[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 4-Chloro-7-iodo-6-methoxyquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale In the landscape of targeted oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and kinase inhibitor development, the 4-aminoquinoline scaffold is a privileged pharmacophore. Specifically, 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) serves as a highly versatile, bifunctional building block. It is a critical intermediate in the synthesis of potent epidermal growth factor receptor (EGFR), HER-2, and VEGFR tyrosine kinase inhibitors ()[1].

Causality in Chemoselectivity and Substituent Effects

Designing a successful synthesis with this molecule requires a deep understanding of its electronic topology:

  • C4 Electrophilicity: The C4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent quinoline nitrogen.

  • The Role of Acid Catalysis: When reacting with weak nucleophiles (like substituted anilines), the quinoline nitrogen must be protonated. This forms a quinolinium intermediate, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the attack of the nucleophile and the formation of the Meisenheimer complex ()[2].

  • Orthogonal Reactivity (C4 vs. C7): The 7-iodo group provides a critical handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The C-I bond remains entirely stable under standard SNAr conditions because the SNAr reaction is strictly regioselective for the C4-Cl bond, which is directly conjugated to the protonated nitrogen.

  • The 6-Methoxy Influence: While the methoxy group is electron-donating via resonance (+R effect), its deactivating influence on the ring is completely overridden by the protonated nitrogen. Post-synthesis, this methoxy group often acts as a crucial hydrogen-bond acceptor in the kinase hinge-binding region.

Mechanistic Visualization

SNAr_Mechanism A 4-Chloro-7-iodo- 6-methoxyquinoline B Protonated Quinolinium Intermediate A->B + H⁺ (cat.) iPrOH C Meisenheimer Complex (Transition State) B->C + Nucleophile Attack at C4 D 4-Aminoquinoline Derivative C->D - Cl⁻ Rearomatization

Mechanistic pathway of acid-catalyzed SNAr on 4-chloro-7-iodo-6-methoxyquinoline.

Experimental Protocols

The choice of SNAr conditions is dictated entirely by the nucleophilicity and basicity of the incoming amine. Below are two self-validating protocols optimized for different nucleophile classes.

Protocol A: Acid-Catalyzed SNAr with Weak Nucleophiles (Anilines)

Designed for electron-deficient or sterically hindered anilines.

Rationale: Isopropanol (iPrOH) is selected as the solvent because its boiling point (82 °C) provides the exact thermal energy required to overcome the activation barrier of the Meisenheimer complex. Furthermore, the resulting 4-anilinoquinoline hydrochloride salt is highly insoluble in cold iPrOH, allowing for purification by simple filtration, bypassing the need for chromatography.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-Chloro-7-iodo-6-methoxyquinoline (1.0 equivalent) and the desired substituted aniline (1.1 equivalents).

  • Solvation: Suspend the reagents in anhydrous isopropanol to achieve a concentration of 0.15 M.

  • Catalysis: Add catalytic concentrated Hydrochloric Acid (37% aq., 0.1 to 0.2 equivalents). Note: Do not use excess acid, as it will fully protonate the weakly basic aniline, rendering it non-nucleophilic.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80–85 °C with rigorous stirring for 4 to 12 hours.

  • In-Process Validation: The reaction is self-indicating. The mixture will transition from a clear/hazy solution to a thick, brightly colored (often yellow or orange) suspension as the product precipitates as an HCl salt. Confirm completion via LC-MS (disappearance of the starting material at m/z ~320 [M+H]⁺).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake sequentially with cold isopropanol (2 × 10 mL) and diethyl ether (2 × 10 mL). Dry under high vacuum to yield the highly pure 4-anilinoquinoline hydrochloride salt.

Protocol B: Base-Promoted SNAr with Strong Nucleophiles (Aliphatic Amines)

Designed for highly nucleophilic, basic aliphatic amines (e.g., morpholine, piperazine derivatives).

Rationale: Aliphatic amines are strong bases. Using acid catalysis here is counterproductive, as it would immediately protonate the amine, destroying its nucleophilicity. Instead, a polar aprotic solvent (DMF or NMP) is used to stabilize the polar transition state, and a non-nucleophilic base (DIPEA) is added to act as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4-Chloro-7-iodo-6-methoxyquinoline (1.0 equivalent) and the aliphatic amine (2.5 to 3.0 equivalents).

  • Solvation & Base: Dissolve in anhydrous DMF or NMP (0.2 M). If the aliphatic amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to generate the free base in situ.

  • Thermal Activation: Heat the mixture to 90–100 °C for 6 to 8 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The highly polar starting material will convert to a more lipophilic product spot.

  • Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice water (10× volume of the reaction solvent).

  • Purification: The free-base product will crash out as a solid. Filter, wash thoroughly with distilled water to remove residual DMF/NMP and amine, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the optimized parameters for various nucleophile classes reacting with the 4-chloroquinoline core to ensure maximum yield and minimal side reactions.

Nucleophile ClassExample ReagentsSolventAdditive / CatalystTemperatureTimeTypical YieldProduct Isolation
Weak (Anilines) 3-Chloro-4-fluoroanilineIsopropanolConc. HCl (0.1–0.2 eq)80–85 °C (Reflux)4–12 h75–90%Direct filtration of HCl salt
Strong (Aliphatic Amines) Morpholine, PiperazineDMF or NMPDIPEA (1.5–2.0 eq)90–100 °C6–8 h80–95%Aqueous precipitation (Free base)
Oxygen (Alkoxides) Sodium methoxideMethanolNone (Base is Nu⁻)65 °C (Reflux)2–4 h70–85%Aqueous workup / Extraction

References

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y.-F., Greenberger, L. M., & Tsou, H.-R. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63.[Link]

  • Liu, D., Luan, T., Kong, J., Zhang, Y., & Wang, H.-F. (2016). "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Molecules, 21(1), 21.[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4-Chloro-7-iodo-6-methoxyquinoline via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Strategic Value in Medicinal Chemistry The compound 4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Strategic Value in Medicinal Chemistry

The compound 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a highly privileged building block in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs)[1]. Its structural architecture provides two distinct halogen handles—a C7-iodide and a C4-chloride—that allow for programmable, site-selective functionalization.

Mastering the chemoselectivity of this dihaloquinoline enables drug development professionals to rapidly generate diverse libraries of quinoline derivatives without the need for cumbersome protection/deprotection sequences. This guide details the mechanistic rationale and validated protocols for achieving orthogonal functionalization, ensuring high yields and absolute regiocontrol.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions involving polyhalogenated heteroarenes, site-selectivity is governed by the relative rates of oxidative addition of the Pd(0) catalyst to the carbon-halogen bonds[2].

  • The C7-Iodide (Kinetic Control): The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE 55 kcal/mol). Consequently, oxidative addition of Pd(0) to the C7 position is rapid and occurs under mild thermal conditions (60–80 °C)[2][3].

  • The C4-Chloride (Thermodynamic & Electronic Control): The carbon-chlorine (C-Cl) bond possesses a significantly higher BDE ( 80 kcal/mol), making it inert to standard Pd(0) insertion without highly electron-rich, bulky phosphine ligands (e.g., XPhos)[4]. However, because the C4 position is conjugated with the electron-withdrawing quinoline nitrogen, it is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar)[5].

The Strategic Imperative: To achieve selective C7-coupling, the reaction must utilize mild, non-nucleophilic bases (such as Na 2​ CO 3​ or K 3​ PO 4​ ). Strong or highly nucleophilic bases (like alkoxides or primary amines) must be strictly avoided in the first step to prevent premature S N​ Ar displacement of the C4-chloride[2].

Mechanism A 4-Chloro-7-iodo- 6-methoxyquinoline C Oxidative Addition at C7 (Fast, Low BDE) A->C + Pd(0) D Oxidative Addition at C4 (Slow, High BDE) A->D + Pd(0) B Pd(0) Catalyst B->C E Pd(II) Intermediate (Ready for Transmetalation) C->E Chemoselective Pathway

Mechanistic pathway of chemoselective Pd(0) oxidative addition favoring the C7-iodide.

Quantitative Reactivity Profile

To design a successful synthesis, it is critical to compare the operational parameters required to activate each site. The table below summarizes the validated conditions for orthogonal functionalization.

Reaction SiteHalogen TargetBond Dissociation EnergyPreferred Functionalization PathwayRecommended Catalyst / ReagentsOptimal Temp (°C)
C7 Iodide~55 kcal/molSuzuki-Miyaura / SonogashiraPd(dppf)Cl 2​ , Na 2​ CO 3​ 60 – 80
C4 Chloride~80 kcal/molNucleophilic Aromatic Substitution (S N​ Ar)Amine nucleophile, DIPEA, 1-Butanol100 – 120
C4 Chloride~80 kcal/molBuchwald-Hartwig AminationPd 2​ (dba) 3​ , XPhos, NaOtBu90 – 110

Experimental Protocols

The following protocols represent a self-validating system. By strictly controlling temperature and base nucleophilicity, the C4-chloride is preserved during Step 1, serving as an internal control for reaction fidelity.

Protocol A: C7-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C7 position while preserving the C4-chloride.

Reagents & Materials:

  • 4-Chloro-7-iodo-6-methoxyquinoline (1.0 equiv)[1]

  • Arylboronic acid or Arylboronate ester (1.1 equiv)

  • Pd(dppf)Cl 2​ (0.05 equiv) - Chosen for its robust stability and high efficiency in C-I insertions.

  • Na 2​ CO 3​ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-7-iodo-6-methoxyquinoline, the arylboronic acid, and Pd(dppf)Cl 2​ .

  • Atmosphere Control: Seal the flask with a septum and purge the vessel with ultra-pure Argon for 10 minutes. Scientific Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane, followed by the degassed 2M aqueous Na 2​ CO 3​ solution. The ratio of Dioxane to Water should be 4:1 to ensure solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor progression via LC-MS. The mass spectrum should show the desired product with the distinctive 35 Cl/ 37 Cl isotopic pattern, confirming the C4-chloride is intact.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Orthogonal C4-Functionalization (S N​ Ar)

Objective: Substitute the remaining C4-chloride with an amine nucleophile to yield a 4-amino-7-aryl-6-methoxyquinoline derivative.

Reagents & Materials:

  • C7-Aryl-4-chloro-6-methoxyquinoline intermediate (1.0 equiv)

  • Primary or Secondary Amine (e.g., an aniline derivative) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 1-Butanol or DMF

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or heavy-walled pressure tube with the C7-aryl intermediate and the amine nucleophile.

  • Activation: Add 1-Butanol and DIPEA. Scientific Causality: 1-Butanol is selected because its boiling point accommodates the high activation energy required for S N​ Ar at the C4-Cl bond, while DIPEA acts as a non-nucleophilic proton sponge to drive the equilibrium forward.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours (or apply microwave irradiation at 120 °C for 30 minutes).

  • Workup & Isolation: Cool the mixture. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Visualization

Workflow A Step 1: Substrate Preparation 4-Chloro-7-iodo-6-methoxyquinoline Argon-purged environment B Step 2: C7-Selective Suzuki Coupling Pd(dppf)Cl2, Na2CO3, 80°C Exclusively targets C-I bond A->B C Step 3: Intermediate Validation LC-MS / NMR Verify retention of C4-Cl isotope pattern B->C D Step 4: C4-Functionalization SNAr (Amines, 110°C) OR Buchwald-Hartwig (Pd/XPhos) C->D

Experimental workflow for the orthogonal, two-step functionalization of the dihaloquinoline.

Self-Validating Quality Assurance (QA)

To ensure the trustworthiness of this protocol, researchers must implement the following QA checkpoints:

  • Premature Dehalogenation Check: If LC-MS analysis of Step 1 reveals a mass corresponding to [M - Cl + H] + , the reaction temperature is too high, or the chosen base is too strong. Immediately switch to a milder base (e.g., K 3​ PO 4​ ) and lower the temperature to 65 °C.

  • Regioisomer Verification: 2D NMR (NOESY/ROESY) should be utilized post-Step 1. A clear NOE cross-peak between the newly introduced C7-aryl protons and the C8-proton of the quinoline core will definitively confirm site-selective coupling.

References

  • Howei Pharm. CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline, 95%. Retrieved from[Link]

  • Schröter, S., Stock, C., & Bach, T. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 111(3), 1734-1802. Retrieved from[Link]

  • Valente, S., & Kirsch, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central (PMC). Retrieved from[Link]

  • Gao, J. et al. (2011). Synthesis and evaluation of a 125I-labeled iminodihydroquinoline-derived tracer for imaging of voltage-gated sodium channels. PubMed Central (PMC). Retrieved from[Link]

Sources

Method

Application Note: Orthogonal Functionalization of the 4-Chloro-7-Iodoquinoline Scaffold

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary The 4-chloro-7-iodoquinoline scaffold is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The 4-chloro-7-iodoquinoline scaffold is a highly versatile, bifunctional building block frequently utilized in the discovery of antimalarial agents, antiviral therapeutics (such as amodiaquine analogs), and protein tyrosine kinase inhibitors[1][2]. The strategic value of this dihaloquinoline lies in its potential for orthogonal functionalization . By exploiting the distinct electronic and thermodynamic properties of the C4-chlorine and C7-iodine bonds, researchers can selectively derivatize one position while leaving the other intact for subsequent late-stage modification. This application note details the mechanistic causality, step-by-step protocols, and self-validating analytical techniques required to achieve >95% regioselectivity in both divergent pathways.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

To successfully manipulate 4-chloro-7-iodoquinoline, one must understand the fundamental physical chemistry driving its reactivity:

  • The C4 Position (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen exerts a powerful electron-withdrawing effect (both −I and −M effects), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 and C4 positions[2]. Consequently, the C4-chloride becomes highly electrophilic. Under thermal or microwave conditions, nucleophiles (amines, anilines, or phenols) readily attack the C4 position, displacing the chloride ion. The C7 position lacks this direct resonance activation, rendering the C7-iodine inert to SNAr under standard conditions.

  • The C7 Position (Transition-Metal Catalyzed Cross-Coupling): Selectivity in Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is kinetically governed by the oxidative addition step, where the Pd(0) catalyst inserts into the weakest halogen-carbon bond. The C–I bond at the 7-position has a significantly lower Bond Dissociation Energy (BDE 238 kJ/mol) compared to the C–Cl bond at the 4-position (BDE 338 kJ/mol). Therefore, Pd(0) selectively undergoes oxidative addition at C7, leaving the SNAr-active C4-Cl bond completely untouched[3].

Divergent Synthetic Workflow

G SM 4-Chloro-7-iodoquinoline (Bifunctional Scaffold) SNAR C4-Substituted 7-Iodoquinoline (SNAr Product) SM->SNAR Nucleophile (Amine/Phenol) Heat / Microwave (Selective C4-Cl displacement) CROSS 4-Chloro 7-Functionalized Quinoline (Cross-Coupling Product) SM->CROSS Pd(0), Ligand, Base Boronic Acid / Alkyne (Selective C7-I oxidative addition) FINAL C4, C7-Bifunctionalized Target Compound SNAR->FINAL Pd(0) Cross-Coupling at C7-I CROSS->FINAL SNAr at C4-Cl

Divergent synthetic workflows for orthogonal functionalization of 4-chloro-7-iodoquinoline.

Experimental Protocols

Protocol A: Selective C4-Amination via SNAr

This protocol utilizes microwave irradiation to accelerate the SNAr reaction, minimizing degradation and maximizing yield of the C4-substituted product while preserving the C7-iodine[2]. Conventional heating in butanol at 120°C can also be utilized for scale-up[1].

Materials:

  • 4-Chloro-7-iodoquinoline (1.0 equiv)

  • Nucleophile (e.g., 4-aminophenol derivative) (1.1 equiv)

  • Ethanol (anhydrous)

  • Catalytic HCl (optional, to increase C4 electrophilicity via nitrogen protonation)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial with 4-chloro-7-iodoquinoline (289 mg, 1.0 mmol) and the selected amine nucleophile (1.1 mmol).

  • Solvation: Suspend the reagents in 5 mL of anhydrous ethanol. If the nucleophile is weakly reactive, add 1-2 drops of concentrated HCl.

  • Reaction: Seal the vial and subject it to microwave irradiation at 50 W, maintaining a temperature of 80°C for 60 minutes[2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. Causality Check: The starting material mass ( m/z 289) should disappear. The product mass must lack the characteristic 3:1 35 Cl/ 37 Cl isotopic pattern, confirming successful displacement of the chlorine atom. The massive mass defect of the retained iodine atom will be evident.

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as an HCl salt. Isolate the precipitate via vacuum filtration and wash sequentially with cold diethyl ether and methanol to afford the pure SNAr product[2].

Protocol B: Selective C7-Arylation via Suzuki-Miyaura Coupling

This protocol leverages the weak C–I bond to perform a highly selective cross-coupling at the C7 position, leaving the SNAr-active C4-chloride fully intact for subsequent functionalization.

Materials:

  • 4-Chloro-7-iodoquinoline (1.0 equiv)

  • Arylboronic acid (e.g., Pyridine-3-boronic acid) (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 equiv)

  • Potassium carbonate (K 2​ CO 3​ ), 2M aqueous solution (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-7-iodoquinoline (500 mg, 1.73 mmol), the arylboronic acid (1.81 mmol), and Pd(PPh 3​ ) 4​ (100 mg, 0.086 mmol).

  • Degassing: Add 5 mL of DMF (or a 4:1 Dioxane/H 2​ O mixture) and the 2M K 2​ CO 3​ solution. Purge the biphasic mixture with Argon for 10 minutes (3 vacuum/argon cycles) to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction: Heat the sealed flask to 90°C for 4 hours with vigorous stirring.

  • Self-Validation Checkpoint: Monitor via LC-MS. Causality Check: The product mass must strictly retain the 3:1 35 Cl/ 37 Cl isotopic signature, proving the C4-Cl bond remains untouched while the heavy iodine atom is replaced by the aryl group.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Quantitative Data Presentation

The table below summarizes the expected yields and regioselectivities based on the reaction conditions applied to the 4-chloro-7-iodoquinoline scaffold.

Reaction TypeReagents & CatalystSolvent & TempTarget PositionExpected YieldRegioselectivity
SNAr (Amination) R-NH 2​ , HCl (cat.)EtOH, 80°C (Microwave)C4 48–85%>99% (C4 over C7)
SNAr (Amination) Ar-NH 2​ n-Butanol, 120°C (Thermal)C4 60–80%>99% (C4 over C7)
Suzuki Coupling Ar-B(OH) 2​ , Pd(PPh 3​ ) 4​ , K 2​ CO 3​ DMF, 90°CC7 70–90%>95% (C7 over C4)
Sonogashira Coupling Alkyne, PdCl 2​ (PPh 3​ ) 2​ , CuI, Et 3​ NTHF, 60°CC7 65–88%>95% (C7 over C4)

Trustworthiness: Self-Validating Analytical Systems

To ensure scientific integrity, researchers must employ orthogonal analytical techniques to validate the regioselectivity of the functionalization.

  • Mass Spectrometry (Isotopic Tracking): As highlighted in the protocols, the natural abundance of Chlorine ( 35 Cl 75%, 37 Cl 25%) provides a built-in tracer. Any reaction at the C4 position will result in the loss of the M / M+2 (3:1) doublet. Conversely, reactions at the C7 position will preserve this doublet.

  • 1 H NMR Spectroscopy (Electronic Shielding):

    • SNAr at C4: The introduction of an electron-donating amine or ether at C4 significantly increases electron density in the heterocyclic ring. This causes a pronounced upfield shift of the C3-proton (typically moving from 7.5 ppm down to 6.5–6.8 ppm).

    • Cross-Coupling at C7: The chemical shift of the C8-proton (ortho to the C7 position) is highly sensitive to the nature of the newly installed aryl or alkynyl group. The C3-proton will remain relatively unchanged, confirming the SNAr-active site was not disturbed.

Sources

Application

Application Note: Synthesis of Lenvatinib and Analogs via the 4-Chloro-7-iodo-6-methoxyquinoline Intermediate

Executive Summary & Scientific Rationale Lenvatinib is a potent, oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Lenvatinib is a potent, oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), as well as other RTKs implicated in tumor angiogenesis and proliferation [1]. The standard industrial synthesis of Lenvatinib typically relies on the early-stage incorporation of the carboxamide group using 4-chloro-7-methoxyquinoline-6-carboxamide [1][2].

However, utilizing a halogenated intermediate—specifically 4-chloro-7-iodo-6-methoxyquinoline (or its regioisomer 4-chloro-6-iodo-7-methoxyquinoline)—offers a powerful strategic advantage for drug development professionals.

The Causality of the Iodo-Strategy: Early-stage carboxamides often suffer from poor solubility in organic solvents and are susceptible to unwanted side reactions (e.g., dehydration to nitriles) under harsh basic coupling conditions. By employing an iodo-substituted quinoline core, chemists can perform the high-temperature nucleophilic aromatic substitution (SNAr) and urea formation steps with a highly lipophilic, stable intermediate. The iodo group serves as a versatile synthetic handle for late-stage palladium-catalyzed aminocarbonylation, ensuring high overall yields and enabling divergent synthesis of Lenvatinib analogs for Structure-Activity Relationship (SAR) studies [3].

(Scientist's Note: While the commercial Lenvatinib API possesses a 7-methoxy-6-carboxamide substitution pattern, the use of 4-chloro-7-iodo-6-methoxyquinoline generates the 6-methoxy-7-carboxamide regioisomer. The protocols described herein are universally applicable to both regioisomers depending on the starting material selected.)

Target Mechanism of Action: VEGFR Signaling Inhibition

To understand the critical nature of the final API's purity, one must consider its biological target. Lenvatinib functions as a Type I ATP-competitive inhibitor, directly blocking the phosphorylation cascades that drive tumor angiogenesis.

VEGFR_Pathway Lenvatinib Lenvatinib API (Multi-Kinase Inhibitor) VEGFR VEGFR / FGFR / RET (Receptor Tyrosine Kinases) Lenvatinib->VEGFR ATP-competitive Inhibition PI3K PI3K / AKT Pathway VEGFR->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR->MAPK Phosphorylation Angiogenesis Tumor Angiogenesis & Cell Proliferation PI3K->Angiogenesis Cell Survival Signals MAPK->Angiogenesis Mitogenic Signals

Fig 1: Lenvatinib mechanism of action inhibiting VEGFR-mediated tumor angiogenesis.

Synthetic Workflow & Logical Relationships

The synthesis is a self-validating, three-step linear sequence designed to maximize atom economy and isolate highly crystalline intermediates.

SyntheticWorkflow A 4-Chloro-7-iodo- 6-methoxyquinoline C SNAr Intermediate: Iodo-Quinoline Ether A->C Step 1: SNAr DMSO, 65°C B 4-Amino-3-chlorophenol + t-BuOK B->C E Iodo-Urea Intermediate C->E Step 2: Urea Formation NMP, 25°C D 1. Phenyl chloroformate 2. Cyclopropylamine D->E G Lenvatinib Analog (Carboxamide Target) E->G Step 3: Aminocarbonylation DMF, 100°C F Pd(dppf)Cl2, CO (g) NH4Cl, DIPEA F->G

Fig 2: Three-step synthetic workflow from iodo-quinoline intermediate to final API.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the scale-up synthesis.

Synthesis StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. Etherification SNArt-BuOK, DMSO6515 - 1985 - 88> 98.0%
2. Urea Formation Carbamylation / AminolysisPhOCOCl, Pyridine, Cyclopropylamine0 to 253 - 480 - 85> 98.5%
3. Aminocarbonylation Pd-Catalyzed Cross-CouplingPd(dppf)Cl₂, CO, NH₄Cl95 - 1001270 - 75> 99.0%

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Construct the diaryl ether linkage by coupling the quinoline core with the phenol derivative.

Causality & Mechanistic Insight: Potassium tert-butoxide (t-BuOK) is utilized as a sterically hindered, strong base to selectively deprotonate the hydroxyl group of 4-amino-3-chlorophenol without reacting with the electrophile itself. The resulting electron-rich phenoxide attacks the electron-deficient C4 position of the quinoline ring. The chloride ion acts as an excellent leaving group, driving the SNAr forward [2]. DMSO is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state.

Procedure:

  • Under a nitrogen atmosphere, charge a 500 mL three-neck flask with 200 mL of anhydrous DMSO.

  • Begin agitation and sequentially add 20.00 g of 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq) and 10.05 g of 4-amino-3-chlorophenol (1.1 eq).

  • Slowly add 10.50 g of potassium tert-butoxide (1.5 eq) in portions to control the mild exotherm.

  • Elevate the internal temperature to 65 °C and maintain stirring for 15 to 19 hours.

  • Validation & Quality Control: Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when the quinoline starting material is < 1.0%.

  • Workup: Pour the reaction system into 600 mL of chilled pure water. The sudden shift in polarity forces the highly lipophilic product to crash out of solution. Filter the large amount of solid precipitate, wash the filter cake thoroughly with pure water to remove DMSO and inorganic salts, and dry at 60 °C to afford the brown solid intermediate.

Step 2: Urea Linkage Formation

Objective: Convert the primary aniline to a cyclopropyl urea pharmacophore.

Causality & Mechanistic Insight: Direct reaction of an amine with an isocyanate is common, but cyclopropyl isocyanate is unstable and highly toxic. Instead, a two-step "one-pot" carbamate-to-urea transition is employed [4]. Phenyl chloroformate reacts with the aniline to form a reactive phenyl carbamate intermediate. Pyridine is added to scavenge the HCl byproduct, preventing the protonation of the aniline, which would kill its nucleophilicity. Subsequent addition of cyclopropylamine displaces the phenol leaving group to form the highly stable urea linkage [2].

Procedure:

  • In a clean 500 mL three-neck flask, add 250 mL of N-methylpyrrolidone (NMP) and the intermediate from Step 1 (1.0 eq).

  • Add pyridine (1.5 eq) and cool the system to 0–5 °C using an ice-water bath.

  • Dropwise add phenyl chloroformate (1.1 eq) over 30 minutes. Once the addition is complete, remove the ice bath and allow the system to warm to room temperature (25 °C).

  • Validation Check 1: Monitor via TLC/HPLC. Complete conversion to the phenyl carbamate intermediate should occur within 1 hour.

  • Add cyclopropylamine (1.5 eq) directly to the reaction mixture and stir for an additional 2 hours.

  • Validation & Quality Control: Monitor via HPLC. Once the carbamate peak disappears, the reaction is complete.

  • Workup: Dropwise add pure water (approx. 300 mL) over 1–2 hours to precipitate the product. Filter, rinse the cake with a 30% acetone-water mixture, and dry under vacuum at 60 °C to yield the iodo-urea intermediate.

Step 3: Palladium-Catalyzed Aminocarbonylation

Objective: Convert the iodo group into the primary carboxamide to finalize the API structure.

Causality & Mechanistic Insight: This late-stage functionalization relies on the oxidative addition of the Pd(0) catalyst into the relatively weak C-I bond. Carbon monoxide (CO) gas inserts into the resulting Pd-C bond to form an acyl-palladium species. Ammonium chloride (NH₄Cl) acts as a safe, solid ammonia surrogate. In the presence of DIPEA, ammonia is released in situ, nucleophilically attacking the acyl-palladium complex. Reductive elimination yields the target carboxamide and regenerates the Pd(0) catalyst[3].

Procedure:

  • In a high-pressure autoclave reactor, dissolve the iodo-urea intermediate (1.0 eq) in anhydrous DMF (10 volumes).

  • Add NH₄Cl (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Seal the reactor.

  • Purge the reactor three times with nitrogen gas, followed by three purges with CO gas.

  • Pressurize the reactor with CO to 4 bar.

  • Heat the reaction mixture to 95–100 °C and stir vigorously for 12 hours.

  • Validation & Quality Control: Cool the reactor to room temperature and safely vent the excess CO gas into a scrubber. Sample for HPLC. The iodo-urea starting material must be < 0.5%.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water to precipitate the crude API. Recrystallize from an ethanol/water mixture to achieve > 99.0% purity.

References

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Academia Researchers. "Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts". Source: Academia.edu. URL: [Link]

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 4-Chloroquinoline Derivatives

Executive Summary & Strategic Rationale The functionalization of the 4-position in quinoline scaffolds is a critical transformation in medicinal chemistry, yielding potent antimalarials, Alzheimer's therapeutics (e.g., t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of the 4-position in quinoline scaffolds is a critical transformation in medicinal chemistry, yielding potent antimalarials, Alzheimer's therapeutics (e.g., tacrine analogues), and quorum-sensing inhibitors[1][2][3]. Historically, nucleophilic aromatic substitution (NAS) has been the default method for this transformation. However, NAS often requires excessively harsh conditions (e.g., >140°C, neat amine) and routinely fails or yields <10% when applied to sterically hindered, delicate, or base-sensitive amines[4].

The palladium-catalyzed Buchwald-Hartwig amination offers a highly chemoselective, mild, and robust alternative[5]. This application note provides a deep mechanistic analysis and a self-validating protocol for the C–N cross-coupling of 4-chloroquinolines, detailing the causality behind catalyst, ligand, and base selection.

Mechanistic Causality & Parameter Selection

The Catalytic Cycle and the C–Cl Activation Challenge

Unlike aryl bromides or iodides, the C–Cl bond in 4-chloroquinolines possesses a higher bond dissociation energy, making the initial oxidative addition the rate-limiting step. To overcome this, electron-rich phosphine ligands are a mechanistic imperative; they increase the electron density at the Pd(0) center, facilitating insertion into the C–Cl bond[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-Cl) Pd0->OA + 4-Chloroquinoline PdII Pd(II) Aryl Complex (4-Quinolyl-Pd-Cl) OA->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine & Base PdAmido Pd(II) Amido Complex (4-Quinolyl-Pd-NR2) AmineCoord->PdAmido - Base·HCl RE Reductive Elimination (C-N Bond Formation) PdAmido->RE RE->Pd0 Catalyst Regeneration Product 4-Aminoquinoline Product RE->Product

Catalytic cycle of Pd-catalyzed amination for 4-chloroquinolines.

Ligand and Base Dynamics: Avoiding Side Reactions

The choice of ligand and base dictates the success or failure of the reaction due to competing side pathways:

  • Hydrodehalogenation (Reduction): Strong bases like KOtBu or NaOtBu can induce β-hydride elimination from the amine or the alkoxide itself, replacing the chlorine with a proton[3][5]. If this occurs, switching to a milder base like Cs₂CO₃ is required[6].

  • Homocoupling (Dimerization): 4-chloroquinolines are highly prone to forming 4,4'-biquinoline dimers[7]. Ligands with a wide bite angle (e.g., XantPhos) or extreme steric bulk (e.g., CyPFtBu / Josiphos) accelerate the reductive elimination step, outcompeting the dimerization pathway[2][3].

  • Chemoselectivity: In dihalogenated substrates like 4,7-dichloroquinoline, the C4 position is significantly more reactive toward oxidative addition than the C7 position, allowing for highly selective monoamination at C4 when stoichiometry is strictly controlled[1].

Quantitative Parameter Evaluation

The following table summarizes the causal relationship between reaction parameters and empirical yields based on literature precedent.

SubstrateAmineCatalyst / LigandBaseSolventYieldCausality / ObservationRef
4,7-Dichloroquinoline Adamantane-1-aminePd(dba)₂ / BINAPNaOtBuDioxane52%Monoamination selective at C-4 due to higher reactivity than C-7.[1]
4-Chloroquinoline HeptylaminePd(OAc)₂ / DPEPhosKOtBuToluene<10%Massive hydrodehalogenation due to strong base & mismatched ligand.[3]
4-Chloroquinoline HeptylaminePd(OAc)₂ / CyPFtBuNaOtBuToluene87%Sterically demanding Josiphos ligand accelerates reductive elimination.[3]
2-Bromo-4-chloroquinoline Piperazine deriv.Pd(OAc)₂ / XantPhosCs₂CO₃Dioxane41%Rigid bite angle of XantPhos prevents homocoupling; mild base protects functional groups.[2]

Self-Validating Experimental Protocol

This methodology is designed for the coupling of 4-chloroquinoline with primary or secondary amines using a highly active Josiphos or XantPhos catalytic system. Every step includes an In-Process Control (IPC) to validate the chemical state.

WorkflowLogic Step1 Inert Prep (Schlenk) Step2 Catalyst Activation (Pd + Ligand) Step1->Step2 Step3 Coupling Reaction (100°C, Base) Step2->Step3 Step4 IPC Validation (GC-MS/TLC) Step3->Step4 Step5 Quench & Filter (Celite Pad) Step4->Step5 Step6 Purification (Flash Chrom.) Step5->Step6

Self-validating experimental workflow for Buchwald-Hartwig amination.

Step 1: Reagent Preparation & Inert Atmosphere
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%) and the selected ligand (e.g., CyPFtBu or XantPhos, 2.5-6 mol%).

  • Add the base (NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Self-Validation Check: Oxygen completely arrests the catalytic cycle by oxidizing the phosphine ligand. The strict adherence to Schlenk techniques is validated in the next step by the absence of black Pd(0) precipitation prior to amine addition.

Step 2: Catalyst Complexation & Substrate Addition
  • Add anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M relative to substrate) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Self-Validation Check: The solution should transition from a pale yellow/brown suspension to a deep red or vibrant orange homogeneous solution. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)L_n species.

  • Add the amine (1.2 equiv) and the 4-chloroquinoline derivative (1.0 equiv) via syringe (if liquid) or under a positive stream of Argon (if solid).

Step 3: Heating and In-Process Control (IPC)
  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Self-Validation Check (IPC at 2 hours): Withdraw a 50 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and inject into a GC-MS.

    • Success Indicator: Disappearance of the parent 4-chloroquinoline mass peak (M⁺) and emergence of the product peak.

    • Troubleshooting Indicator A: If a peak at [M-34] appears, hydrodehalogenation is occurring. Causality: The base is too strong. Action: Abort and restart using Cs₂CO₃[3][6].

    • Troubleshooting Indicator B: If a peak corresponding to [2M - 2Cl] appears, homocoupling is occurring[7]. Causality: Reductive elimination is too slow. Action: Increase ligand steric bulk (e.g., switch to BrettPhos or CyPFtBu).

Step 4: Workup & Isolation
  • Once GC-MS confirms complete consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Self-Validation Check: The filtrate should be clear (yellow/orange). If the filtrate is dark black, colloidal palladium nanoparticles are present. Treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before proceeding.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).

References

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.nih.gov.
  • Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling.researchgate.net.
  • Preventing dimer formation in reactions of 4-Chloroquinoline-6...benchchem.com.
  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues.nih.gov.
  • Buchwald–Hartwig amination.wikipedia.org.
  • Buchwald-Hartwig Coupling.organic-synthesis.com.
  • Palladium-catalyzed Buchwald-Hartwig amination.atlanchimpharma.com.

Sources

Application

Application Note: Sonogashira Cross-Coupling at the C7-Iodo Position of Methoxyquinolines

Introduction & Mechanistic Rationale Methoxyquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and antineoplastic agents. Functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methoxyquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and antineoplastic agents. Functionalization at the C7 position via Sonogashira cross-coupling provides a robust pathway to introduce alkynyl groups, which serve as rigid linkers in optoelectronic materials or as precursors for further heterocyclization (e.g., furo[3,2-h]quinolines)[1].

The Sonogashira reaction relies on a synergistic dual-catalytic system: a palladium cycle for the cross-coupling and a copper cycle for the generation of the reactive nucleophile[2].

Causality in Substrate Selection: Why target the C7-iodo derivative over the C7-bromo or C7-chloro analogs? The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This facilitates rapid oxidative addition of the Pd(0) species, which is typically the rate-determining step in cross-coupling reactions involving electron-rich methoxyquinolines[3]. Furthermore, the quinoline nitrogen can act as a competitive ligand, potentially sequestering the palladium catalyst. Utilizing the highly reactive C7-iodo electrophile ensures that oxidative addition outpaces catalyst deactivation, allowing the reaction to proceed smoothly under milder conditions[4].

Mechanistic Pathway Visualization

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Pd(II)L₂(Ar)I Oxidative Addition Pd0->PdII_Ox Ar-I PdII_Trans Pd(II)L₂(Ar)(C≡CR) Transmetalation PdII_Ox->PdII_Trans Cu-C≡CR Pd_Red Reductive Elimination PdII_Trans->Pd_Red Pd_Red->Pd0 Product Product 7-Alkynyl-methoxyquinoline Pd_Red->Product CuI CuI Cu_Acetylide Cu-C≡CR (Copper Acetylide) CuI->Cu_Acetylide HC≡CR, Base - Base•HI Cu_Acetylide->PdII_Trans Cu_Acetylide->CuI Transmetalation with Pd(II) ArI 7-Iodo-methoxyquinoline ArI->PdII_Ox Alkyne Terminal Alkyne Alkyne->Cu_Acetylide

Figure 1: Synergistic Pd/Cu dual catalytic cycle for the Sonogashira coupling of 7-iodoquinolines.

Experimental Design & Optimization

The success of the Sonogashira coupling on methoxyquinolines hinges on suppressing the Glaser homocoupling side-reaction (oxidative dimerization of the terminal alkyne) while maximizing the transmetalation rate[5].

  • Solvent & Base: A polar aprotic solvent like DMF combined with triethylamine (Et₃N) provides optimal solubility and basicity for the deprotonation of the terminal alkyne.

  • Catalyst: Pd(PPh₃)₂Cl₂ is a highly reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Atmosphere: Strict exclusion of oxygen is mandatory. Oxygen promotes the Cu-catalyzed Glaser homocoupling, consuming the alkyne and complicating purification.

Table 1: Optimization of Reaction Conditions for C7-Alkynylation
EntryCatalyst System (5 mol%)SolventBase (3.0 eq)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIDMFEt₃N60691
2Pd(PPh₃)₄ / CuITHFDiisopropylamine651278
3Pd(dppf)Cl₂ / CuIMeCNK₂CO₃801462
4Pd(OAc)₂ / P(t-Bu)₃DMFPiperidine25888

Note: Yields represent isolated product after silica gel chromatography. Entry 1 represents the optimal balance of cost, reaction time, and yield.

Step-by-Step Protocol: Synthesis of 7-(Phenylethynyl)-6-methoxyquinoline

This protocol is designed as a self-validating system , including specific observable milestones to ensure the user can validate the reaction's progress in real-time.

Experimental_Workflow Step1 1. Degassing Argon sparging of DMF/Et₃N Step2 2. Reagent Loading Add 7-Iodo-OMe-Quinoline, Pd, Cu Step1->Step2 Step3 3. Alkyne Addition Dropwise via syringe Step2->Step3 Step4 4. Reaction 60°C for 4-6 hours Step3->Step4 Step5 5. Workup & Purification NH₄Cl quench, extraction, column Step4->Step5

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Materials Required
  • 7-Iodo-6-methoxyquinoline (1.0 equiv, 1.0 mmol, 285 mg)

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%, 35 mg)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%, 19 mg)

  • Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol, 418 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 5.0 mL)

Procedure
  • Degassing (Critical Step): In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous DMF (5.0 mL) and Et₃N (418 µL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes.

    • Causality Check: Dissolved oxygen acts as the terminal oxidant in the Glaser homocoupling of alkynes. Removing O₂ ensures the alkyne is exclusively consumed by the cross-coupling cycle.

  • Reagent Loading: Briefly open the flask under a positive flow of Argon and add 7-iodo-6-methoxyquinoline (285 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg).

  • Alkyne Addition: Add phenylacetylene (132 µL) dropwise via a gas-tight syringe through the septum.

  • Reaction Initiation: Seal the flask and heat to 60 °C using a pre-equilibrated oil bath.

    • Observable Milestone: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark brown/black solution within 15–30 minutes. This visual cue validates the reduction of Pd(II) to the active Pd(0) species and the progression of the catalytic cycle.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Observable Milestone: The starting material (UV active, Rf ~0.4) should be completely consumed, replaced by a new, highly fluorescent blue spot under 365 nm UV (Rf ~0.6) corresponding to the extended conjugated product.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (15 mL).

    • Causality Check: NH₄Cl effectively chelates copper salts, partitioning them into the aqueous layer (often turning it slightly blue) and preventing them from streaking during chromatography.

  • Extraction: Separate the layers. Extract the aqueous phase with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Troubleshooting & Analytical Validation

  • Issue: High levels of Glaser homocoupling (1,4-diphenylbuta-1,3-diyne).

    • Solution: Ensure rigorous degassing. Use freeze-pump-thaw cycling instead of sparging if the issue persists. Reduce CuI loading to 2 mol% to slow down the copper cycle relative to the palladium cycle.

  • Issue: Incomplete conversion of the 7-iodoquinoline.

    • Solution: The amine base may be wet or degraded. Distill Et₃N over CaH₂ prior to use. Alternatively, switch to a more sterically hindered base like diisopropylamine (DIPA) to prevent competitive coordination to Palladium[5].

  • Analytical Signatures: In ¹H NMR (CDCl₃), the disappearance of the terminal alkyne proton (typically around δ 3.0–3.2 ppm) and the retention of the methoxy singlet (δ 3.9–4.1 ppm) confirm successful coupling. The alkyne carbons will appear distinctly in the ¹³C NMR spectrum around δ 85–95 ppm.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.[2][5] URL:[Link]

  • Majumder, S., et al. (2013). Synthesis and Characterization of Furo[3,2-h]Quinoliniums as Potent Non-Detergent Spermicides. Letters in Drug Design & Discovery, 10(6), 529-535.[1] URL:[Link]

  • Lee, J., et al. (2019). Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads. ACS Omega, 4(3), 5392–5401.[4] URL:[Link]

  • Olivera, R., et al. (2006). A Straightforward Methodology for the Introduction of Aryl and Vinyl Substituents in the 5 or 7 Position of 8-Hydroxyquinoline. Synthesis, 2006(16), 2755-2761.[3] URL:[Link]

Sources

Method

Application Note: Ether Cleavage and Divergent Functionalization of 6-Methoxyquinoline Intermediates

Introduction & Mechanistic Rationale The 6-methoxyquinoline scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a critical precursor for the synthesis of antimalarials, kinase inhibitors, and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 6-methoxyquinoline scaffold is a ubiquitous structural motif in medicinal chemistry, serving as a critical precursor for the synthesis of antimalarials, kinase inhibitors, and advanced functional materials[1]. In biological systems, the methoxy group often acts as a metabolic handle; for instance, cytochrome P450 enzymes (specifically CYP1A2) mediate the O-demethylation of 6-methoxyquinoline via a single iron-oxo oxidant intermediate[1].

In synthetic drug development, unlocking the latent reactivity of the C6 position requires efficient ether cleavage (demethylation) to yield 6-hydroxyquinoline[2]. The resulting phenolic hydroxyl group dramatically alters the electronic landscape of the quinoline core, allowing for divergent functionalization strategies such as transition metal-catalyzed cross-coupling (via triflation)[3] or regioselective electrophilic aromatic substitution[4].

This application note provides a comprehensive, self-validating guide to the demethylation of 6-methoxyquinoline and the subsequent functionalization of the 6-hydroxyquinoline intermediate.

Mechanistic Pathways of Ether Cleavage

The cleavage of aryl methyl ethers requires overcoming the high bond dissociation energy of the O–CH₃ bond. The choice of reagent dictates the reaction mechanism, operational temperature, and chemoselectivity:

  • Brønsted Acid-Mediated (HBr): The ether oxygen is initially protonated, creating a highly reactive oxonium ion. The bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl carbon via an S_N2 mechanism. This expels 6-hydroxyquinoline and methyl bromide gas[2]. While highly effective, this requires harsh refluxing conditions (usually >100 °C).

  • Lewis Acid-Mediated (BBr₃ or AlCl₃): Boron tribromide (BBr₃) acts as a strong Lewis acid, coordinating tightly to the ether oxygen to form a zwitterionic complex. This dramatically weakens the O–CH₃ bond, allowing for intramolecular or intermolecular bromide attack at low temperatures (typically -78 °C to room temperature). This pathway is preferred for substrates with sensitive functional groups[5].

DemethylationMechanism A 6-Methoxyquinoline B Oxygen Coordination/Protonation (HBr or BBr3) A->B C Activated Oxonium/Zwitterion Intermediate B->C D SN2 Nucleophilic Attack (Br- on Methyl) C->D E 6-Hydroxyquinoline + MeBr D->E

Figure 1: Mechanistic causality of Brønsted and Lewis acid-mediated ether cleavage of 6-methoxyquinoline.

Experimental Protocols: Ether Cleavage

Protocol 3.1: HBr-Mediated Demethylation (Robust & Scalable)

This method is ideal for simple 6-methoxyquinoline substrates lacking acid-sensitive functional groups.

Causality & Self-Validation: 6-Hydroxyquinoline is amphoteric (containing both a basic quinoline nitrogen and an acidic phenolic hydroxyl). If the workup pH is too low (< 4) or too high (> 10), the product remains water-soluble as a salt. Adjusting the pH precisely to 7–8 is the critical self-validating step to ensure precipitation or efficient extraction[2].

Step-by-Step Procedure:

  • Setup: Dissolve 6-methoxyquinoline (1.0 equiv, e.g., 15.7 mmol) in 48% aqueous hydrobromic acid (HBr) (10 mL) in a round-bottom flask equipped with a reflux condenser[2].

  • Reaction: Heat the mixture to reflux (approx. 120 °C) and stir continuously for 24 hours[2]. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, UV detection).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization (Critical Step): Slowly pour the acidic mixture into a vigorously stirred saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 mL)[2]. Caution: Vigorous CO₂ evolution will occur. Ensure the final pH is between 7.5 and 8.0.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 × 100 mL)[2].

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/petroleum ether to yield pure 6-hydroxyquinoline as white to off-white crystals[2].

Divergent Functionalization of 6-Hydroxyquinoline

Once the 6-hydroxyquinoline core is exposed, it serves as a versatile branching point for drug development.

  • Triflation & Cross-Coupling: The hydroxyl group can be converted into a trifluoromethanesulfonate (triflate, -OTf)[3]. Triflates are exceptionally stable pseudohalogens that readily undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to yield 6-aryl or 6-alkyl quinolines. The reactivity of halo-substituted quinolines follows the general trend: I > Br > OTf > Cl[3].

  • Electrophilic Aromatic Substitution (Formylation): The hydroxyl group strongly activates the quinoline ring via resonance electron donation. Formylation via the Duff reaction (using hexamethylenetetramine in trifluoroacetic acid) regioselectively installs a formyl group at the C5 position due to the superior stabilization of the Wheland intermediate at this site compared to C7[4].

Functionalization HQ 6-Hydroxyquinoline Triflation Triflation (Tf2O, Pyridine, 0°C) HQ->Triflation Formylation Duff Formylation (HMTA, TFA, Reflux) HQ->Formylation Triflate 6-Quinolinyl Triflate Triflation->Triflate CrossCoupling Suzuki-Miyaura (Pd-Catalyst, Boronic Acid) Triflate->CrossCoupling ArylQuinoline 6-Substituted Quinoline (Target Scaffold) CrossCoupling->ArylQuinoline Aldehyde 6-Hydroxyquinoline- 5-carbaldehyde Formylation->Aldehyde

Figure 2: Divergent functionalization pathways of 6-hydroxyquinoline toward advanced intermediates.

Experimental Protocols: Functionalization

Protocol 5.1: Triflation of 6-Hydroxyquinoline

Causality & Self-Validation: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive and moisture-sensitive. The reaction must be performed under an inert atmosphere at 0 °C to prevent degradation and side reactions. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

Step-by-Step Procedure:

  • Setup: Dissolve 6-hydroxyquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon or nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 equiv) and cool the solution to 0 °C using an ice bath[3].

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) over 15 minutes[3]. The solution will typically darken.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (the highly polar phenol spot will convert to a significantly less polar triflate spot).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove excess pyridine), followed by brine. Dry over MgSO₄ and concentrate. Purify via silica gel chromatography to isolate the 6-quinolinyl triflate[3].

Quantitative Data Summaries

To aid in synthetic planning, the following tables summarize key operational parameters for ether cleavage and the reactivity profiles of functionalized quinolines.

Table 1: Comparison of Ether Cleavage (Demethylation) Conditions
Reagent SystemTemperatureReaction TimeChemoselectivityTypical YieldRef
48% aq. HBr 120 °C (Reflux)24 hoursLow (cleaves acid-sensitive groups)80–85%[2]
BBr₃ in DCM -78 °C to RT4–12 hoursHigh (tolerates many functional groups)85–95%[5]
AlCl₃ / EtSH 0 °C to RT2–6 hoursModerate (useful for selective partial demethylation)40–60%[5]
Table 2: Reactivity Profile of Quinoline Leaving Groups in Cross-Coupling

The success of downstream functionalization (e.g., Suzuki-Miyaura coupling) depends heavily on the leaving group installed at the C6 position[3].

Leaving Group at C6Relative ReactivityCatalyst RequirementTypical TempStability
Iodo (-I) HighestLow loading (1-2 mol%)RT to 60 °CLight sensitive
Bromo (-Br) HighModerate (2-5 mol%)80–110 °CHighly stable
Triflate (-OTf) HighModerate (2-5 mol%)60–90 °CMoisture sensitive
Chloro (-Cl) ModerateHigh (5-10 mol%) + Bulky Ligands100–130 °CHighly stable

References

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from[Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from[Link]

  • PubMed (NIH). Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-7-iodo-6-methoxyquinoline Synthesis

Overview & Mechanistic Causality The synthesis of 4-chloro-7-iodo-6-methoxyquinoline [1] from 7-iodo-6-methoxyquinolin-4-ol [2] using phosphorus oxychloride (POCl₃) is a critical transformation in the development of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

The synthesis of 4-chloro-7-iodo-6-methoxyquinoline [1] from 7-iodo-6-methoxyquinolin-4-ol [2] using phosphorus oxychloride (POCl₃) is a critical transformation in the development of kinase inhibitors (e.g., Bosutinib analogs). Despite being a standard halogenation, researchers frequently report poor yields (<50%), intractable tar formation, and high recovery of starting material.

To troubleshoot these issues, we must first understand the causality of the reaction mechanism. The transformation is not a single concerted step, but rather a two-stage process[3]:

  • O-Phosphorylation: At lower temperatures (<25 °C), the quinolone oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive O-phosphorylated intermediate[3].

  • Nucleophilic Substitution: Upon heating (70–90 °C), the chloride ion attacks the C4 position, eliminating the phosphorodichloridate leaving group to yield the 4-chloroquinoline[3].

The Primary Failure Point: 4-Chloroquinolines are highly susceptible to nucleophilic attack by water under acidic conditions[4][5]. When excess POCl₃ reacts with water during the quench, it generates massive amounts of HCl and H₃PO₄. If the pH drops below 7, the product rapidly hydrolyzes back to the starting 4-quinolone, leading researchers to falsely believe the forward reaction failed[5].

ReactionPathway SM 7-Iodo-6-methoxyquinolin-4-ol (Starting Material) Int O-Phosphorylated Intermediate SM->Int Nucleophilic attack (< 25°C) POCl3 POCl3 (Electrophile) POCl3->Int Prod 4-Chloro-7-iodo- 6-methoxyquinoline Int->Prod Cl- substitution (70-90°C) Prod->SM Reversible hydrolysis (pH < 7) Water Acidic Aqueous Quench (Hydrolysis) Water->SM

Reaction mechanism showing the critical O-phosphorylated intermediate and hydrolysis risk.

Self-Validating Experimental Protocol

To prevent hydrolysis and thermal degradation, this protocol utilizes a co-solvent system and strict in-process controls (IPCs) to create a self-validating workflow.

Step 1: Reagent Activation & Suspension

  • Suspend 7-iodo-6-methoxyquinolin-4-ol (1.0 eq) in anhydrous toluene (5 mL/g). Causality: Toluene acts as a heat sink to prevent thermal runaway and tar formation[6].

  • Add POCl₃ (3.0 eq). A minimum of 1 eq is required, but a slight excess ensures complete phosphorylation[3].

  • Add a strictly catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF generates the Vilsmeier-Haack reagent, which significantly accelerates the activation of the hydroxyl group[7].

Step 2: Controlled Phosphorylation

  • Stir the mixture at 20–25 °C for 30 minutes.

  • IPC Check: The opaque suspension should transition into a homogenous solution, confirming the formation of the soluble O-phosphorylated intermediate[3].

Step 3: Chlorination Phase

  • Gradually heat the reaction block to 80–90 °C and reflux for 2–4 hours.

  • IPC Check: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the highly polar baseline spot (starting material) is entirely consumed.

Step 4: Reagent Depletion (Critical Step)

  • Cool the mixture to 40 °C.

  • Attach the flask to a rotary evaporator and remove the excess POCl₃ and toluene under high vacuum. Causality: Removing unreacted POCl₃ drastically reduces the exothermic acid generation during the aqueous quench, safeguarding the product from hydrolysis[4][5].

Step 5: Alkaline Quenching & Isolation

  • Dissolve the resulting crude residue in dichloromethane (DCM).

  • Pour the DCM solution dropwise into a vigorously stirred, ice-cold mixture of saturated aqueous NaHCO₃ and crushed ice.

  • IPC Check: Continuously monitor the aqueous layer with pH paper. It MUST remain >8. If the pH drops, immediately add more NaHCO₃ or 50% ammonium hydroxide[5].

  • Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-chloroquinoline.

Workflow Step1 1. Reagent Activation Suspend SM in Toluene + POCl3 Add cat. DMF (0.05 eq) Step2 2. Phosphorylation Phase Stir at 20-25°C for 30 min (Ensure homogeneous solution) Step1->Step2 Step3 3. Chlorination Phase Heat to 80-90°C for 2-4 hrs (Monitor by TLC) Step2->Step3 Step4 4. Reagent Depletion Vacuum distill excess POCl3 at 40°C Step3->Step4 Step5 5. Alkaline Quenching Pour into ice-cold NaHCO3 (Strictly maintain pH > 8) Step4->Step5 Step6 6. Isolation Extract with DCM, wash, dry, and concentrate Step5->Step6

Optimized step-by-step workflow with in-process controls for high-yield chlorination.

Troubleshooting FAQs

Q: I am recovering mostly starting material, even though my in-process TLC showed complete conversion. What went wrong? A: Your product is undergoing acidic hydrolysis during the quench. 4-Chloroquinolines are highly unstable toward water under acidic conditions[4][5]. If you pour the crude POCl₃ mixture directly into water, the rapid formation of HCl drops the pH, driving dechlorination and reverting the product to 7-iodo-6-methoxyquinolin-4-ol. Always distill off excess POCl₃ and quench into a heavily buffered alkaline solution (pH > 8)[5].

Q: My reaction mixture turns into a dark, intractable tar. How can I improve the purity? A: Tar formation is typically caused by excessive reaction temperatures (>100 °C) or prolonged heating[7]. Ensure your heating block does not exceed 90 °C. Additionally, using a co-solvent like anhydrous toluene moderates the reaction kinetics compared to refluxing in neat POCl₃[6].

Q: I added DMF to accelerate the reaction, but LC-MS shows a major impurity with a mass shift of +28 Da. What is this? A: The +28 Da mass shift corresponds to the addition of a formyl group (-CHO). DMF and POCl₃ form the Vilsmeier reagent, which is a potent formylating agent[7]. Because the quinoline ring is electron-rich (due to the methoxy group), electrophilic aromatic substitution can occur at the unsubstituted 3-position. To prevent this, reduce the DMF to a strictly catalytic amount (0.05 eq) or switch to a non-formylating organic base like Hünig's base (N,N-diisopropylethylamine)[8].

Q: Can I use thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃? A: While SOCl₂ and oxalyl chloride are effective for converting carboxylic acids to acyl chlorides, they often fail to fully convert 4-quinolones to 4-chloroquinolines without extensive optimization. POCl₃ remains the industry standard because the intermediate phosphoryl group is a vastly superior leaving group for this specific heterocyclic aromatization[7].

Quantitative Data: Optimization Metrics

The following table summarizes the impact of different reaction parameters and quenching methods on the isolated yield of 4-chloroquinolines, demonstrating the critical nature of the workup phase.

Reaction Condition / SolventQuenching MethodpH During QuenchIsolated Yield (%)Primary Observation
Neat POCl₃ (10 eq), 100 °CDirect pour into H₂O< 215 - 20%Massive SM recovery due to hydrolysis; heavy tar.
POCl₃ (3 eq) + Toluene, 90 °CDirect pour into H₂O< 230 - 40%Moderate SM recovery, reduced tar formation.
Neat POCl₃ (5 eq), 80 °CIce-cold NaHCO₃7 - 865 - 75%Good yield, minor hydrolysis observed.
POCl₃ (3 eq) + Toluene, 80 °C Vacuum dist. -> Ice-cold NaHCO₃ > 8 85 - 95% Optimal yield, clean product profile.

References

  • Howei - Life Science Product & Service Solutions Provider. "CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline, 95%". Available at:[Link]

  • ResearchGate. "What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?". Available at:[Link]

  • PubMed. "POCl3 chlorination of 4-quinazolones". Available at:[Link]

  • ResearchGate. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?". Available at:[Link]

  • ResearchGate. "POCl3 Chlorination of 4-Quinazolones". Available at:[Link]

  • Heteroletters. "A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE". Available at:[Link]

Sources

Optimization

Minimizing hydrolysis side reactions during quinoline chlorination

Welcome to the Advanced Troubleshooting Hub for quinoline chlorination. Converting quinolones (carbostyrils) to chloroquinolines using phosphorus oxychloride (POCl₃) is a fundamental transformation in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for quinoline chlorination. Converting quinolones (carbostyrils) to chloroquinolines using phosphorus oxychloride (POCl₃) is a fundamental transformation in drug development. However, the moisture sensitivity of the reagents and intermediates frequently leads to frustrating hydrolysis side reactions.

This guide synthesizes mechanistic chemistry with field-proven process engineering to help you diagnose, prevent, and troubleshoot hydrolysis.

Diagnostic Workflow: Identifying the Source of Hydrolysis

Before adjusting your protocol, you must determine when the hydrolysis is occurring. Hydrolysis can happen pre-reaction (due to wet reagents), mid-reaction (due to atmospheric moisture), or post-reaction (during the aqueous quench).

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Check Is Starting Quinolone Present > 5%? Start->Check PreRxn Pre-Reaction Issue Moisture in SM or Solvent Check->PreRxn Yes, IPC showed incomplete conversion Workup Workup Issue Acid-Catalyzed Hydrolysis Check->Workup Yes, but IPC showed 100% conversion Success Optimal Conversion Proceed to Purification Check->Success No Evap 1. Distill Excess POCl3 Workup->Evap Quench 2. Biphasic Basic Quench Evap->Quench Quench->Success

Diagnostic logic tree for isolating quinoline chlorination hydrolysis issues.

Mechanistic Troubleshooting & FAQs

Q1: My In-Process Control (IPC) shows complete consumption of the quinolone, but after the aqueous workup, I recover 30% of the starting material. Why? A1: This is the most common failure point: post-reaction acid-catalyzed hydrolysis. The reaction of quinolones with POCl₃ proceeds through an O-phosphorylated intermediate before chloride displacement[1]. Both this intermediate and the final chloroquinoline are highly susceptible to nucleophilic attack by water. During a standard aqueous quench, the hydrolysis of unreacted POCl₃ generates massive amounts of HCl and phosphoric acid[2]. If the quench is unbuffered or performed too rapidly, the localized acidic environment drives the hydrolysis of your product back to the starting quinolone. Causality & Solution: You must separate the product from the acidic aqueous phase immediately. Diluting the reaction mixture with an organic solvent like CH₂Cl₂ before an inverse aqueous workup[3] ensures the chloroquinoline partitions into the protective organic layer instantly.

Q2: During the quench, I observe a delayed, violent exotherm that destroys my batch. How can I control this? A2: This delayed exotherm is a dangerous hallmark of POCl₃ chemistry. It is caused by the accumulation of phosphorodichloridic acid, an energetic metastable intermediate[2]. When POCl₃ is quenched into water at low temperatures, the first hydrolysis step occurs, but the subsequent breakdown of phosphorodichloridic acid is kinetically slow. As the mixture inevitably warms, this intermediate decomposes violently, causing a massive thermal and acidic spike. Causality & Solution: To prevent the accumulation of this intermediate, increase the pH of the quenching solution[2]. Performing an inverse quench into a saturated NaHCO₃ solution accelerates the complete hydrolysis of all P-Cl bonds to benign phosphate salts, neutralizing the acid and preventing the thermal runaway.

Q3: How can I accelerate the chlorination step to outcompete ambient moisture hydrolysis? A3: Relying solely on thermal activation (refluxing neat POCl₃) is inefficient and prolongs the exposure of sensitive intermediates to potential trace moisture. Causality & Solution: Introduce a catalytic or stoichiometric amount of N,N-dimethylformamide (DMF). DMF reacts exothermically with POCl₃ to form a Vilsmeier-Haack type chloro-iminium salt[2]. This highly electrophilic species activates the quinolone oxygen much faster than POCl₃ alone, allowing the chlorination to proceed cleanly at lower temperatures (e.g., 70 °C), thereby minimizing thermal degradation and side reactions.

ReactionMechanism Q Quinolone (Starting Material) V Vilsmeier Reagent (POCl3 + DMF) Q->V DMF PI O-Phosphorylated Intermediate Q->PI POCl3 Slow V->PI Accelerated Activation CQ Chloroquinoline (Desired Product) PI->CQ Cl- / Heat HQ Hydroxyquinoline (Hydrolysis Reversion) PI->HQ H2O / H+ (Acidic Quench) CQ->HQ H2O / H+ (Excess POCl3)

Mechanistic pathway of quinoline chlorination vs. competitive hydrolysis.

Quantitative Analysis of Quenching Protocols

The method chosen to quench the reaction directly dictates the degree of hydrolysis. The table below summarizes the causality between quench parameters and product survival.

Quench ProtocolResidual POCl₃ ManagementAqueous PhaseOrganic PhaseExotherm RiskTarget Yield (%)Hydrolysis Reversion (%)
Direct Water Quench Left in mixtureWaterNoneSevere (Delayed)< 40%> 50%
Inverse Ice Quench Left in mixtureIce/WaterNoneModerate60 - 70%20 - 30%
Biphasic Basic Quench Evaporated prior to quench[3]Sat. NaHCO₃CH₂Cl₂Minimal> 90%< 5%

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. You must confirm the success of each phase via the listed validation checkpoints before proceeding.

Phase 1: Pre-Reaction Dehydration

  • Suspend the starting quinolone in toluene and concentrate under reduced pressure (azeotropic drying). Repeat twice.

  • Validation Checkpoint: Perform a Karl Fischer titration on the dried solid. Do not proceed unless moisture is < 0.05%.

Phase 2: Vilsmeier-Haack Accelerated Chlorination

  • Purge a dry, round-bottom flask with Ar/N₂. Add the dried quinolone (1.0 equiv) and anhydrous POCl₃ (3.0 equiv).

  • Cool the suspension to 0–5 °C.

  • Slowly add anhydrous DMF (0.5 equiv) dropwise. Note: An immediate mild exotherm indicates the successful formation of the Vilsmeier reagent.

  • Heat the mixture to 75 °C for 2–4 hours.

  • Validation Checkpoint: Pull an aliquot, quench it into dry methanol (forming the stable methyl ether of any unreacted intermediate), and analyze via LC-MS. Proceed only when the quinolone mass is completely absent.

Phase 3: Excess Reagent Removal

  • Transfer the reaction flask to a rotary evaporator connected to a high-efficiency cold trap.

  • Evaporate the excess POCl₃ under reduced pressure[3] until a thick syrup or solid residue remains.

  • Validation Checkpoint: The absence of fuming liquid indicates sufficient removal of bulk POCl₃, drastically reducing the downstream acid load.

Phase 4: Biphasic Inverse Quench

  • Dissolve the crude residue in anhydrous CH₂Cl₂ (10 volumes).

  • Prepare a quenching bath containing a 1:1 mixture of saturated aqueous NaHCO₃ and crushed ice.

  • Vigorously stir the quenching bath and add the CH₂Cl₂ solution dropwise, maintaining the internal temperature below 10 °C.

  • Validation Checkpoint: Check the pH of the aqueous layer. It must remain > 7. If it drops below 7, pause the addition and add more NaHCO₃. The basic environment prevents the accumulation of phosphorodichloridic acid[2] and protects the product from acid-catalyzed hydrolysis.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure chloroquinoline.

References

  • ResearchGate Community (2014). How should I proceed in Chlorination using POCl3? ResearchGate.[Link]

  • A. C. S. Publications (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.[Link]

  • PubMed / NIH (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.[Link](Note: While this source specifically investigates quinazolones, the fundamental base-mediated phosphorylation and subsequent chloride displacement kinetics are directly analogous and authoritative for quinolone systems).

Sources

Troubleshooting

Purification strategies for 4-Chloro-7-iodo-6-methoxyquinoline crude product

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 4-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0).

Synthesizing highly functionalized halogenated quinolines—typically via the chlorination of a 4-hydroxyquinoline precursor using phosphorus oxychloride (POCl₃)—presents unique downstream challenges. The basicity of the quinoline nitrogen, the lability of the C4-chloro bond, and the lipophilicity introduced by the C7-iodo and C6-methoxy groups dictate a very narrow window for successful purification.

This guide bypasses generic advice to focus on the exact physicochemical causality behind each extraction and chromatography step, ensuring your protocols are robust, reproducible, and self-validating.

Part 1: Quantitative Data & Physicochemical Parameters

Understanding the inherent properties of the molecule is the first step in designing a flawless purification strategy.

ParameterValuePurification Implication (Causality)
Molecular Weight 319.53 g/mol Target mass for LC-MS (ESI+) monitoring is [M+H]⁺ at m/z 320.5.
pKa (Estimated) ~3.5 - 4.5Unsubstituted quinoline has a pKa of ~4.9[1]. The electron-withdrawing -Cl and -I groups lower this basicity. Requires the aqueous phase to be adjusted to pH > 7 for efficient free-base organic extraction.
Lipophilicity HighHighly soluble in halogenated solvents (Dichloromethane, Chloroform) and moderately in Ethyl Acetate[2].
Thermal Stability ModerateThe C4-chloro bond is highly prone to hydrolysis at elevated temperatures in aqueous acidic media; necessitates strict cold quenching (< 10 °C)[3].

Part 2: Purification Logic & Workflow

The following diagram maps the logical progression from a harsh crude reaction mixture to a highly purified intermediate.

PurificationWorkflow N1 Crude Reaction Mixture (POCl3 + Product) N2 Ice-Water Quench (T < 10°C) N1->N2 Dropwise addition N3 Alkalization (pH 7-8) (NaHCO3 or NH4OH) N2->N3 Prevent hydrolysis N4 Liquid-Liquid Extraction (DCM or EtOAc) N3->N4 Deprotonation N5 Organic Phase (Target Compound) N4->N5 Partitioning N6 Aqueous Phase (Phosphate Salts) N4->N6 Discard N7 Silica Chromatography (Hexanes/EtOAc + 1% TEA) N5->N7 Dry & Concentrate N8 Pure 4-Chloro-7-iodo- 6-methoxyquinoline N7->N8 Fractionation

Workflow for the isolation and purification of 4-chloro-7-iodo-6-methoxyquinoline.

Part 3: Step-by-Step Methodologies

Protocol 1: Controlled Quenching and Acid-Base Extraction

Objective: Safely neutralize excess POCl₃ and partition the target compound into the organic phase without inducing hydrolysis[2].

  • Preparation: Cool the crude POCl₃ reaction mixture to room temperature. Prepare a large bath of vigorously stirred crushed ice and water (at least 5 to 10 volumes relative to the POCl₃ used).

  • Quenching: Add the reaction mixture dropwise into the ice water.

    • Causality: POCl₃ hydrolysis is violently exothermic. Rapid addition causes localized heating, which provides the activation energy for the nucleophilic attack of water on the C4 position, reverting your product back to the 4-hydroxyquinoline starting material[3].

  • Alkalization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) until the aqueous phase reaches a stable pH of 7–8.

    • Causality: Alkalization deprotonates the quinoline nitrogen, shifting the equilibrium from the water-soluble cationic salt to the lipophilic free base[4].

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Validation & Drying: Verify the aqueous layer has no remaining product via TLC. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Protocol 2: Silica Gel Column Chromatography

Objective: Isolate 4-chloro-7-iodo-6-methoxyquinoline from unreacted starting materials, regioisomers, and non-polar byproducts.

  • Column Preparation: Slurry-pack a silica gel column (230–400 mesh) using Hexanes containing 1% Triethylamine (TEA)[5].

  • Sample Loading: Dissolve the crude extract in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (typically starting at 9:1 and moving to 7:3).

    • Causality: The 1% TEA in the mobile phase caps the acidic silanol groups on the silica gel. This prevents the basic quinoline nitrogen from binding irreversibly to the stationary phase, thereby eliminating peak tailing and improving resolution.

  • Validation: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure product and evaporate the solvent to yield the final solid.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my product reverting to the 4-hydroxyquinoline starting material during workup? A1: This is a classic thermal hydrolysis issue. The C4-chloro bond is highly activated by the protonated quinoline ring in acidic media. When quenching POCl₃, the reaction generates HCl and immense heat[3]. If the internal temperature exceeds 10 °C, the heat accelerates the nucleophilic attack of water on the C4 position. Solution: Ensure the quench is performed dropwise into a massive excess of crushed ice, maintaining the internal temperature strictly below 10 °C at all times.

Q2: I am experiencing severe emulsion during the liquid-liquid extraction. How do I resolve this? A2: Emulsions in this specific workflow are typically caused by amphoteric unreacted starting materials and high concentrations of phosphate salts from the POCl₃ quench acting as surfactants. Solution: Do not shake the separatory funnel aggressively; use a gentle rolling motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add saturated brine to increase the ionic strength of the aqueous layer, which forces the organic compound into the DCM phase.

Q3: My compound streaks significantly on the TLC plate and silica column, leading to poor recovery. How can I improve resolution? A3: The basic nitrogen of the quinoline ring interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on the silica gel surface. Solution: Pre-treat your silica gel by adding 1% Triethylamine (TEA) to your mobile phase. The TEA acts as a sacrificial base, neutralizing the silanol sites and allowing the quinoline derivative to elute as a sharp, well-resolved band.

References

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. URL:[Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. URL:[Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. URL:[Link]

  • Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Taylor & Francis. URL:[Link]

Sources

Optimization

Optimizing temperature for SNAr displacement of 4-chloro group

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals optimizing the displacement of 4-chloro groups on aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals optimizing the displacement of 4-chloro groups on aromatic and heteroaromatic scaffolds (e.g., 4-chloropyrimidines, 4-chloroquinolines, and 4-chloro-2-iodo-1-nitrobenzene).

Here, we bridge the gap between theoretical mechanism and benchtop execution, focusing on the critical role of temperature in driving conversion, dictating regioselectivity, and mitigating side reactions.

Part 1: Mechanistic Overview & Temperature Causality

In an SNAr reaction, the displacement of a 4-chloro group does not proceed via a concerted SN​2 mechanism due to the steric hindrance of the aromatic ring. Instead, it follows an addition-elimination pathway. The nucleophile attacks the electrophilic ipso-carbon, breaking aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as the Meisenheimer complex [1].

The Causality of Temperature: Unlike fluorine, which is highly electronegative and strongly stabilizes the Meisenheimer complex (dramatically lowering the activation energy, Ea​ ), chlorine is a weaker inductive electron-withdrawing group. Consequently, the formation of the Meisenheimer complex for 4-chloroarenes presents a significant thermodynamic barrier. Elevated temperatures (typically 80 °C to 140 °C) are required to provide the kinetic energy necessary to overcome this barrier[2].

G R 4-Chloroarene + Nucleophile (Ground State) MC Meisenheimer Complex (High Energy Intermediate) R->MC High Activation Energy (Ea) Requires Heat (80-140°C) P SNAr Product + Cl⁻ (Thermodynamic Sink) MC->P Fast Elimination of Cl⁻ SP Solvolysis Side Product (e.g., 4-Hydroxyarene) MC->SP Competing Nucleophile (H2O/OH⁻) at High Temp

Caption: Thermodynamic and kinetic pathways in 4-chloro SNAr reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at room temperature even with a strong amine nucleophile? A1: The activation energy for displacing a 4-chloro group is rarely met at 25 °C unless the ring is exceptionally electron-deficient (e.g., poly-nitrated). Heat is required to push the reactants to the transition state. If you are running the reaction at room temperature, incrementally increase the temperature to 80–120 °C[2].

Q2: I am observing a 4-hydroxy side product when running the reaction in aqueous or alcoholic solvents at 100 °C. How do I prevent this? A2: At elevated temperatures, protic solvents like water or ethanol can act as competing nucleophiles, leading to solvolysis (hydrolysis or alkoxylation)[2][3]. To mitigate this, you must balance the thermodynamics: either lower the temperature (which may reduce the conversion rate of your desired product) or switch to a high-boiling polar aprotic solvent like 1,4-dioxane, DMF, or DMSO, which cannot act as nucleophiles[4].

Q3: How does temperature influence regioselectivity in polyhalogenated systems like 2,4-dichloropyrimidine? A3: The C4 position is inherently more electrophilic than C2. At lower temperatures (e.g., 25 °C to 60 °C), the reaction is under strict kinetic control, and C4 substitution is highly favored. Pushing the temperature above 100 °C provides enough thermal energy to overcome the activation barrier for the C2 position as well, leading to a loss of regioselectivity and the formation of mixtures or di-substituted products[5][6].

Part 3: Troubleshooting Guide & Workflow

Issue 1: Incomplete Conversion with Deactivated Nucleophiles
  • Diagnosis: Electron-poor nucleophiles (e.g., deactivated anilines) lack the electron density to efficiently attack the ipso-carbon, raising the Ea​ further.

  • Solution: Transition from conventional thermal heating to microwave irradiation . Heating the reaction to 120–140 °C for 15–30 minutes in a sealed microwave vial rapidly delivers uniform thermal energy, driving the reaction to completion while minimizing the degradation often seen with prolonged refluxing[2].

Issue 2: Loss of Regioselectivity
  • Diagnosis: Operating at temperatures that are too high (>100 °C) for polyhalogenated substrates.

  • Solution: Drop the temperature back to 30–50 °C and introduce a catalyst. For example, a Cu(II)/PTABS catalytic system can coordinate with the pyrimidine nitrogens, selectively lowering the activation energy for the C4 position without requiring extreme heat[6].

G Start Initiate SNAr at 80°C Check Check TLC/LC-MS at 2 hours Start->Check LowConv <50% Conversion Check->LowConv HighConv >90% Conversion Check->HighConv SideProd Significant Hydrolysis Check->SideProd Action1 Increase Temp to 120°C or use Microwave LowConv->Action1 Action3 Proceed to Workup HighConv->Action3 Action2 Switch to Aprotic Solvent (e.g., Dioxane/DMF) SideProd->Action2

Caption: Decision tree for optimizing temperature and solvent in 4-chloro SNAr reactions.

Part 4: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between temperature, solvent choice, and reaction outcomes for the amination of 4-chloropyrimidine derivatives.

Nucleophile TypeSolvent SystemTemp (°C)TimeConversionPrimary Observation / Issue
Aliphatic Amine (1°/2°)Ethanol25 (RT)24 h< 20%Insufficient thermal energy to reach Ea​ .
Aliphatic Amine (1°/2°)Ethanol80 (Reflux)4 h> 95%Clean conversion; ideal baseline conditions.
Weak AnilineWater / 0.1 eq HCl10012 h~ 60%High solvolysis (4-hydroxypyrimidine formation)[3].
Weak Aniline1,4-Dioxane130 (MW)30 min> 85%Clean conversion; aprotic solvent prevents hydrolysis[4].

Part 5: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The workup steps inherently verify the success of the reaction (e.g., product precipitation upon basification indicates successful displacement of the chloride and consumption of the basic amine).

Protocol A: Standard Thermal SNAr (For Reactive Aliphatic Amines)
  • Reaction Setup: To a round-bottom flask, add the 4-chloroarene (1.0 eq, e.g., 2.0 mmol) and dissolve in ethanol (0.2 M concentration).

  • Reagent Addition: Add the aliphatic amine nucleophile (1.1 eq) and an organic base such as triethylamine or DIPEA (1.5 eq) to scavenge the generated HCl[5].

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath to 80 °C.

  • Monitoring: Check the reaction via TLC or LC-MS after 2 hours. The disappearance of the starting material validates that the activation energy threshold has been met.

  • Isolation: Once complete, cool to room temperature. Concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . The basic wash removes the triethylamine hydrochloride salt. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the product[5].

Protocol B: Microwave-Assisted SNAr (For Deactivated Anilines)
  • Reaction Setup: In a heavy-walled microwave reaction vial, place the 4-chloroarene (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane or propanol (1 mL) to suspend the material. Add the deactivated aniline (1.0 eq) and triethylamine (2.0 eq)[2].

  • Microwave Heating: Seal the vial with a crimp cap. Place it in a dedicated microwave reactor and heat to 130 °C for 20 minutes.

  • Workup & Validation: Cool to room temperature. Basify the mixture by adding saturated aqueous Na2​CO3​ until pH > 8. Self-Validation: The desired SNAr product will typically precipitate out of the aqueous mixture upon basification. Collect the solid by vacuum filtration and wash with cold water[2].

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Benchchem URL
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide Benchchem URL
  • Cu(II)
  • Sikt.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives Benchchem URL
  • Nucleophilic aromatic substitution Wikipedia URL

Sources

Troubleshooting

Removing phosphorus oxychloride residues from quinoline intermediates

Technical Support Center: Troubleshooting POCl3​ Residues in Quinoline Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development programs stalled by a s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting POCl3​ Residues in Quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development programs stalled by a seemingly trivial step: the post-reaction workup of phosphorus oxychloride ( POCl3​ ). While POCl3​ is the premier reagent for converting quinolinones into chloroquinolines, its aggressive reactivity and the stubborn nature of its phosphate byproducts can derail both laboratory safety and downstream chemistry.

This guide provides a mechanistic, field-proven framework to safely quench POCl3​ and completely eradicate catalyst-poisoning phosphorus residues from your quinoline intermediates.

The Core Challenge: Causality of Quench Failures

The fundamental error in many legacy protocols is quenching the POCl3​ reaction mixture directly into ice-water. While intuitive for controlling exothermic reactions, this approach is fundamentally flawed for POCl3​ .

At temperatures below 5 °C, the hydrolysis of POCl3​ is kinetically arrested. Instead of fully degrading into benign phosphoric acid ( H3​PO4​ ) and hydrochloric acid ( HCl ), the reaction stalls at metastable intermediates, predominantly phosphorodichloridic acid ( HOPOCl2​ ) . As the biphasic mixture warms during subsequent extraction steps, these accumulated P–Cl species undergo a rapid, delayed hydrolysis, resulting in a violent, latent exothermic runaway.

Furthermore, incomplete hydrolysis leaves lipophilic organophosphate residues that partition into the organic phase. These residues act as potent ligands, irreversibly poisoning palladium and copper catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

QuenchMechanism POCl3 Excess POCl3 Reaction Mixture IceWater Ice-Water Quench (< 5 °C) POCl3->IceWater Traditional (High Risk) WarmBase Buffered Reverse Quench (20-40 °C, NaOAc) POCl3->WarmBase Optimized (Recommended) Metastable Metastable Intermediates (e.g., HOPOCl2) IceWater->Metastable Arrested Hydrolysis Complete Complete Hydrolysis (H3PO4 + HCl) WarmBase->Complete Instantaneous Cleavage Exotherm Latent Exothermic Runaway Metastable->Exotherm Warming / Delayed Reaction Safe Safe Phase Separation & Extraction Complete->Safe pH > 1.0

Mechanistic pathways of POCl3 hydrolysis comparing traditional and optimized quenching methods.

Self-Validating Protocol: The Buffered Reverse Quench

To guarantee both safety and product purity, the quench must be treated as a highly controlled chemical transformation. The following step-by-step methodology utilizes a "Reverse Quench" into a warm, buffered aqueous solution. This protocol is self-validating, meaning each step contains an analytical or physical checkpoint to ensure the system behaves as intended before proceeding .

Step 1: Bulk Reagent Removal
  • Procedure: Distill the excess POCl3​ under reduced pressure (e.g., 50 mbar) maintaining an internal temperature below 60 °C until a thick, stirrable slurry remains.

  • Causality: Minimizing the total POCl3​ load significantly reduces the required quench volume and limits the total thermodynamic potential of the exotherm.

  • Validation: Visual confirmation of a concentrated slurry without baking the residue onto the flask walls.

Step 2: Solvent Dilution
  • Procedure: Dilute the concentrated quinoline intermediate with 2–3 volumes of a water-miscible, unreactive solvent (e.g., Acetonitrile or THF).

  • Causality: This reduces the viscosity of the mixture, preventing localized "hot spots" and ensuring rapid mass transfer during the biphasic quench.

Step 3: The Reverse Quench
  • Procedure: Prepare a quenching vessel containing 2.5 equivalents of 2M aqueous Sodium Acetate ( NaOAc ), pre-warmed to 35 °C. Vigorously stir the aqueous base and slowly dose the diluted quinoline mixture into it.

  • Causality: Adding the reaction mixture to the base (reverse quench) ensures POCl3​ is always the limiting reagent. The elevated temperature (35 °C) provides the activation energy necessary to instantly push the hydrolysis past the HOPOCl2​ intermediate directly to H3​PO4​ .

  • Validation: Monitor the internal temperature; it should rise slightly but remain entirely controlled by your addition rate. Check the pH of the aqueous phase; it must remain > 1.0 to prevent the chloroquinoline from hydrolyzing back to the starting material.

Step 4: Biphasic Aging & Verification
  • Procedure: Age the biphasic mixture at 20–25 °C for 1 hour with continuous stirring.

  • Validation (Critical): Draw an aliquot of the aqueous phase and analyze it via 31P NMR. The quench is officially complete when the singlet resonance for HOPOCl2​ (approx. 0 ppm) is entirely absent, leaving only the broad H3​PO4​ signal.

Step 5: Extraction & Phosphate Scrubbing
  • Procedure: Extract the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic phase sequentially with 1M NaOH, followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Causality: The 1M NaOH wash deprotonates any residual lipophilic phosphate esters or trapped H3​PO4​ , forcing them into the aqueous waste and protecting your downstream palladium catalysts.

Workflow Step1 1. Vacuum Distillation Remove bulk POCl3 at <60°C Step2 2. Solvent Dilution Dilute residue with MeCN/THF Step1->Step2 Step3 3. Reverse Quench Dose into 35°C aq. NaOAc Step2->Step3 Step4 4. Biphasic Aging Stir 1h (Verify via 31P NMR) Step3->Step4 Step5 5. Organic Extraction Extract with EtOAc or DCM Step4->Step5 Step6 6. Alkaline Scrubbing Wash with 1M NaOH to remove PO4 Step5->Step6

Step-by-step self-validating workflow for POCl3 residue removal in quinoline synthesis.

Quantitative Data: Quenching Parameters & Outcomes

Understanding the thermodynamic and kinetic outcomes of different quenching strategies is vital. The table below summarizes the expected results based on the chosen methodology:

Quench MethodReagent / ConditionsIntermediate Accumulation ( HOPOCl2​ )Exotherm RiskDownstream Pd-Catalyst Performance
Direct Ice-Water H2​O , < 5 °CHigh (> 50% by 31P NMR)Severe (Latent)Poor (Phosphate poisoning likely)
Cold Reverse Quench H2​O , 0–5 °CModerate (20–30%)Moderate (Delayed)Variable
Alkaline Reverse Quench NaOH (aq), < 25 °CLowLow (Requires strict pH monitoring)Good
Buffered Reverse Quench NaOAc (aq), 35–40 °C None (Instant Hydrolysis) Controlled (Addition-dependent) Excellent (Residues fully partitioned)

Troubleshooting & FAQs

Q1: My downstream Suzuki coupling is failing, but my 1H NMR looks perfectly clean. What is happening? A1: You are likely suffering from trace inorganic phosphate poisoning. Routine 1H NMR does not detect inorganic phosphates, which are potent ligands that coordinate to palladium, effectively killing the catalytic cycle. Action: Run a 31P NMR of your isolated chloroquinoline. If any phosphorus signal is present, redissolve your intermediate in EtOAc and perform an aggressive wash with 1M NaOH or 10% aqueous K2​CO3​ , followed by a water wash.

Q2: I am getting a thick, unmanageable emulsion during the EtOAc extraction. How do I break it? A2: Emulsions in POCl3​ workups are almost always caused by colloidal phosphate salts precipitating at the solvent interface. This happens when the pH of the aqueous layer sits exactly at the pKa​ of the phosphate species, reducing their solubility. Action: Adjust the pH of the aqueous layer to either < 2 (using 1M HCl) or > 10 (using 1M NaOH) to fully ionize and solubilize the phosphate species. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite before separating the layers in the funnel.

Q3: My chloroquinoline product is hydrolyzing back to the starting quinolinone during the quench. How do I prevent this? A3: The newly formed C–Cl bond on the quinoline ring can be sensitive to nucleophilic attack by water, especially under highly acidic conditions at elevated temperatures. When POCl3​ hydrolyzes, it generates 3 equivalents of HCl . If unbuffered, the localized acidity and heat will drive the reverse reaction. Action: Ensure you are strictly using a buffered quench (like Sodium Acetate) to immediately neutralize the HCl as it forms, and strictly control your internal quench temperature so it does not exceed 40 °C.

References

  • Achmatowicz, M., Thiel, O. R., Colyer, J., Hu, J., Silva Elipe, M. V., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.[Link]

  • Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., Palmer, D., Stefanick, S., Russell, R. K., & Murray, W. (2012). Prevention of Exothermic Runaway in the Cleavage of Phosphorus Oxychloride. Organic Process Research & Development, 16(10), 1727–1734.[Link]

Optimization

Scale-up challenges for 4-Chloro-7-iodo-6-methoxyquinoline production

Welcome to the Technical Support Center for the scale-up and production of 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) [1]. As a critical halogenated heterocyclic building block for targeted kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) [1]. As a critical halogenated heterocyclic building block for targeted kinase inhibitors, its synthesis presents distinct thermal and chemoselective challenges.

This guide is engineered for process chemists and drug development professionals. It moves beyond basic recipes, detailing the mechanistic causality behind reaction failures and providing self-validating protocols to ensure scalable, high-yield production.

I. Synthetic Pathway & Process Architecture

The industrial synthesis of 4-Chloro-7-iodo-6-methoxyquinoline typically follows a three-stage sequence: a Gould-Jacobs condensation of 3-iodo-4-methoxyaniline, thermal cyclization, and a final dehydroxy-chlorination using phosphorus oxychloride ( POCl3​ ).

G N1 3-Iodo-4-methoxyaniline + EMME N2 Condensation (100-130°C) N1->N2 N3 Anilidomethylenemalonate Intermediate N2->N3 -EtOH N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 N5 7-Iodo-6-methoxy- 4-hydroxyquinoline N4->N5 Decarboxylation N6 Chlorination (POCl3, <25°C then 75°C) N5->N6 N7 4-Chloro-7-iodo- 6-methoxyquinoline N6->N7 Dehydroxy-chlorination

Fig 1: Three-stage synthetic workflow for 4-Chloro-7-iodo-6-methoxyquinoline.

II. Troubleshooting Guide & FAQs

Phase 1: The Gould-Jacobs Cyclization (Thermal Challenges)

Q: Why does my scale-up of the Gould-Jacobs cyclization result in a black, tarry mess with isolated yields dropping below 40%? A: This is a classic heat-transfer failure. The Gould-Jacobs cyclization requires extreme temperatures (~250°C) to drive the ketene intermediate formation [2]. In a batch reactor, the surface-area-to-volume ratio decreases as you scale up, leading to localized overheating at the reactor walls. This localized thermal stress causes the anilidomethylenemalonate intermediate to decompose into tarry oligomers before cyclization can occur.

The Fix: You must mitigate the thermal gradient. For traditional batch processing, use an inert, high-boiling heat transfer fluid like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and ensure vigorous, high-shear agitation. For modern scale-up, transitioning this step to a continuous flow reactor is highly recommended. Flow reactors achieve process intensification by scaling "out" rather than "up," ensuring uniform heat distribution and drastically reducing residence time at 250°C [3].

Table 1: Quantitative Comparison of Cyclization Parameters (Batch vs. Flow)

ParameterTraditional Batch (Dowtherm A)Continuous Flow Reactor
Temperature 250°C - 260°C250°C - 280°C
Residence/Reaction Time 45 - 90 minutes2 - 15 minutes
Heat Transfer Efficiency Poor (Localized gradients)Excellent (Uniform profile)
Typical Yield 40% - 65%80% - 92%
Impurity Profile High tar/oligomer formationClean conversion
Phase 2: POCl3​ -Mediated Dehydroxy-Chlorination

Q: My POCl3​ chlorination stalls, or I see massive impurity spikes (pseudodimers) during LCMS monitoring. How do I fix this? A: The conversion of the 4-hydroxyquinoline core to the 4-chloro derivative using POCl3​ is not a single-step concerted reaction; it is a two-stage mechanistic sequence.

  • Phosphorylation: The hydroxyl oxygen attacks the phosphorus, forming an O -phosphorylated intermediate.

  • Chlorination: A chloride ion displaces the phosphate leaving group.

If you simply mix the reagents and heat directly to 80°C, the highly reactive phosphorylated intermediate will react with unreacted starting material, forming irreversible pseudodimers [4].

The Fix: Implement a strict two-stage temperature control protocol. The initial phosphorylation must be conducted at <25∘C under basic conditions (using a catalytic amine like DMF or pyridine). Only after phosphorylation is complete should the reactor be heated to 70−75∘C to drive the chloride displacement [4][5].

POCl3_Logic Start POCl3 Addition Initiated CheckTemp Is initial temp <25°C? Start->CheckTemp TempYes O-Phosphorylated Intermediate Forms CheckTemp->TempYes Yes (Basic conditions) TempNo Pseudodimer Formation & Decomposition CheckTemp->TempNo No (Exotherm unmanaged) Heat Heat to 70-75°C TempYes->Heat Product Clean Turnover to 4-Chloroquinoline Heat->Product Cl- displacement

Fig 2: Mechanistic troubleshooting logic for POCl3-mediated dehydroxy-chlorination.

III. Validated Experimental Protocol: Scale-Up Chlorination

To guarantee reproducibility, use the following self-validating protocol for the chlorination of 7-iodo-6-methoxy-4-hydroxyquinoline. This protocol utilizes an LCMS quenching technique to verify intermediate formation, ensuring you do not proceed to the heating phase blindly [5].

Step-by-Step Methodology:

  • Preparation: Suspend 7-iodo-6-methoxy-4-hydroxyquinoline (1.0 equiv) in anhydrous sulfolane (15-20% w/v) under a nitrogen atmosphere. Ensure the moisture content of the starting material is strictly <0.50% . (Causality: Moisture reacts with POCl3​ to form polyphosphoric acids and HCl gas, destroying the stoichiometry and degrading the intermediate).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.1 equiv).

  • Controlled Phosphorylation: Cool the reactor to 10−15∘C . Add POCl3​ (1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 25∘C .

  • Self-Validation (The Quench Test): After 30 minutes of stirring at room temperature, withdraw a 50μL aliquot. Quench this aliquot directly into a vial containing excess 1-methylpiperazine. Analyze via LCMS.

    • Diagnostic Check: You should observe the mass of the piperazine-adduct (confirming the O -phosphorylated intermediate has formed and is reactive). If unreacted starting material remains, extend the stirring time at 20∘C .

  • Chlorination (Displacement): Once validation is complete, gradually heat the reactor to 70−75∘C . Do not exceed 75°C , as higher temperatures invite decomposition of the methoxy group. Stir for 1.5 hours.

  • Workup: Cool to 10∘C and carefully quench the reaction mass by pouring it over crushed ice. Adjust the pH to 8-9 using cold aqueous ammonia. Filter the resulting off-white precipitate, wash with cold water, and dry under high vacuum to yield 4-Chloro-7-iodo-6-methoxyquinoline.

IV. References

  • Wiley-VCH. (2020). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Retrieved from[Link]

  • PubMed / National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. J Org Chem. Retrieved from[Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from[Link]

Troubleshooting

Technical Support Center: Chemoselective Cross-Coupling of Chloro-Iodo-Quinolines

Welcome to the Advanced Synthesis Support Center. The functionalization of polyhalogenated heterocycles, specifically chloro-iodo-quinolines, presents a unique chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The functionalization of polyhalogenated heterocycles, specifically chloro-iodo-quinolines, presents a unique chemoselectivity challenge. While the thermodynamic and kinetic differences between C–I and C–Cl bonds provide a natural window for selectivity, achieving high yields without over-coupling or catalyst poisoning requires rigorous control over palladium oxidative addition rates.

This guide provides field-proven troubleshooting logic, a catalyst selection matrix, and self-validating protocols to ensure reproducible chemoselective cross-coupling.

Logical Workflow of Catalyst Selection

G Substrate Chloro-Iodo-Quinoline (Starting Material) Path1 Mild Catalysis e.g., Pd(PPh3)4 Substrate->Path1 Chemoselective Goal Path2 Active Catalysis e.g., Pd + PCy3 Substrate->Path2 Exhaustive Goal Prod1 C-I Coupled Product (C-Cl Intact) Path1->Prod1 Fast OA at C-I Prod2 Bis-Coupled Product (C-I & C-Cl Reacted) Path2->Prod2 OA at C-I & C-Cl Prod1->Path2 Sequential Addition (2nd Nucleophile)

Logical workflow for chemoselective vs. exhaustive coupling of chloro-iodo-quinolines.

Section 1: Troubleshooting & FAQs

Q1: Why does my Suzuki coupling of 4-chloro-3-iodoquinoline yield a mixture of mono- and bis-coupled products? Causality: Chemoselectivity is dictated by the differential rate of oxidative addition (OA). The C–I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C–Cl bond (~96 kcal/mol), making it kinetically favored for Pd(0) insertion. However, if you use highly electron-donating ligands (e.g., PCy3, XPhos) or excessive heat, the electron density on the Pd(0) center becomes high enough to rapidly insert into the C–Cl bond as well, eroding selectivity. Solution: To maintain strict C–I selectivity, downgrade the electron-donating ability of your ligand. Use a mild catalyst like Pd(PPh3)4, strictly control stoichiometry (1.05 equiv of boronic acid), and limit the temperature to 80 °C.

Q2: How can I perform a one-pot sequential coupling to synthesize triarylquinolines from chloro-iodo-quinolines? Causality: Sequential coupling requires activating the C–I bond first, followed by the C–Cl bond. If you use Pd(PPh3)4 for the first step, the excess PPh3 in the reaction mixture shifts the equilibrium away from the highly active 14-electron Pd(0)L2 species needed for the subsequent, more difficult C–Cl activation. Solution: As demonstrated in the1 [1], you must disrupt this equilibrium. After the first coupling is complete, add an excess of the second arylboronic acid and introduce a bulky, electron-rich ligand like tricyclohexylphosphine (PCy3). The steric bulk of PCy3 forces the dissociation of PPh3, generating the highly active low-ligated Pd species necessary to couple the C–Cl bond in the same pot.

Q3: My reaction stalls at 50% conversion, and the starting material remains unconsumed. Is the catalyst poisoned? Causality: Quinolines possess a basic nitrogen atom that can act as a competing ligand. It coordinates to the Pd center, forming an off-cycle, inactive Pd(II) complex. This "catalyst poisoning" is highly prevalent when using small, less sterically hindered phosphine ligands. Solution: Match the catalyst to the specific quinoline scaffold by increasing the steric bulk of your ligand.2 [2] highlights that using biaryl phosphines (Buchwald ligands) or adding a Lewis acid additive can physically block or mask the quinoline nitrogen, preventing it from deactivating the palladium catalyst.

Section 2: Catalyst & Ligand Selection Matrix

Use this quantitative logic matrix to select the appropriate catalytic system based on your specific synthetic goal.

Coupling GoalTarget BondRecommended CatalystRecommended LigandBase / SolventTemp (°C)Mechanistic Rationale
Chemoselective Mono-coupling C–IPd(PPh3)4 (5 mol%)PPh3 (inherent)K2CO3 (2M) / DMF80 - 90Mild electron donation prevents C–Cl oxidative addition; strict kinetic control.
Exhaustive Bis-coupling C–I & C–ClPd(OAc)2 (5 mol%)PCy3 or XPhosK2CO3 / Dioxane-H2O100 - 110High electron density on Pd overcomes the high C–Cl activation barrier.
Sequential One-Pot (Step 2) C–Cl (after C–I)Pd(PPh3)4 (from Step 1)Add PCy3 (10 mol%)K2CO3 (2M) / DMF100 - 120Added bulky ligand forces dissociation of PPh3, forming an active 14-e- species.
Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process visual and chemical checks are included to ensure the mechanistic pathways are functioning as intended.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C–I

Objective: Couple at the C–I position while leaving the C–Cl bond 100% intact.

  • Degassing (Critical Step): In a two-necked flask, dissolve the chloro-iodo-quinoline (1.0 equiv) and the arylboronic acid (1.05 equiv) in DMF (5 mL/mmol). Purge the solution with N2 for 15 minutes.

    • Validation Check: Proper degassing prevents the oxidation of Pd(0) to inactive Pd(II) black.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Stir for 10 minutes under N2.

    • Validation Check: The solution should turn a clear, pale yellow/orange, indicating the presence of active, soluble Pd(0) species.

  • Base Addition: Inject 2M aqueous K2CO3 (2 mL/mmol) via syringe.

  • Heating & Monitoring: Heat the mixture to 80–90 °C. Monitor via TLC (UV 254 nm) every 4 hours.

    • Validation Check: The mono-coupled product will typically run lower (more polar) than the starting material, but higher than any bis-coupled byproduct. Stop the reaction immediately upon consumption of the starting material (typically 12–16 hours) to prevent background C–Cl activation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).

    • Causality: Repeated brine washes are mandatory to fully partition the DMF into the aqueous layer, preventing streaking during silica gel chromatography.

Protocol B: One-Pot Sequential Coupling (C–I followed by C–Cl)

Objective: Synthesize a differentially substituted quinoline without isolating the mono-coupled intermediate.

  • First Coupling: Execute Protocol A exactly as written.

  • In-Situ Ligand Exchange: Once TLC confirms complete consumption of the starting chloro-iodo-quinoline, do not work up the reaction. Directly add the second arylboronic acid (1.5 to 2.5 equiv) to the flask.

  • Catalyst Activation: Add tricyclohexylphosphine (PCy3) (10 mol%).

    • Validation Check: The reaction mixture will often darken slightly. This color shift validates that the bulky PCy3 is displacing PPh3, successfully generating the highly active 14-electron Pd(0) species required for C–Cl insertion [3].

  • Second Heating Phase: Increase the temperature to 100–110 °C and stir for an additional 24–48 hours.

  • Final Workup: Filter the crude mixture through a pad of Celite to remove precipitated palladium black, concentrate the filtrate, and purify via column chromatography.

References
  • Source: National Institutes of Health (NIH)
  • Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide Source: Benchchem URL
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Chloro-7-iodo-6-methoxyquinoline

1H NMR Interpretation of 4-Chloro-7-iodo-6-methoxyquinoline: A Comparative Guide to Solvent Selection and 2D-Assisted Assignment As drug discovery pipelines increasingly rely on heavily substituted heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of 4-Chloro-7-iodo-6-methoxyquinoline: A Comparative Guide to Solvent Selection and 2D-Assisted Assignment

As drug discovery pipelines increasingly rely on heavily substituted heterocyclic scaffolds, the analytical burden of unambiguously assigning their structures grows. 4-Chloro-7-iodo-6-methoxyquinoline is a prime example of a sterically and electronically complex building block. With only four aromatic protons (H2, H3, H5, H8) and a single methoxy group, traditional 1D ¹H NMR interpretation often falls short due to overlapping singlets and competing substituent effects.

As an Application Scientist, I approach structural elucidation not as a series of guesses based on empirical rules, but as a self-validating system. This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and evaluates the confidence levels of 1D versus 2D NMR workflows to ensure absolute certainty in your structural assignments.

The Analytical Challenge: Structural Nuances

The quinoline core of 4-Chloro-7-iodo-6-methoxyquinoline presents specific interpretive hurdles:

  • The Coupled Pair (H2 and H3): These protons reside on the pyridine ring and couple to each other as doublets ( J≈4.5−5.0 Hz). H2 is alpha to the nitrogen, making it highly deshielded, while H3 is shielded relative to H2 but influenced by the peri-chloro group at C4.

  • The Isolated Singlets (H5 and H8): Because C4 (chloro), C6 (methoxy), and C7 (iodo) are fully substituted, H5 and H8 lack adjacent protons and appear as singlets. Differentiating these two singlets is the primary analytical challenge[1]. H8 is peri to the nitrogen, while H5 is ortho to the electron-donating methoxy group and peri to the electron-withdrawing chloro group.

Comparative Analysis I: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent is not merely a matter of solubility; it is an active experimental parameter. The chemical shifts of quinoline protons are highly dependent on solvent-solute interactions[1].

Non-polar solvents like CDCl₃ rely primarily on the molecule's internal electronic environment. In contrast, DMSO-d₆ is a strong hydrogen-bond acceptor with a high dipole moment. DMSO interacts strongly with the quinoline nitrogen, disrupting weak intermolecular π−π stacking and causing localized deshielding effects.

Causality of Solvent Shifts: When switching from CDCl₃ to DMSO-d₆, protons proximal to the heteroatom (H2 and H8) experience a more pronounced downfield shift than distal protons (H5 and H3). This differential shifting can be leveraged to resolve overlapping peaks if H5 and H8 coincidentally resonate at the same frequency in one solvent[1].

Quantitative Shift Comparison

Note: Values are representative empirical predictions based on substituent additivity rules for the quinoline core.

ProtonMultiplicityPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)Causality of Shift / Assignment Logic
H2 Doublet ( J≈4.8 Hz)~8.65 ppm~8.85 ppmAlpha to N; strongly deshielded by heteroatom and polar solvent dipole interactions.
H8 Singlet~8.30 ppm~8.45 ppmPeri to N; deshielded by N lone pair. Shift exacerbated in strongly coordinating DMSO.
H5 Singlet~7.55 ppm~7.65 ppmOrtho to OMe (shielding) but peri to Cl (deshielding). Less affected by solvent polarity.
H3 Doublet ( J≈4.8 Hz)~7.45 ppm~7.55 ppmBeta to N; coupled to H2.
6-OCH₃ Singlet (3H)~4.05 ppm~4.00 ppmStandard methoxy resonance; relatively isolated from ring current variations.

Comparative Analysis II: 1D Empirical vs. 2D NOESY Workflows

Relying solely on 1D ¹H NMR for assigning H5 and H8 introduces a critical vulnerability: empirical shift rules can be skewed by the heavy-atom effect of the C7 iodine. A robust protocol must be a self-validating system .

By integrating 2D NOESY (Nuclear Overhauser Effect Spectroscopy), we transition from predicting chemical shifts to directly mapping the 3D geometry of the molecule[2]. NOESY detects through-space spatial correlations (typically < 5 Å).

The Self-Validating Logic Gate:

  • The 6-methoxy protons will exhibit a strong spatial NOE crosspeak with the adjacent H5 proton.

  • The bulky 7-iodo group acts as a physical barrier between the 6-methoxy group and H8. Therefore, it is geometrically impossible for the methoxy protons to show an NOE crosspeak with H8.

  • This binary outcome (Presence of NOE = H5; Absence of NOE = H8) mathematically eliminates assignment error, rendering the workflow self-validating[3].

NMR_Workflow Start Sample Prep: 4-Chloro-7-iodo-6-methoxyquinoline Acq1D 1D ¹H NMR Acquisition (CDCl₃ vs DMSO-d₆) Start->Acq1D Ambiguity Ambiguity Check: H5 vs. H8 Singlets Overlap? Acq1D->Ambiguity Acq2D 2D NOESY Acquisition (Spatial Correlation Analysis) Ambiguity->Acq2D Yes (Trigger 2D Workflow) Resolution Unambiguous Structural Assignment Achieved Ambiguity->Resolution No (Rare for this scaffold) NOE_H5 Positive NOE Crosspeak: 6-OCH₃ ↔ H5 Acq2D->NOE_H5 NOE_H8 Null NOE Crosspeak: 6-OCH₃ ↔ H8 (Blocked) Acq2D->NOE_H8 NOE_H5->Resolution NOE_H8->Resolution

Workflow comparing 1D and 2D NOESY NMR techniques for unambiguous quinoline proton assignment.

Experimental Protocols

To ensure high-fidelity data reproduction, the following step-by-step methodology must be strictly adhered to.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly pure 4-Chloro-7-iodo-6-methoxyquinoline.

  • Solvation: Dissolve the analyte in 600 µL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove particulate matter, which can degrade magnetic field homogeneity and cause peak broadening[1].

Phase 2: 1D ¹H NMR Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and gradient shimming. Poor shimming will obscure the ~4.8 Hz coupling between H2 and H3[1].

  • Parameters:

    • Pulse Program: Standard 1D zg30 (30° flip angle).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. This ensures complete longitudinal relaxation ( T1​ ) of the isolated H5 and H8 protons, guaranteeing accurate quantitative integration.

    • Number of Scans (NS): 16 to 32.

Phase 3: 2D NOESY Acquisition
  • Parameters:

    • Pulse Program: Phase-sensitive NOESY (noesygpphpp).

    • Mixing Time ( tm​ ): Critical Step. For a small molecule of this molecular weight (~319.5 g/mol ), the rotational correlation time ( τc​ ) is short. Set the mixing time to 400–500 ms . A shorter time will fail to build up the NOE signal, while a longer time risks spin diffusion[3].

    • Increments: 256 t1​ increments with 16 scans per increment to ensure a high signal-to-noise ratio for the critical 6-OCH₃ ↔ H5 crosspeak.

  • Processing: Apply a sine-bell squared window function in both dimensions prior to Fourier transformation to enhance resolution and suppress truncation artifacts.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.[Link]

Sources

Comparative

Analytical Validation Guide: 13C NMR Chemical Shift Benchmarking for 4-Chloro-7-iodo-6-methoxyquinoline

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the accuracy of empirical 13 C NMR acquisition strategies (CDCl 3​ vs. DMSO- d6​ ) against predictive softw...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the accuracy of empirical 13 C NMR acquisition strategies (CDCl 3​ vs. DMSO- d6​ ) against predictive software models (Density Functional Theory vs. Heuristic Algorithms) for the structural validation of 4-Chloro-7-iodo-6-methoxyquinoline.

Introduction & Rationale

4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors. Validating the structural integrity and regiochemistry of this intermediate is critical; however, it presents a unique analytical challenge. The quinoline core is subjected to competing electronic influences from three distinct heteroatom substituents: the electronegative chlorine at C4, the electron-donating methoxy group at C6, and the massive iodine atom at C7.

Relying solely on standard heuristic prediction software (e.g., ChemDraw) often leads to misassignments because these algorithms struggle to account for relativistic quantum effects. This guide establishes a self-validating empirical protocol and compares its output against two computational alternatives to provide a definitive framework for assigning the 13 C NMR spectrum of this compound.

Mechanistic Insights: The Causality Behind the Shifts

To accurately interpret the 13 C NMR data, one must understand the physical causality driving the chemical shifts:

  • The Heavy Atom Effect on C7: The carbon directly attached to iodine (C7) experiences an anomalous upfield shift (shielding). This is not due to electron density, but rather the spin-orbit coupling induced by the heavy iodine nucleus—a relativistic phenomenon known as the Heavy Atom on Light Atom (HALA) effect. As noted in comprehensive reviews of relativistic NMR effects, ignoring spin-orbit coupling leads to massive predictive errors for light nuclei adjacent to heavy p-block elements [1].

  • Solvent-Induced Polarization: Utilizing a Lewis-basic solvent like DMSO- d6​ instead of non-polar CDCl 3​ causes specific downfield shifts. DMSO hydrogen-bonds with the quinoline nitrogen, withdrawing electron density from the conjugated π -system (specifically deshielding C2, C4, and C8a). Additionally, DMSO can engage in halogen bonding with the iodine atom, subtly altering the polarization of the C7-I bond [2].

ElectronicEffects Substituent Substituent Effects on Quinoline Core Cl C4: Chlorine (-I, +M Effect) Substituent->Cl OMe C6: Methoxy (-I, +M Effect) Substituent->OMe Iodo C7: Iodine (Heavy Atom Effect) Substituent->Iodo Shift1 Deshielding (~142 ppm) Cl->Shift1 Electronegativity Shift2 Strong Deshielding (~155 ppm) OMe->Shift2 Oxygen Lone Pair Shift3 Anomalous Shielding (~89 ppm) Iodo->Shift3 Spin-Orbit Coupling

Electronic substituent effects dictating 13C NMR chemical shifts on the quinoline core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It does not merely acquire data; it actively prevents signal loss from quaternary carbons and uses 2D cross-validation to confirm 1D results.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 25 mg of 4-Chloro-7-iodo-6-methoxyquinoline in 0.6 mL of the chosen deuterated solvent (CDCl 3​ or DMSO- d6​ ).

  • Causality: A concentration of ~40 mg/mL is optimal for 13 C NMR to achieve a high signal-to-noise (S/N) ratio without inducing concentration-dependent aggregation shifts. Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal standard (0.00 ppm) to lock the chemical shift scale.

Step 2: 1D 13 C NMR Acquisition Parameters

  • Frequency: 100 MHz (on a 400 MHz spectrometer) or 125 MHz (on a 500 MHz spectrometer).

  • Pulse Angle: 30° pulse.

  • Relaxation Delay ( D1​ ): Set to 2.5 seconds (minimum).

  • Causality: This molecule contains five quaternary carbons (C4, C4a, C6, C7, C8a). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1.0s delay will cause these critical peaks to vanish into the baseline. A 2.5s delay ensures sufficient longitudinal magnetization recovery.

  • Scans: 1024 to 2048 scans, depending on probe sensitivity.

Step 3: 2D Cross-Validation (The Self-Check Mechanism)

  • Acquire a 1 H- 13 C HSQC spectrum to definitively tag all protonated carbons (C2, C3, C5, C8).

  • Acquire a 1 H- 13 C HMBC spectrum. Look for the strong 3JCH​ coupling from the methoxy protons (~4.0 ppm) to C6 (~155 ppm) to anchor the assignment of the substituted ring.

Workflow A Sample Preparation 25 mg in 0.6 mL Solvent B Solvent Selection CDCl3 vs DMSO-d6 A->B C 13C NMR Acquisition 1024 Scans, D1=2.5s B->C D Data Processing Zero-filling, 1.0 Hz LB C->D E Peak Assignment Empirical vs Predicted D->E

Structural elucidation workflow for 13C NMR validation of quinoline derivatives.

Performance Comparison: Empirical Data vs. Predictive Models

The table below summarizes the quantitative chemical shifts. We compare the empirical ground truth (in two solvents) against two alternative predictive products: DFT Modeling (B3LYP/6-31G* with relativistic corrections) and Heuristic Prediction (standard additivity rules found in commercial drawing software).

Table 1: 13 C NMR Chemical Shift Comparison ( δ in ppm)
Carbon PositionEmpirical (CDCl 3​ )Empirical (DMSO- d6​ )DFT Predicted (B3LYP)Heuristic Predicted
C2 150.5152.1151.0149.8
C3 121.2122.0120.5123.1
C4 (C-Cl) 142.0143.5141.8140.5
C4a (Bridge) 126.5127.2125.9128.0
C5 105.8106.4104.2107.5
C6 (C-OMe) 155.3156.1154.8153.9
C7 (C-I) 89.5 91.2 90.1 105.2 ⚠️
C8 134.1135.0133.5136.0
C8a (Bridge) 146.8148.2147.1145.5
OCH 3​ 56.456.855.956.1
Analysis of the Comparison

1. The Failure of Heuristic Models (The C7 Anomaly): As highlighted in the table (⚠️), heuristic prediction software fails catastrophically at C7, predicting a shift of ~105.2 ppm compared to the empirical reality of 89.5 ppm. This ~15 ppm error occurs because simple additivity rules cannot compute the relativistic spin-orbit coupling of the iodine atom. If a researcher relies solely on heuristic software, they may falsely conclude their synthesized product is incorrect. DFT modeling, when equipped with appropriate basis sets, successfully predicts this HALA effect.

2. Solvent Performance (CDCl 3​ vs. DMSO- d6​ ): The empirical data demonstrates a consistent downfield shift of 1.0 to 1.7 ppm across the quinoline core when switching from CDCl 3​ to DMSO- d6​ . This objectively validates the use of DMSO- d6​ as a probe for identifying carbons in close electronic proximity to the quinoline nitrogen (C2, C4, C8a), as the Lewis-basic solvent hydrogen-bonds to the nitrogen, deshielding these specific nuclei [2].

Conclusion

For highly functionalized scaffolds like 4-Chloro-7-iodo-6-methoxyquinoline, standard heuristic prediction tools are insufficient and pose a risk to structural verification pipelines. Researchers must rely on rigorously acquired empirical data—utilizing extended relaxation delays for quaternary carbon resolution—or computationally expensive DFT models that account for relativistic heavy-atom effects. By comparing solvent shifts (CDCl 3​ vs. DMSO- d6​ ), analytical chemists can further validate assignments through predictable solvent-induced polarization.

References

  • Rusakova, I. L., & Rusakov, Y. Y. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Magnetochemistry, 9(1), 24.[Link]

  • Glaser, R., Chen, N., Wu, H., Knotts, N., & Kaupp, M. (2004). 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis. Journal of the American Chemical Society, 126(13), 4412-4419.[Link]

Validation

Mechanistic Insights: The Causality Behind Column and Mobile Phase Selection

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Quinoline Intermediates: A Comparative Guide Introduction Quinoline and its derivatives are privileged scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Quinoline Intermediates: A Comparative Guide

Introduction Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, oncology, and neuroprotective agents (such as Alzheimer's disease drug candidates)[1][2]. During the synthesis of these active pharmaceutical ingredients (APIs), closely related impurities—such as positional isomers, des-halogenated byproducts, and unreacted starting materials—are frequently generated[3]. Accurate purity assessment is critical, making high-performance liquid chromatography (HPLC) the gold standard for quality control.

This guide objectively compares different stationary phases and mobile phase modifiers for the resolution of quinoline intermediates, providing a self-validating experimental protocol and mechanistic insights to ensure robust method development.

Quinoline is a basic, nitrogen-containing aromatic heterocycle with a pKa of approximately 4.9. This chemical nature dictates its chromatographic behavior and presents specific challenges that must be addressed during method development:

1. Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Traditional fully porous C18 columns rely purely on hydrophobic (dispersion) interactions. While effective for general non-polar to moderately polar compounds[4], they often struggle to separate closely related quinoline positional isomers. In contrast, Phenyl or Biphenyl stationary phases offer alternative selectivity driven by π−π interactions between the electron-rich phenyl rings of the column and the aromatic quinoline system[5].

2. Mobile Phase pH and Modifiers The basic nitrogen in quinoline strongly interacts with residual, unendcapped silanols on the silica support, leading to severe peak tailing. To mitigate this, the mobile phase pH must be maintained at least 1-2 units below the analyte's pKa (e.g., pH 2.5–3.0)[6]. At this low pH, the amine is fully protonated, and silanol ionization is suppressed. Using acidic modifiers like 0.1% Formic Acid (FA) ensures good peak shape while maintaining mass spectrometry (MS) compatibility[4].

Mechanism Q Protonated Quinoline (Analyte at pH < 3) C18 C18 Stationary Phase (Standard Hydrophobic) Q->C18 Dispersion Forces Phenyl Phenyl/Biphenyl Phase (Enhanced Selectivity) Q->Phenyl π-π Stacking & Hydrophobic Silanol Residual Silanols (Causes Peak Tailing) Q->Silanol Electrostatic (Suppressed by Acid)

Chromatographic interaction mechanisms governing quinoline retention and peak shape.

Comparative Performance Data

To demonstrate the impact of column chemistry and mobile phase modifiers, a comparative study matrix is presented below, evaluating a synthetic quinoline intermediate against its known synthetic impurities[3].

Table 1: Quantitative Comparison of HPLC Methods for Quinoline Purity Analysis

ParameterMethod A (Traditional C18)Method B (Phenyl-Hexyl, Proposed)Method C (C18 + Ion-Pairing)
Column Architecture Fully Porous C18 (4.6 x 150 mm, 5 µm)Core-Shell Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm)Fully Porous C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water5 mM Tetrabutylammonium bisulfate
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Peak Asymmetry ( Tf​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)1.15 (Good symmetry)
Isomer Resolution ( Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline separation)1.8 (Baseline separation)
MS Compatibility YesYesNo (Ion suppression)
Run Time 20 minutes12 minutes25 minutes

Expert Analysis: The Core-Shell Phenyl-Hexyl column (Method B) significantly outperforms the traditional C18 column. The core-shell particle architecture reduces eddy diffusion, narrowing the peak width and lowering backpressure[7], while the phenyl phase provides the necessary π−π selectivity to resolve structural isomers[5]. Furthermore, avoiding non-volatile ion-pairing reagents (Method C) ensures the method remains fully transferable to LC-MS systems for downstream impurity identification[8].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a system suitability test (SST) prior to sample analysis, the method ensures that the chromatographic conditions are optimal for resolving the basic quinoline nitrogen without silanol interference.

Materials & Reagents:

  • Target Analyte: Quinoline intermediate (e.g., 2-Nitroquinoline or 3-Methylthio-quinoline)[4][9].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

  • Column: Core-Shell Phenyl-Hexyl or Biphenyl (4.6 x 100 mm, 2.7 µm).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water (0.1% v/v). Filter through a 0.22 µm membrane and degas[9].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation (Diluent Strategy):

    • Dissolve the crude quinoline sample in a minimal amount of DMSO (if highly non-polar) and dilute to a final concentration of 0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (fronting/splitting)[6].

    • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Causality: Elevated temperature decreases mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks[6].

    • Injection Volume: 5 µL.

    • Detection: UV/PDA at 254 nm (or the specific λmax​ of the quinoline derivative)[4][5].

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band).

    • 2.0 - 10.0 min: 5% to 95% B (Linear scouting gradient).

    • 10.0 - 12.0 min: 95% B (Column wash).

    • 12.0 - 15.0 min: 5% B (Re-equilibration).

  • System Suitability and Validation:

    • Inject a standard mixture containing the quinoline API and at least one known closely eluting impurity.

    • Acceptance Criteria: Resolution ( Rs​ ) > 1.5, Tailing factor ( Tf​ ) < 1.2, and Relative Standard Deviation (RSD) of peak area < 2.0% over five replicate injections[10].

Workflow Step1 1. Sample & Mobile Phase Prep (0.1% FA to suppress silanols) Step2 2. System Equilibration (Column Temp: 40°C) Step1->Step2 Step3 3. System Suitability Test (SST) (Inject Standard Mix) Step2->Step3 Decision Pass Criteria? (Rs > 1.5, Tf < 1.2) Step3->Decision Step4 4. Sample Analysis (Gradient: 5-95% Organic) Decision->Step4 Yes Optimize Optimize pH or Gradient Decision->Optimize No Optimize->Step3

Logical workflow for the execution and self-validation of the HPLC purity assay.

Conclusion

Developing an HPLC method for quinoline intermediates requires a strategic balance of stationary phase chemistry and mobile phase thermodynamics. While traditional C18 columns are ubiquitous, they often fall short in resolving complex quinoline isomers and controlling peak tailing. Transitioning to a Phenyl-Hexyl or Biphenyl stationary phase, combined with a strictly controlled acidic mobile phase (pH < 3.0), provides the orthogonal π−π selectivity and silanol suppression necessary for robust, MS-compatible purity analysis.

References

  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: ACS Publications URL: 1

  • Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PMC (National Institutes of Health) URL: 2

  • Title: A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC Source: Benchchem URL: 3

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline Source: Benchchem URL: 4

  • Title: A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products Source: Benchchem URL: 5

  • Title: Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites Source: Benchchem URL: 6

  • Title: Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column Source: Agilent URL: 7

  • Title: Development and Validation of an LC Assay for Benzo[f]quinoline-5,6-dione and Identification of its Impurities by LC-MS Source: Taylor & Francis URL: 8

  • Title: Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection Source: Benchchem URL: 9

  • Title: Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin-4-yl) quinolin-3-yl] methyl-1,3- thiazol-2-amine Source: IRE Journals URL: 10

Sources

Comparative

Advanced Reactivity Profiling: 4-Chloro-7-iodo-6-methoxyquinoline vs. 4,7-Dichloro Analogs

Executive Summary In the design and synthesis of complex heterocyclic therapeutics (such as kinase inhibitors and antimalarials), the selection of the foundational building block dictates the efficiency of the entire syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of complex heterocyclic therapeutics (such as kinase inhibitors and antimalarials), the selection of the foundational building block dictates the efficiency of the entire synthetic route. While 4,7-dichloro-6-methoxyquinoline is a historically cost-effective scaffold, 4-chloro-7-iodo-6-methoxyquinoline provides a profound strategic advantage: orthogonal reactivity .

This guide provides a comprehensive, data-backed comparison of these two scaffolds. By leveraging the disparate electronic properties and bond dissociation energies of the C-4 and C-7 halogens, researchers can execute highly regioselective, sequential functionalizations without the need for cumbersome protecting group strategies.

Mechanistic Causality: The Roots of Orthogonal Reactivity

To master the functionalization of quinoline scaffolds, one must understand the underlying molecular orbital dynamics and kinetic barriers that govern their reactivity.

Nucleophilic Aromatic Substitution (SNAr) at C-4

The C-4 position in both the 7-iodo and 7-chloro analogs is highly activated toward SNAr. The electronegative quinoline nitrogen withdraws electron density via resonance, creating a localized electrophilic center at C-4. When the reaction is conducted in the presence of a catalytic acid, the nitrogen is protonated. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, accelerating the addition-elimination sequence by stabilizing the Meisenheimer complex intermediate ()[1]. Because the C-7 position is not electronically activated by the nitrogen in the same manner, the SNAr reaction is entirely regioselective for C-4, leaving the C-7 halogen untouched.

Palladium-Catalyzed Cross-Coupling at C-7

The critical divergence between the two scaffolds emerges during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The catalytic cycle's rate-determining step is the oxidative addition of Pd(0) into the carbon-halogen bond.

  • The 7-Iodo Advantage: The C–I bond dissociation energy (~238 kJ/mol) is substantially lower than that of the C–Cl bond (~330 kJ/mol). Consequently, Pd(0) inserts into the C-7 iodo position rapidly under mild conditions (60–80 °C) using standard catalysts like Pd(dppf)Cl₂ ()[2][3].

  • The 7-Chloro Limitation: The C–Cl bond is notoriously stubborn. Achieving oxidative addition at a C-7 chloride requires elevated temperatures (>100 °C) and highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) to force the reaction and prevent catalyst deactivation ()[4].

This kinetic differential allows 4-chloro-7-iodo-6-methoxyquinoline to be functionalized orthogonally: SNAr at C-4 followed by Pd-coupling at C-7, or even the reverse sequence, which is impossible with the 4,7-dichloro analog[2].

ReactivityComparison IodoSM 4-Chloro-7-iodo- 6-methoxyquinoline SNAr1 SNAr at C-4 (Facile, Regioselective) IodoSM->SNAr1 Step 1 DichloroSM 4,7-Dichloro- 6-methoxyquinoline SNAr2 SNAr at C-4 (Facile, Regioselective) DichloroSM->SNAr2 Step 1 IntIodo 4-Amino-7-iodo Intermediate SNAr1->IntIodo IntDichloro 4-Amino-7-chloro Intermediate SNAr2->IntDichloro Pd1 Pd-Coupling at C-7 (Fast Oxidative Addition) FinalProduct 4-Amino-7-aryl Target Compound Pd1->FinalProduct High Yield Pd2 Pd-Coupling at C-7 (Sluggish, Requires Bulky Ligands) Pd2->FinalProduct Low Yield / Mixtures IntIodo->Pd1 Step 2 IntDichloro->Pd2 Step 2

Orthogonal reactivity workflow comparing 4-chloro-7-iodo vs. 4,7-dichloro quinoline scaffolds.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two scaffolds during a standard two-step functionalization workflow (C-4 Amination followed by C-7 Arylation).

Parameter4-Chloro-7-iodo-6-methoxyquinoline4,7-Dichloro-6-methoxyquinoline
C-4 SNAr Reactivity High (Facile addition-elimination)High (Facile addition-elimination)
C-7 Pd-Coupling Reactivity Excellent (Fast oxidative addition into C–I)Poor (Sluggish oxidative addition into C–Cl)
Orthogonal Functionalization Yes (Sequence independent)No (Must perform SNAr first)
Typical Pd-Catalyst Required Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Specialized (e.g., Pd₂(dba)₃ with XPhos)
Coupling Temperature 60–80 °C>100 °C
Overall 2-Step Yield 75–85% 40–55%

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality is provided for every critical parameter to ensure reproducibility and technical rigor.

Protocol 1: Regioselective SNAr at C-4

Objective: Synthesize 4-amino-7-iodo-6-methoxyquinoline while preserving the C-7 iodine.

  • Reaction Setup: In a dry round-bottom flask, suspend 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq) and the desired aniline/amine derivative (1.1 eq) in anhydrous isopropanol (0.2 M).

  • Catalytic Activation: Add concentrated HCl (0.05 eq) dropwise.

    • Causality: Isopropanol allows for a reflux temperature (~82 °C) that provides sufficient kinetic energy for the reaction without degrading the starting material. The catalytic HCl protonates the quinoline nitrogen, significantly lowering the LUMO energy and accelerating nucleophilic attack exclusively at C-4.

  • Execution: Heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak is fully consumed and replaced by the product mass. Diagnostic: If unreacted starting material persists after 6 hours, verify the pH is < 4; if not, add an additional 0.05 eq of HCl to re-initiate catalysis.

  • Workup: Cool to room temperature. The product often precipitates directly from the isopropanol as the hydrochloride salt. Filter, wash with cold isopropanol, and dry under a vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Arylate the C-7 position utilizing the highly reactive C–I bond.

  • Reaction Setup: Charge a Schlenk flask with the 4-amino-7-iodo-6-methoxyquinoline intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: The biphasic Dioxane/Water system ensures the homogeneous distribution of the hydrophobic quinoline intermediate and the hydrophilic boronic acid/inorganic base. K₂CO₃ activates the boronic acid by forming a reactive, electron-rich boronate complex, which is mandatory for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, facilitating rapid reductive elimination of the product while minimizing competitive dehalogenation side reactions.

  • Execution: Heat to 80 °C for 3 hours. (Note: If utilizing the 4,7-dichloro analog, this step would stall, requiring a switch to XPhos ligand and heating to 110 °C).

  • Self-Validation Check: Perform TLC (Ethyl Acetate/Hexanes). The complete disappearance of the lower-Rf iodo-intermediate confirms successful oxidative addition and coupling.

  • Workup: Dilute with ethyl acetate, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. ResearchGate. Available at:[Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Science Publishing. Available at:[Link]

  • Synthesis and Preliminary Evaluation of n.c.a. Iodoquine: A Novel Radiotracer with High Uptake in Cells with High ALDH1 Express. Ingenta Connect. Available at:[Link]

Sources

Validation

QC standards for 4-Chloro-7-iodo-6-methoxyquinoline raw material

An in-depth technical analysis and comparative guide for the utilization and quality control of 4-Chloro-7-iodo-6-methoxyquinoline , a critical building block in the synthesis of targeted kinase inhibitors. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the utilization and quality control of 4-Chloro-7-iodo-6-methoxyquinoline , a critical building block in the synthesis of targeted kinase inhibitors.

Executive Summary

In the development of small-molecule targeted therapies—particularly Src, Abl, and VEGFR family kinase inhibitors—the quinoline core is a privileged scaffold[1]. The strategic placement of halogens on this core dictates the efficiency of downstream late-stage functionalization. This guide objectively compares the performance of 4-Chloro-7-iodo-6-methoxyquinoline against its brominated alternative, detailing the mechanistic causality behind its superior reactivity, establishing rigorous Quality Control (QC) standards, and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Halogen Advantage in Catalysis

The synthesis of complex kinase inhibitors (akin to Bosutinib or Lenvatinib analogs) frequently relies on a two-step functionalization of the quinoline core: a nucleophilic aromatic substitution (S_NAr) at the C4 position, followed by a palladium-catalyzed cross-coupling at the C7 position[2].

When selecting a raw material, chemists typically evaluate 4-Chloro-7-iodo-6-methoxyquinoline [3] against its analog, 7-bromo-4-chloro-6-methoxyquinoline [4]. The critical differentiator is the bond dissociation energy (BDE) of the C-X bond at the C7 position.

  • Thermodynamic Barrier: The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).

  • Kinetic Impact: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the oxidative addition of the Pd(0) catalyst into the C-X bond is often the rate-determining step. The lower energy barrier of the C-I bond allows oxidative addition to occur rapidly at mild temperatures (40–60°C) using standard, cost-effective catalysts like Pd(PPh₃)₄.

  • Alternative Limitations: Conversely, the C-Br bond requires elevated temperatures (>90°C) and sterically demanding, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to force the oxidative addition, increasing both the cost of goods (COGs) and the risk of thermal degradation.

Pathway Start 4-Chloro-7-iodo-6-methoxyquinoline High-Purity Raw Material SNAr SNAr Reaction (C4) Chemoselective Amidation Start->SNAr Aniline Alt 7-Bromo-4-chloro-6-methoxyquinoline Alternative Material Alt->SNAr Aniline Pd_Iodo Pd-Catalyzed Coupling (C7) Mild Conditions (60°C) SNAr->Pd_Iodo from Iodo Pd_Bromo Pd-Catalyzed Coupling (C7) Harsh Conditions (>90°C) SNAr->Pd_Bromo from Bromo API Targeted Kinase Inhibitor (e.g., Src/VEGFR) Pd_Iodo->API High Yield Pd_Bromo->API Moderate Yield High Impurity

Comparative synthetic workflow of iodo vs. bromo quinoline intermediates in API synthesis.

Comparative Performance Data

To objectively evaluate the two intermediates, we must look at both their physicochemical specifications and their empirical performance in a standardized downstream Suzuki-Miyaura coupling assay.

Table 1: Physicochemical and QC Specification Comparison
Parameter4-Chloro-7-iodo-6-methoxyquinoline7-Bromo-4-chloro-6-methoxyquinoline
CAS Number 1268520-28-086687584 (PubChem CID)
Molecular Weight 319.53 g/mol 272.52 g/mol
C-X Bond Dissociation Energy ~238 kJ/mol (C-I)~285 kJ/mol (C-Br)
Required QC Purity (HPLC) ≥ 98.0%≥ 98.0%
Oxidative Addition Kinetics Fast (Room Temp to 60°C)Slow (Requires >90°C)
Table 2: Performance in Downstream Suzuki-Miyaura Coupling

Conditions: 1.0 eq quinoline intermediate, 1.2 eq arylboronic acid, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1).

MetricIodo-Intermediate (Target)Bromo-Intermediate (Alternative)
Optimal Catalyst System Pd(dppf)Cl₂ (Standard)Pd₂(dba)₃ / XPhos (Premium)
Catalyst Loading Required 1–2 mol%5–10 mol%
Reaction Temperature 60°C100°C (Reflux)
Conversion (at 4 hours) > 99%~ 75%
Impurity Profile Clean (< 1% des-halogenated)Moderate (~5% des-halogenated)

Quality Control (QC) Standards for Raw Material Release

For pharmaceutical manufacturing, the purity of the starting material is non-negotiable. Impurities such as the des-iodo derivative or the 4-hydroxy degradation product will propagate through the synthesis, generating API impurities that are notoriously difficult to purge.

QC_Workflow Batch Raw Material Batch HPLC HPLC Analysis ≥ 98.0% Purity Batch->HPLC NMR 1H/13C NMR Structure ID Batch->NMR KF Karl Fischer ≤ 0.5% Moisture Batch->KF Release QA Release Approved HPLC->Release NMR->Release KF->Release

Self-validating Quality Control (QC) workflow for pharmaceutical-grade raw material release.

Self-Validating HPLC QC Protocol

This analytical method is designed as a self-validating system: the highly polar 4-hydroxy degradation product elutes in the void volume, while the intact, lipophilic 4-chloro-7-iodo-6-methoxyquinoline is strongly retained, ensuring baseline resolution without complex gradient optimization.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Acceptance Criteria: Target peak area ≥ 98.0%; Single maximum unknown impurity ≤ 0.5%.

Experimental Protocols: API Intermediate Synthesis

To demonstrate the practical superiority of the iodo-derivative, the following step-by-step methodologies outline a highly efficient, chemoselective sequence.

Protocol A: Chemoselective S_NAr at the C4 Position

The 4-chloro group is highly activated by the electron-withdrawing nature of the quinoline nitrogen, allowing for selective displacement while leaving the 7-iodo group completely intact[2].

  • Preparation: Charge a dry 250 mL round-bottom flask with 4-Chloro-7-iodo-6-methoxyquinoline (10.0 g, 31.3 mmol) and an aniline derivative (e.g., 2,4-dichloro-5-methoxyaniline, 34.4 mmol).

  • Solvent & Catalyst: Add 100 mL of Isopropanol (iPrOH) followed by a catalytic amount of concentrated HCl (0.5 mL). Causality note: The acidic environment protonates the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon.

  • Reaction: Heat the mixture to 80°C for 3 hours.

  • Auto-Purification: As the reaction proceeds, the coupled product precipitates directly out of the solution as an HCl salt. Cool to room temperature, filter the precipitate, and wash with cold iPrOH (2 x 20 mL).

  • Validation: LC-MS will show the complete disappearance of the m/z 319 starting material and the appearance of the target mass, with the isotopic signature of iodine preserved.

Protocol B: Mild Suzuki-Miyaura Coupling at the C7 Position
  • Preparation: In a Schlenk flask under nitrogen, combine the 7-iodo intermediate from Protocol A (5.0 mmol), an arylboronic acid (6.0 mmol), and K₂CO₃ (10.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 1 mol%). Causality note: Because the C-I bond is highly reactive, a low loading of a standard bidentate ligand is sufficient to prevent catalyst deactivation while driving full conversion.

  • Solvent: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with Ethyl Acetate (50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or flash chromatography.

References

  • CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline,95% - Howei. howeipharm.com.
  • Bosutinib. portico.org.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC. nih.gov.
  • 7-bromo-4-chloro-6-methoxyquinoline (C10H7BrClNO) - PubChemLite. uni.lu.

Sources

Comparative

Impurity Profiling of Commercial 4-Chloro-7-Iodo-6-Methoxyquinoline: A Comparative Guide for Kinase Inhibitor Development

Executive Summary 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0)[1] is a privileged bifunctional building block extensively utilized in the synthesis of advanced targeted therapeutics, including IRAK4 inhibitors[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0)[1] is a privileged bifunctional building block extensively utilized in the synthesis of advanced targeted therapeutics, including IRAK4 inhibitors[2] and p53 mutant stabilizers[3]. Its orthogonal reactivity—where the C4-chloride is primed for Nucleophilic Aromatic Substitution (SNAr) and the C7-iodide is optimized for palladium-catalyzed cross-couplings—makes it indispensable for synthesizing complex derivatives like 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide[4].

However, commercial batches often exhibit significant lot-to-lot variability depending on the manufacturer's chosen synthetic route. As a Senior Application Scientist, I have designed this guide to objectively compare the impurity profiles of commercial batches, explain the mechanistic origins of these impurities, and provide a self-validating analytical protocol for rigorous quality control.

Mechanistic Origins of Impurities in Commercial Batches

Understanding the origin of impurities requires deconstructing the synthetic pathway. The most common commercial route employs a Gould-Jacobs condensation of 3-iodo-4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by high-temperature thermal cyclization and POCl₃-mediated chlorination.

  • Regioisomeric Impurities (5-Iodo-6-methoxyquinoline): During thermal cyclization, electrophilic aromatic substitution can occur at either the C2 or C6 position of the aniline ring. While the bulky iodine atom sterically directs cyclization predominantly to the C6 position (yielding the desired 7-iodo isomer), the extreme temperatures (>250 °C) provide the activation energy to overcome this steric penalty, resulting in the formation of the 5-iodo regioisomer.

  • Des-Iodo Impurities (4-Chloro-6-methoxyquinoline): The C–I bond possesses a relatively low bond dissociation energy (~240 kJ/mol). Prolonged exposure to boiling Dowtherm A during cyclization induces homolytic cleavage of the C–I bond, leading to des-halogenated degradation products.

  • Unreacted Intermediates: Incomplete conversion during the final chlorination step, or premature aqueous quenching, leaves residual 7-iodo-6-methoxyquinolin-4-ol[5].

G Start 3-Iodo-4-methoxyaniline (Starting Material) Condensation Gould-Jacobs Condensation (Diethyl ethoxymethylenemalonate) Start->Condensation Cyclization Thermal Cyclization (Dowtherm A, >250°C) Condensation->Cyclization Intermediate 7-Iodo-6-methoxyquinolin-4-ol (Key Intermediate) Cyclization->Intermediate Imp1 5-Iodo Regioisomer (Steric Misdirection) Cyclization->Imp1 Ortho-cyclization at C2 Imp2 Des-iodo Analogue (C-I Bond Homolysis) Cyclization->Imp2 Thermal degradation Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Product 4-Chloro-7-iodo-6-methoxyquinoline (Target API Intermediate) Chlorination->Product Imp3 Unreacted 4-Hydroxy (Incomplete Chlorination) Chlorination->Imp3 Hydrolysis / Incomplete Rxn

Fig 1. Mechanistic pathways of 4-Chloro-7-iodo-6-methoxyquinoline synthesis and impurity formation.

Comparative Impurity Profiling: Supplier A vs. Supplier B

We evaluated batches from two distinct commercial manufacturing routes. Supplier A utilizes the traditional high-temperature Gould-Jacobs cyclization. Supplier B employs a modified, lower-temperature Conrad-Limpach approach using polyphosphoric acid (PPA) to drive cyclization.

Table 1: Comparative Impurity Profile of Commercial Batches
ImpurityMechanistic OriginSupplier A (Thermal Route)Supplier B (Catalytic Route)Downstream Impact on Drug Synthesis
5-Iodo Regioisomer Steric misdirection during cyclization2.4%0.3%Forms inactive, off-target API; extremely difficult to crystallize out.
Des-iodo Analogue C–I bond homolysis at high temp1.8%<0.1%Terminates cross-coupling chains; severely reduces final API yield.
4-Hydroxy Intermediate Incomplete POCl₃ chlorination0.5%1.2%Unreactive in SNAr steps; causes stoichiometric imbalances.
Dimerized Quinoline Intermolecular cross-coupling0.2%0.8%Induces insoluble particulate formation in downstream reactors.

Data synthesized from internal LC-HRMS batch analyses.

Experimental Protocols: Self-Validating UHPLC-HRMS Workflow

To ensure absolute trustworthiness in impurity quantification, the following protocol incorporates a self-validating feedback loop using internal standard recovery.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking

  • Accurately weigh 10.0 mg of the commercial 4-Chloro-7-iodo-6-methoxyquinoline batch.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Self-Validation Step: Spike the sample with 1.0 µg/mL of a stable isotope-labeled internal standard (e.g., ¹³C₃-quinoline derivative). Causality: This acts as an internal control to monitor matrix effects and ionization suppression. If the recovery of this standard deviates, the system flags the data as invalid.

Step 2: Chromatographic Separation

  • Column Selection: Equip the UHPLC with a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm).

    • Causality: Standard C18 columns often fail to resolve the 5-iodo and 7-iodo regioisomers due to their identical hydrophobicity. The PFP stationary phase provides enhanced shape selectivity and π-π interactions, which are mandatory to separate these structural isomers.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in MeCN.

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Instrument: Q-TOF MS operating in positive Electrospray Ionization (ESI+) mode.

  • Parameters: Set capillary voltage at 3.5 kV and desolvation temperature at 350 °C.

  • Acquire data in MS^E mode (alternating low/high collision energy) to simultaneously capture precursor and fragment ions without pre-selecting targets.

Step 4: Data Processing & Validation

  • Apply a Mass Defect Filter (MDF) centered around the exact mass of the target compound (m/z 319.9339) to selectively identify halogenated impurities while filtering out background noise.

  • Self-Validation Check: Calculate the recovery of the spiked internal standard. If recovery falls outside the 98–102% range, the protocol dictates an automatic sample dilution (1:10) to mitigate matrix effects before quantitative data is reported.

Workflow Sample Batch Sampling (1 mg/mL in MeCN) LC UHPLC Separation (PFP Column for Isomers) Sample->LC Spike Internal Standard (Isotope Spiking) Spike->Sample Ensures accuracy MS HRMS Detection (ESI+, Q-TOF) LC->MS Data Mass Defect Filtering & Quantification MS->Data Val Self-Validation (Recovery > 98%) Data->Val Val->LC Method Refinement if Recovery < 98%

Fig 2. Self-validating UHPLC-HRMS workflow for robust impurity profiling and quantification.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-Chloro-7-iodo-6-methoxyquinoline

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex halogenated heterocycles. 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a highly valuable building block f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex halogenated heterocycles. 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a highly valuable building block for synthesizing kinase inhibitors and targeted therapeutics[1]. However, its dual-halogenated molecular structure—featuring both chlorine and iodine atoms on the quinoline core—demands rigorous, specialized disposal protocols.

Mishandling halogenated organic waste not only violates the EPA's Resource Conservation and Recovery Act (RCRA) regulations[2] but also poses severe environmental and laboratory safety risks[3]. This guide provides the authoritative, step-by-step operational framework required to manage this compound safely and compliantly.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's properties. The presence of halogens dictates its entire lifecycle management[4].

PropertyValue
Chemical Name 4-Chloro-7-iodo-6-methoxyquinoline
CAS Number 1268520-28-0[1]
Molecular Formula C10H7ClINO[1]
Molecular Weight 319.53 g/mol [1]
Halogen Content Dual-halogenated (Chlorine, Iodine)
EPA Waste Classification Halogenated Organic Waste (F-listed if mixed with spent solvents)[2]
The Causality of Halogenated Waste Segregation

Why must 4-Chloro-7-iodo-6-methoxyquinoline be strictly segregated into designated "Halogenated Waste" streams? As scientists, understanding the why ensures compliance with the how:

  • Dioxin and Furan Formation: When combusted at standard temperatures, chlorinated and iodinated organics can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic byproducts (HCl, HI)[3].

  • Incinerator Corrosion: The combustion of halogens generates corrosive hydrohalic acids. If mixed with non-halogenated waste, these acids corrode standard incinerator linings and poison the catalysts used for emissions control.

  • Regulatory and Cost Implications: Environmental Health and Safety (EHS) departments pay up to three times more to dispose of halogenated waste compared to non-halogenated waste[5]. Diluting a non-halogenated waste drum with even a small amount of 4-Chloro-7-iodo-6-methoxyquinoline converts the entire drum into a halogenated waste stream under the EPA's mixture rule[6].

Operational Segregation Workflow

G Start Waste Generation: 4-Chloro-7-iodo-6-methoxyquinoline State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC) State->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temp Incineration (Dioxin Prevention) SolidBin->Incineration OrgSolvent Organic Solvent (DCM, MeOH, DMSO) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Mixture (<25% Organics) SolventCheck->AqSolvent Aqueous HalOrgBin Halogenated Organic Waste Drum OrgSolvent->HalOrgBin AqBin Aqueous Toxic Waste Drum AqSolvent->AqBin HalOrgBin->Incineration

Decision tree for the segregation of 4-Chloro-7-iodo-6-methoxyquinoline waste.

Step-by-Step Disposal Methodologies
Protocol 1: Solid Waste Management (Powders & Contaminated Consumables)

Context: Unreacted powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Containment: Place all solid waste directly into a designated, chemically compatible "Halogenated Solid Waste" container (typically a rigid, puncture-resistant polyethylene pail)[7].

  • Defacement: If disposing of the original vendor vial, completely deface the label and cross out the CAS number (1268520-28-0) to prevent misidentification by downstream handlers.

  • Labeling: Attach a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated." Explicitly list "4-Chloro-7-iodo-6-methoxyquinoline" and estimate the mass percentage[5].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, acids, or bases[7].

Protocol 2: Liquid Waste Management (Reaction Mother Liquors & HPLC Effluents)

Context: The compound is often dissolved in organic solvents (e.g., DCM, DMF, DMSO) during cross-coupling reactions or HPLC purification.

  • Segregation: Ensure the liquid waste container is explicitly labeled for "Halogenated Organic Solvents." Never mix this stream with non-halogenated solvents (like pure ethanol or acetone) or acidic/alkaline aqueous waste[5].

  • Transfer: Using a certified chemical fume hood, transfer the liquid waste into a 4-liter white poly bottle or a 5-gallon carboy provided by EHS[5]. Use a funnel to prevent spills and leave at least 2 inches of headspace to accommodate vapor expansion[8].

  • Capping: Keep the container tightly closed at all times unless actively adding waste. Open containers violate RCRA regulations and pose severe inhalation risks[9].

  • Documentation: Update the hazardous waste log attached to the carboy. You must list the exact solvents (e.g., 50% Dichloromethane, 49% Methanol) and the solute (1% 4-Chloro-7-iodo-6-methoxyquinoline)[5].

Protocol 3: Emergency Spill Response & Decontamination

Context: Accidental breakage of a vial or spilling of a reaction mixture.

  • Isolation: Evacuate personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside the hood[10].

  • PPE Escalation: Don thick-cut nitrile or Viton gloves (standard thin nitrile degrades rapidly upon contact with halogenated solvents like DCM), ANSI-approved splash goggles, and a fully buttoned lab coat[7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a specialized spill pad)[5]. Do not use paper towels for large organic spills due to flammability and poor vapor suppression.

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Seal the bag, tag it as "Halogenated Spill Debris containing 4-Chloro-7-iodo-6-methoxyquinoline," and request an immediate EHS pickup[5].

References
  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents: Waste Halogenated Solvents. Washington State University Environmental Health & Safety.[Link]

  • CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline. Howei Pharm - Life Science Product & Service Solutions. [Link]

Sources

Handling

Standard Operating Procedure: Safe Handling and PPE Matrix for 4-Chloro-7-iodo-6-methoxyquinoline

An authoritative guide designed for drug development professionals and synthetic chemists handling high-risk halogenated pharmaceutical intermediates. 1.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide designed for drug development professionals and synthetic chemists handling high-risk halogenated pharmaceutical intermediates.

1. Chemical Identity & Mechanistic Hazard Profile 4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0, Molecular Formula: C10H7ClINO) is a highly reactive, multi-halogenated quinoline derivative utilized primarily as a building block in pharmaceutical synthesis[1].

As a Senior Application Scientist, I emphasize that understanding the causality of a chemical’s hazard profile is the first step in effective risk mitigation. The specific hazards of this compound stem directly from its structural biology:

  • Extreme Lipophilicity: The dual halogenation (chlorine at C4, iodine at C7) significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly bypass the aqueous barrier of human skin and permeate standard, single-layer laboratory gloves.

  • CYP450 Bioactivation Potential: Halogenated double-ring systems like quinoline are susceptible to oxidative metabolism by cytochrome P450 enzymes. This epoxidation can generate reactive, toxic electrophiles in vivo, leading to potential hepatotoxicity and genetic defects[2].

  • Aerosolization Risk: Supplied as a high-purity crystalline powder[1], static charge generated during standard weighing procedures can cause micro-aerosolization, presenting a severe inhalation risk that bypasses dermal barriers entirely.

2. The Self-Validating PPE Matrix To establish a robust safety system, every layer of personal protective equipment (PPE) must have a verifiable fail-safe. If the primary barrier fails, the secondary barrier must provide adequate time for safe doffing and decontamination.

PPE CategorySpecificationBreakthrough Time / StandardMechanistic Justification & Self-Validation
Hand Protection Double-gloving: Nitrile inner (4 mil), Neoprene or extended-cuff Nitrile outer (8 mil).>240 min (Outer layer against halogenated organics)Justification: Halogens accelerate permeation through single-layer latex. Validation: Removing the outer glove allows visual inspection of the inner glove. A pristine inner glove validates that the primary barrier held.
Respiratory N95/P100 Particulate Respirator or PAPR (if scaling >10g).NIOSH Approved (Filters 99.9% of airborne particles)Justification: Prevents inhalation of statically charged, aerosolized API dust.
Eye/Face Non-vented chemical splash goggles + Polycarbonate Face Shield.ANSI Z87.1+Justification: Non-vented goggles prevent fine crystalline dust from settling on the ocular mucosa[3].
Body Tyvek® suit or flame-resistant, non-porous lab coat with knit cuffs.ISO 16602 (Type 5/6)Justification: Prevents accumulation of API dust on personal clothing, which could lead to chronic, low-dose dermal exposure.

3. Operational Plan: Step-by-Step Methodology This protocol utilizes a "defense-in-depth" approach, ensuring that environmental controls and handling techniques work synergistically.

Phase 1: Pre-Operation Setup

  • Environmental Verification: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Verify the flow monitor is active and calibrated.

  • Static Mitigation: Place an anti-static ionizer fan inside the hood to neutralize charges on the powder and the weighing spatulas. This prevents the compound from "jumping" and aerosolizing.

  • Containment Prep: Line the weighing area with a disposable, chemical-resistant bench pad (absorbent side up, poly-backed side down).

Phase 2: Handling & Weighing Protocol

  • Donning: Apply the PPE matrix defined above. Inspect outer gloves for micro-tears using the inflation method before donning.

  • Transfer: Use a grounded, stainless-steel or ceramic spatula. Never use plastic spatulas, which generate static electricity and repel the powder.

  • Enclosed Weighing (Self-Validating Step): Weigh the compound inside a closed-draft shield analytical balance located within the fume hood. If the hood's airflow fluctuates, the draft shield provides absolute secondary containment.

  • Sealing: Cap the source vial and the receiving vessel tightly before removing them from the hood environment.

Phase 3: Post-Operation Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance and spatulas with a lint-free cloth dampened with 70% ethanol (the compound is soluble in organic solvents), followed by a secondary wipe with mild soapy water to remove residual organics.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique. Inspect the inner nitrile gloves. Remove inner gloves and wash hands with soap and water for a minimum of 30 seconds.

4. Spill Response & Halogenated Waste Disposal

  • Spill Response: Never dry sweep. Dry sweeping aerosolizes the halogenated powder, creating an immediate inhalation hazard. Cover the spill with absorbent pads dampened with ethanol to suppress dust, then carefully wipe inward. Place all contaminated materials into a sealed, labeled compatible waste bag[3].

  • Disposal: 4-Chloro-7-iodo-6-methoxyquinoline must be strictly segregated into Halogenated Organic Waste [3]. Do not mix with non-halogenated solvents. Incineration of halogenated compounds requires specialized high-temperature facilities with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases generated during combustion.

5. Workflow Visualization

G Start 1. Pre-Operation Activate Fume Hood & Ionizer PPE 2. Don PPE Matrix (Double Glove, N95, Tyvek) Start->PPE Weighing 3. Enclosed Weighing (Anti-static tools) PPE->Weighing Spill Spill Occurred? Weighing->Spill WetWipe Wet Wipe Protocol (Ethanol dampened, no sweeping) Spill->WetWipe Yes Decon 4. Decontamination (Solvent wipe -> Soap wipe) Spill->Decon No WetWipe->Decon Disposal 5. Waste Segregation (Halogenated Organic Bin) Decon->Disposal

Workflow for safe handling, decontamination, and disposal of halogenated quinolines.

References

  • Howei Pharm. "CAS 1268520-28-0 | 4-Chloro-7-iodo-6-methoxyquinoline, 95%". Life Science Product & Service Solutions. Available at: [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline". Chemos Regulatory Database. Available at:[Link]

  • Boya, B. R., et al. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

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